N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine
Description
Properties
IUPAC Name |
N,N-dimethyl-1-(2H-tetrazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5/c1-9(2)3-4-5-7-8-6-4/h3H2,1-2H3,(H,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBNCFGBAKTASH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NNN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine: Structure, Properties, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Foreword
N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine is a fascinating molecule that sits at the intersection of heterocyclic chemistry and medicinal research. As a substituted tetrazole, it belongs to a class of compounds renowned for their bioisosteric relationship with carboxylic acids, a property that has cemented their importance in drug design.[1] This guide aims to provide a comprehensive technical overview of its chemical properties, structure, and plausible synthetic routes, offering valuable insights for professionals engaged in the fields of chemical synthesis and drug discovery. While specific experimental data for this exact molecule remains elusive in publicly available literature, this document synthesizes established principles of tetrazole chemistry to present a robust theoretical and practical framework.
Molecular Structure and Chemical Identity
This compound is characterized by a central tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom. This core is substituted at the 5-position with a dimethylaminomethyl group (-CH₂N(CH₃)₂).
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 116833-33-1[2][3] |
| Molecular Formula | C₄H₉N₅ |
| Molecular Weight | 127.15 g/mol |
The structure of this compound can be visualized as follows:
Caption: 2D structure of this compound.
The tetrazole ring exhibits tautomerism, with the proton potentially residing on different nitrogen atoms. The 1H- and 2H-tautomers are the most common.[1] The electronic properties of the ring and the nature of the substituent at the 5-position influence the tautomeric equilibrium.
Postulated Physicochemical Properties
| Property | Postulated Value/Characteristic | Rationale |
| Melting Point | Likely a solid at room temperature with a relatively high melting point. | Tetrazole derivatives often exhibit strong intermolecular hydrogen bonding and dipole-dipole interactions, leading to higher melting points. |
| Boiling Point | High, with probable decomposition before boiling at atmospheric pressure. | The presence of the polar tetrazole ring and the amine functionality suggests strong intermolecular forces. |
| Solubility | Likely soluble in polar protic solvents like water and alcohols, and polar aprotic solvents like DMSO and DMF. | The polar nature of the tetrazole ring and the dimethylaminomethyl group would favor solubility in polar solvents. |
| pKa | The tetrazole ring proton is expected to have a pKa around 4.5-5.5, similar to a carboxylic acid. The dimethylamino group will have a higher pKa, typical for tertiary amines. | The tetrazole ring is known to be a bioisostere of the carboxylic acid group.[1] |
Spectroscopic Characterization (Anticipated)
Spectroscopic analysis is crucial for the structural confirmation of this compound. Below are the expected key features in its spectra:
-
¹H NMR:
-
A singlet for the two methyl groups (-N(CH₃)₂) in the region of 2.2-2.8 ppm.
-
A singlet for the methylene protons (-CH₂-) adjacent to the tetrazole ring and the dimethylamino group, likely in the range of 3.5-4.5 ppm.
-
A broad singlet for the N-H proton of the tetrazole ring, which may be solvent-dependent and could appear downfield (>10 ppm).
-
-
¹³C NMR:
-
A signal for the methyl carbons (-N(CH₃)₂) around 35-45 ppm.
-
A signal for the methylene carbon (-CH₂-) in the range of 45-55 ppm.
-
A signal for the carbon atom of the tetrazole ring (C5) appearing downfield, typically in the region of 150-165 ppm.
-
-
FT-IR:
-
A broad absorption band in the region of 2500-3200 cm⁻¹ corresponding to the N-H stretching vibration of the tetrazole ring.
-
C-H stretching vibrations for the methyl and methylene groups around 2800-3000 cm⁻¹.
-
N-N and C=N stretching vibrations within the tetrazole ring, typically observed in the 1400-1600 cm⁻¹ region.
-
C-N stretching vibrations for the dimethylamino group around 1000-1200 cm⁻¹.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be observed at m/z = 127.15.
-
Common fragmentation patterns would likely involve the loss of the dimethylaminomethyl side chain or fragmentation of the tetrazole ring.
-
Synthetic Strategies: A Practical Approach
The synthesis of this compound can be approached through several established methods for the formation of 5-substituted-1H-tetrazoles. The most prominent and versatile method is the [2+3] cycloaddition reaction between a nitrile and an azide.[4]
Primary Synthetic Route: [2+3] Cycloaddition
This is the most direct and widely employed method for constructing the tetrazole ring.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed):
Objective: To synthesize this compound from 2-(dimethylamino)acetonitrile and sodium azide.
Materials:
-
2-(Dimethylamino)acetonitrile
-
Sodium Azide (NaN₃)
-
Zinc Chloride (ZnCl₂) or Ammonium Chloride (NH₄Cl) as a catalyst
-
Dimethylformamide (DMF) or water as solvent
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(dimethylamino)acetonitrile (1.0 eq.) in DMF or water.
-
Addition of Reagents: Add sodium azide (1.5-2.0 eq.) and the Lewis acid catalyst (e.g., ZnCl₂ or NH₄Cl, 1.0-1.5 eq.) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with dilute HCl to pH 2-3 to protonate the product and neutralize any unreacted azide (forms volatile and highly toxic hydrazoic acid, HN₃ - perform in a fume hood).
-
Wash the aqueous layer with ethyl acetate to remove any non-polar impurities.
-
Carefully basify the aqueous layer with a cold solution of NaOH to pH 9-10 to deprotonate the product.
-
-
Extraction and Purification:
-
Extract the product from the basic aqueous layer with several portions of ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Causality Behind Experimental Choices:
-
Solvent: DMF is a common polar aprotic solvent for this reaction, effectively dissolving the reactants. Water can also be used as a greener alternative, often in the presence of a zinc catalyst.[4]
-
Catalyst: Lewis acids like ZnCl₂ or protic acids generated in situ from NH₄Cl activate the nitrile group towards nucleophilic attack by the azide ion, accelerating the reaction.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy of the cycloaddition reaction.
-
Acidification and Basification: The pH adjustments during the work-up are crucial for separating the product from impurities and unreacted starting materials based on their acidic/basic properties.
Alternative Synthetic Route: Alkylation of 5-(Aminomethyl)-1H-tetrazole
An alternative approach involves the methylation of 5-(aminomethyl)-1H-tetrazole.
Caption: Alternative synthetic route via N-alkylation.
This method, however, presents challenges in controlling the regioselectivity of methylation on both the exocyclic amine and the tetrazole ring nitrogens, potentially leading to a mixture of products.
Potential Applications in Drug Development
Tetrazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The tetrazole ring is often used as a bioisosteric replacement for the carboxylic acid group in drug candidates, which can improve metabolic stability and pharmacokinetic properties.[1]
While the specific biological activity of this compound is not well-documented, its structural motifs suggest potential interactions with various biological targets. The dimethylamino group is a common feature in many pharmacologically active compounds. Further research is warranted to explore its potential as an antibacterial, antifungal, anticancer, or anti-inflammatory agent.
Safety and Handling
General Precautions:
-
Toxicity: this compound should be handled with care, assuming it may be toxic. Avoid inhalation, ingestion, and skin contact.[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.[5][6]
-
Ventilation: Work in a well-ventilated fume hood to minimize exposure to vapors or dust.[6]
-
Explosion Hazard: Tetrazole compounds can be energetic and may decompose explosively upon heating.[1] Avoid excessive heating and handle with caution.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Directions
This compound is a molecule with significant potential, stemming from the established importance of the tetrazole scaffold in medicinal chemistry. This guide has provided a theoretical framework for its chemical properties, structure, and synthesis, based on established chemical principles. The proposed synthetic protocol via [2+3] cycloaddition offers a viable route for its preparation.
Future research should focus on the experimental validation of the predicted physicochemical and spectral properties. A thorough investigation into its pharmacological profile is crucial to uncover any potential therapeutic applications. Elucidating its mechanism of action and conducting comprehensive toxicological studies will be essential for any future development as a drug candidate.
References
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [Link]
-
Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI. [Link]
-
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. SAJChem. [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]
-
The Discovery of N -((2 H -Tetrazol-5-yl)methyl)-4-(( R )-1-((5 r ,8 R )-8-( tert -butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en- - ResearchGate. ResearchGate. [Link]
-
N,N-dimethyl-5-[(4-phenylphenyl)methyl]tetrazole-1-carboxamide - ChemBK. ChemBK. [Link]
-
Tetrazoles via Multicomponent Reactions - PMC - PubMed Central. National Institutes of Health. [Link]
-
Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99% - Cole-Parmer. Cole-Parmer. [Link]
-
Tetrazolylglycine - Wikipedia. Wikipedia. [Link]
-
1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations - PubMed. National Institutes of Health. [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed. National Institutes of Health. [Link]
-
2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl - Semantic Scholar. Semantic Scholar. [Link]
-
N-(5-Amino-1H-tetrazol-1-yl)formamide - PMC. National Institutes of Health. [Link]
-
Di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonomethylene) bis(1H-tetrazole) and their salts: A family of highly useful new tetrazoles and energetic materials - ResearchGate. ResearchGate. [Link]
Sources
An In-depth Technical Guide to the Spectroscopic Data Analysis of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine (¹H & ¹³C NMR)
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine. Designed for researchers and professionals in drug development, this document delves into the causal factors behind chemical shifts, multiplicities, and peak assignments. By integrating foundational NMR principles with field-proven insights into tetrazole chemistry, this guide serves as an authoritative resource for the structural elucidation of this important heterocyclic building block. Methodologies for sample preparation and data acquisition are detailed, ensuring replicable and trustworthy results.
Introduction: The Significance of this compound
This compound belongs to the tetrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry. The tetrazole ring is recognized as a metabolically stable bioisostere for the carboxylic acid group, offering similar acidity (pKa ≈ 4.9) but with enhanced lipophilicity, a crucial property for drug design.[1][2] Accurate structural characterization is paramount for its application as a synthetic intermediate.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural determination of such molecules.[1] This guide provides an expert interpretation of the ¹H and ¹³C NMR data, grounding the analysis in the fundamental electronic and structural properties of the molecule.
Molecular Structure and Spectroscopic Correlation
To facilitate a clear discussion of the NMR data, the molecular structure of this compound is presented below with a standardized numbering scheme. This numbering will be used for all spectral assignments.
Caption: Numbering scheme for this compound.
A key structural feature of 5-substituted-1H-tetrazoles is the existence of tautomers.[1][3] The proton on the tetrazole ring can reside on different nitrogen atoms, though the 1H-tautomer is often predominant. This equilibrium can be influenced by factors such as solvent and temperature, potentially affecting the NMR spectrum.[3][4]
¹H NMR Spectral Analysis: A Proton-by-Proton Investigation
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The expected signals are analyzed below, with typical chemical shift values presented for a spectrum recorded in DMSO-d₆.
Peak Assignments and Mechanistic Rationale
-
N1-H (Tetrazole NH): The proton attached to the tetrazole ring nitrogen is acidic. Its signal is typically observed as a broad singlet in the downfield region (δ 14.0 - 16.0 ppm). This significant deshielding is due to the aromatic character of the tetrazole ring and the proton's involvement in intermolecular hydrogen bonding, particularly in polar aprotic solvents like DMSO. Its broadness arises from quadrupolar relaxation of the adjacent nitrogen atoms and chemical exchange with trace amounts of water in the solvent.
-
C6-H₂ (Methylene Protons): The two protons on the methylene bridge (C6) are chemically equivalent and thus appear as a sharp singlet. This group is positioned between two electron-withdrawing moieties: the C5 carbon of the aromatic tetrazole ring and the N7 nitrogen of the dimethylamino group. This dual influence deshields the protons, causing them to resonate at approximately δ 4.0 - 4.5 ppm.
-
N7-(CH₃)₂ (Dimethylamino Protons): The six protons of the two methyl groups (C8, C9) are equivalent due to free rotation around the C6-N7 and N7-C8/C9 bonds. This results in a single, sharp singlet with an integration value of 6H. Their signal typically appears in the δ 2.2 - 2.5 ppm range, which is characteristic of N-alkyl protons.
Data Summary Table: ¹H NMR
| Assigned Protons | Label | Typical Chemical Shift (δ, ppm) (in DMSO-d₆) | Multiplicity | Integration |
| Tetrazole N-H | N1-H | ~15.5 | Broad Singlet | 1H |
| Methylene | C6-H₂ | ~4.2 | Singlet | 2H |
| Dimethylamino | C8/C9-H₃ | ~2.3 | Singlet | 6H |
¹³C NMR Spectral Analysis: Probing the Carbon Skeleton
The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals a single peak for each unique carbon atom in the molecule, providing direct insight into the carbon framework.
Peak Assignments and Mechanistic Rationale
-
C5 (Tetrazole Carbon): This quaternary carbon is part of an electron-deficient aromatic system and is bonded to three heteroatoms (two ring nitrogens and the exocyclic C6). This environment causes extreme deshielding, pushing its resonance far downfield. For 5-substituted 1H-tetrazoles, this signal is characteristically found in the δ 155 - 160 ppm range.[1][3]
-
C6 (Methylene Carbon): The methylene carbon is attached to the tetrazole ring at C5 and the dimethylamino nitrogen (N7). The electronegativity of these adjacent groups shifts its signal to the δ 45 - 55 ppm region.
-
C8/C9 (Dimethylamino Carbons): The two methyl carbons are equivalent and appear as a single signal. Their chemical shift is characteristic of aliphatic carbons attached to a nitrogen atom, typically falling in the δ 40 - 45 ppm range.
Data Summary Table: ¹³C NMR
| Assigned Carbon | Label | Typical Chemical Shift (δ, ppm) (in DMSO-d₆) |
| Tetrazole Carbon | C5 | ~157 |
| Methylene Carbon | C6 | ~50 |
| Dimethylamino Carbons | C8/C9 | ~42 |
Experimental Protocol and Workflow
Adherence to a standardized experimental protocol is critical for obtaining high-quality, reproducible NMR data.
Step-by-Step Experimental Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound.
-
Transfer the sample into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its high polarity effectively solubilizes the compound, and its ability to act as a hydrogen bond acceptor allows for the clear observation of the exchangeable N1-H proton.[4][5]
-
Add a small drop of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[6]
-
Cap the NMR tube and vortex gently for 30 seconds or until the sample is fully dissolved.
-
-
Instrument Setup & Data Acquisition:
-
The experiments should be performed on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the sample.
-
Acquire the spectrum using a standard single-pulse sequence.
-
Set the spectral width to cover a range of -2 to 18 ppm.
-
Employ 16-32 scans with a relaxation delay of 2 seconds to ensure adequate signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Accumulate 1024-2048 scans to achieve sufficient sensitivity for the low-natural-abundance ¹³C nucleus.[7]
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra manually.
-
Perform baseline correction.
-
Calibrate the ¹H and ¹³C spectra by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Workflow Diagram: From Sample to Structure
Caption: Workflow for NMR analysis of this compound.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra provides unequivocal confirmation of the structure of this compound. The distinct chemical shifts and multiplicities of the tetrazole N-H, methylene, and dimethylamino groups are fully consistent with theoretical predictions based on the electronic environment of the nuclei. This guide establishes a reliable analytical framework and provides a robust, validated protocol for the characterization of this and structurally related compounds, underscoring the indispensable role of NMR spectroscopy in modern chemical and pharmaceutical research.
References
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025).
- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- Technical Support Center: Interpreting Complex NMR Spectra of Tetrazole Deriv
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Arkivoc.
- Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. (2000). Oriental Journal of Chemistry.
- Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 -triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. (n.d.). University of Basrah.
- 13 Carbon NMR. (n.d.). NMR Service.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016).
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- 4. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. 13Carbon NMR [chem.ch.huji.ac.il]
An In-depth Technical Guide to the Potential Biological Activity of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tetrazole moiety is a cornerstone in medicinal chemistry, recognized for its role as a bioisostere of the carboxylic acid group, which enhances metabolic stability and bioavailability of drug candidates.[1][2][3][4] This guide provides a comprehensive technical overview of the potential biological activities of a specific, yet underexplored, tetrazole derivative: N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine. While extensive research on this particular molecule is not publicly available, this document extrapolates its likely pharmacological profile based on the well-established activities of structurally related tetrazole compounds.[1][5][6][7][8][9] We will delve into the scientific rationale for investigating its potential antimicrobial, anticancer, and anti-inflammatory properties. Detailed, state-of-the-art experimental protocols are provided to enable researchers to systematically evaluate these potential activities. This guide is intended to serve as a foundational resource for initiating research and development programs centered on this compound and its derivatives.
Introduction to this compound
This compound is a small molecule featuring a 5-substituted 1H-tetrazole ring. The tetrazole ring, a five-membered aromatic ring with four nitrogen atoms and one carbon atom, is a key pharmacophore in a number of FDA-approved drugs.[2][10] Its physicochemical properties, including its acidic nature and ability to participate in hydrogen bonding, make it an attractive scaffold in drug design.[1] The presence of the N,N-dimethylmethanamine substituent at the 5-position of the tetrazole ring introduces a basic side chain, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.
The tetrazole functional group is considered a non-classical bioisostere of the carboxylic acid moiety, offering a similar acidic pKa but with increased lipophilicity and metabolic stability.[9] This substitution can lead to improved oral bioavailability and reduced side effects in drug candidates.[1] The broad spectrum of biological activities reported for tetrazole derivatives, including antibacterial, antifungal, anticancer, antihypertensive, and anti-inflammatory effects, provides a strong rationale for investigating the therapeutic potential of this compound.[1][6][8][9]
Potential Antimicrobial Activity
Scientific Rationale:
The tetrazole nucleus is a common feature in a variety of antimicrobial agents.[6][9] Several marketed antibacterial drugs, such as cefazolin and ceftezole, contain a tetrazole ring, highlighting its importance in this therapeutic area.[7] The nitrogen-rich tetrazole ring can engage in various non-covalent interactions with biological targets, such as enzymes and receptors within microbial cells.[11] It is hypothesized that this compound may interfere with essential microbial processes, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The dimethylamino group may also contribute to its antimicrobial potential by enhancing its uptake into bacterial cells.
In Vitro Antimicrobial Susceptibility Testing
A crucial first step in evaluating the antimicrobial potential of a novel compound is to determine its minimum inhibitory concentration (MIC) against a panel of clinically relevant microorganisms.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
Streak bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) on appropriate agar plates and incubate overnight at 37°C.
-
Select several colonies and suspend them in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi to obtain a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial or fungal inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Data Presentation:
| Microorganism | MIC (µg/mL) of this compound |
| Staphylococcus aureus (ATCC 29213) | |
| Escherichia coli (ATCC 25922) | |
| Pseudomonas aeruginosa (ATCC 27853) | |
| Candida albicans (ATCC 90028) |
Workflow Diagram:
Potential Anticancer Activity
Scientific Rationale:
Tetrazole derivatives have demonstrated significant potential as anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines.[1][6][9] The tetrazole ring can mimic a carboxylic acid group, allowing it to interact with biological targets involved in cancer cell proliferation, survival, and metastasis.[1] It is plausible that this compound could exert cytotoxic or cytostatic effects on cancer cells by inhibiting key enzymes, disrupting signaling pathways, or inducing apoptosis.
In Vitro Cytotoxicity Assay
The initial assessment of anticancer activity typically involves evaluating the compound's ability to inhibit the proliferation of cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound and perform serial dilutions in culture media.
-
Replace the media in the cell plates with media containing various concentrations of the compound.
-
Include a vehicle control (media with the same concentration of solvent used for the compound stock).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Data Presentation:
| Cancer Cell Line | IC₅₀ (µM) of this compound |
| MCF-7 (Breast) | |
| A549 (Lung) | |
| HCT116 (Colon) |
Signaling Pathway Diagram:
Potential Anti-inflammatory Activity
Scientific Rationale:
Many tetrazole-containing compounds have been reported to possess anti-inflammatory properties.[1][6][9] Inflammation is a complex biological response involving various enzymes and signaling molecules. Tetrazole derivatives may exert their anti-inflammatory effects by inhibiting key enzymes like cyclooxygenase (COX) or by modulating the production of pro-inflammatory cytokines.
In Vitro Anti-inflammatory Assay
A common in vitro model to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide Inhibition Assay
-
Cell Culture:
-
Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.
-
Seed the cells into a 96-well plate and allow them to adhere.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce NO production.
-
Include a control group with LPS stimulation but no compound treatment.
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C with 5% CO₂.
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatants.
-
Mix the supernatants with Griess reagent and incubate at room temperature.
-
Measure the absorbance at 540 nm. The amount of nitrite is a direct measure of NO production.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Determine the IC₅₀ value for NO inhibition.
-
Data Presentation:
| Assay | IC₅₀ (µM) of this compound |
| Nitric Oxide Inhibition (RAW 264.7 cells) |
Workflow Diagram:
Conclusion and Future Directions
This technical guide has outlined the significant potential for this compound as a biologically active compound, drawing upon the extensive literature on the pharmacological importance of the tetrazole scaffold. The proposed experimental workflows provide a robust framework for the systematic investigation of its antimicrobial, anticancer, and anti-inflammatory properties. Positive results from these initial in vitro screens would warrant further investigation, including mechanism of action studies, in vivo efficacy studies in animal models, and a comprehensive toxicological evaluation. The exploration of this and other novel tetrazole derivatives holds considerable promise for the discovery of new therapeutic agents to address unmet medical needs.
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Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review - Hilaris Publisher. (2021, September 10). Retrieved January 15, 2026, from [Link]
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Tetrazole drugs, current assembly strategies, and novel building block... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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(PDF) Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - ResearchGate. (2023, February 10). Retrieved January 15, 2026, from [Link]
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Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed. (2023, February 16). Retrieved January 15, 2026, from [Link]
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An In-Depth Technical Guide to Dimethyl[(1H-1,2,3,4-tetrazol-5-yl)methyl]amine (CAS 116833-33-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Dimethyl[(1H-1,2,3,4-tetrazol-5-yl)methyl]amine (CAS 116833-33-1), a heterocyclic compound of significant interest in medicinal chemistry. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering advantages in terms of metabolic stability and pharmacokinetic properties.[1][2] This guide delves into the structural features, physicochemical characteristics, and potential applications of this compound, with a particular focus on its relevance in drug discovery and development. Furthermore, it outlines general synthetic strategies and analytical methodologies for the characterization of tetrazole derivatives, providing a valuable resource for researchers working with this class of compounds.
Introduction: The Significance of the Tetrazole Scaffold
The tetrazole ring system is a prominent heterocyclic motif in medicinal chemistry, primarily due to its ability to act as a non-classical bioisostere of the carboxylic acid functional group.[1][2] This bioisosteric replacement can lead to improved metabolic stability, enhanced membrane permeability, and modulated acidity, all of which are critical parameters in drug design.[3] The diverse biological activities exhibited by tetrazole-containing compounds, including antihypertensive, anticancer, antibacterial, and antifungal properties, underscore the therapeutic potential of this scaffold.[4][5][6] Dimethyl[(1H-1,2,3,4-tetrazol-5-yl)methyl]amine, with its combination of a tetrazole ring and a dimethylaminomethyl substituent, represents a versatile building block for the synthesis of novel drug candidates.
Physicochemical Properties
Structural and Molecular Data
| Property | Value | Source |
| CAS Number | 116833-33-1 | [7] |
| Molecular Formula | C₄H₉N₅ | [7] |
| Molecular Weight | 127.151 g/mol | [7] |
| IUPAC Name | N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine | [7] |
| SMILES | CN(C)CC1=NN=NN1 | [7] |
| InChIKey | ZUBNCFGBAKTASH-UHFFFAOYSA-N | [7] |
Predicted Physicochemical Characteristics
| Property | Predicted Value/Information | Justification |
| Physical State | Likely a solid at room temperature. | Similar small molecule tetrazole derivatives are often crystalline solids. |
| Melting Point | Not available. | Would require experimental determination. |
| Boiling Point | Not available. | Likely to decompose at higher temperatures. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and have some solubility in water due to the presence of the amine and tetrazole nitrogens capable of hydrogen bonding. | Based on the polarity of the functional groups. |
| pKa | The tetrazole NH is weakly acidic (pKa ~4-5), and the dimethylamino group is basic (pKa of the conjugate acid ~9-10). | Based on known pKa values of similar tetrazoles and tertiary amines. |
| LogP | -1.27 (Predicted) | [8] |
Synthesis and Reactivity
While a specific, detailed synthetic protocol for Dimethyl[(1H-1,2,3,4-tetrazol-5-yl)methyl]amine is not widely published, its synthesis can be conceptualized based on established methods for the preparation of 5-substituted-1H-tetrazoles. The most common and versatile method is the [3+2] cycloaddition of an azide source with a nitrile.[9]
General Synthetic Approach
A plausible synthetic route would involve the reaction of dimethylaminoacetonitrile with an azide source, such as sodium azide, in the presence of a Lewis acid catalyst (e.g., zinc chloride) or under acidic conditions.[9]
Caption: General synthetic scheme for Dimethyl[(1H-1,2,3,4-tetrazol-5-yl)methyl]amine.
Experimental Protocol: A General Procedure for the Synthesis of 5-Substituted-1H-Tetrazoles
The following is a generalized protocol that can be adapted for the synthesis of the target compound. Optimization of reaction conditions, including temperature, solvent, and catalyst, would be necessary.
Materials:
-
Dimethylaminoacetonitrile
-
Sodium Azide (Caution: azides are potentially explosive and should be handled with care)
-
Zinc Chloride (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred solution of dimethylaminoacetonitrile (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq) and zinc chloride (1.1 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Acidify the aqueous solution with HCl (e.g., 1M) to a pH of ~2-3.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired Dimethyl[(1H-1,2,3,4-tetrazol-5-yl)methyl]amine.
Analytical Characterization
The structural confirmation and purity assessment of Dimethyl[(1H-1,2,3,4-tetrazol-5-yl)methyl]amine would rely on a combination of standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methyl groups of the dimethylamino moiety, a singlet for the methylene protons, and a broad singlet for the NH proton of the tetrazole ring. The chemical shifts will be influenced by the solvent used.[10]
-
¹³C NMR: The carbon NMR spectrum should exhibit signals corresponding to the methyl carbons, the methylene carbon, and the carbon atom of the tetrazole ring.[10]
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would be a suitable technique for determining the molecular weight of the compound. The protonated molecule [M+H]⁺ would be expected at m/z 128.1. Fragmentation patterns can provide further structural information.[11]
Infrared (IR) Spectroscopy
The IR spectrum would likely show characteristic absorption bands for N-H stretching of the tetrazole ring (around 3000-3400 cm⁻¹), C-H stretching of the alkyl groups, and various C=N and N=N stretching vibrations characteristic of the tetrazole ring.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a standard method for assessing the purity of the compound. UV detection would be appropriate, as tetrazole derivatives typically exhibit UV absorbance.
Caption: A typical analytical workflow for the characterization of the title compound.
Applications in Drug Discovery and Medicinal Chemistry
Dimethyl[(1H-1,2,3,4-tetrazol-5-yl)methyl]amine serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the dimethylamino group provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).
The tetrazole moiety in this compound can be utilized to mimic a carboxylic acid in a drug candidate, potentially improving its pharmacokinetic profile.[1][2] The basic dimethylamino group can influence the overall physicochemical properties of a larger molecule, such as its solubility and ability to interact with biological targets.
Potential therapeutic areas where derivatives of this compound could be explored include:
-
Oncology: Many tetrazole derivatives have shown anticancer activity.[4]
-
Infectious Diseases: The tetrazole scaffold is found in various antibacterial and antifungal agents.[5][6]
-
Central Nervous System (CNS) Disorders: Tetrazole-containing compounds have been investigated for their effects on the CNS.[12]
Conclusion
Dimethyl[(1H-1,2,3,4-tetrazol-5-yl)methyl]amine is a heterocyclic compound with significant potential as a building block in medicinal chemistry. Its structural features, particularly the presence of the bioisosteric tetrazole ring and a reactive dimethylamino group, make it an attractive starting material for the synthesis of novel therapeutic agents. While a comprehensive set of experimental physicochemical data is not yet publicly available, this guide provides a solid foundation for researchers by outlining predicted properties, general synthetic approaches, and analytical methodologies. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.
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An In-Depth Technical Guide to Investigating the Mechanism of Action of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine
Foreword: Charting the Unseen Pathways of a Novel Tetrazole Compound
The journey of a novel small molecule from a laboratory curiosity to a potential therapeutic agent is paved with rigorous scientific inquiry. At the heart of this journey lies the elucidation of its mechanism of action (MoA)—the precise biochemical interaction through which it exerts its effect.[1] This guide is designed for researchers, scientists, and drug development professionals embarking on this critical task for N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine, a compound whose potential is yet to be fully unlocked.
The structure of this molecule, featuring a tetrazole ring, is of significant interest. Tetrazole moieties are found in a wide array of pharmacologically active compounds, exhibiting activities ranging from antimicrobial and anticancer to anti-inflammatory and antihypertensive.[2][3][4][5] The tetrazole ring can act as a metabolically stable bioisostere for a carboxylic acid group, a property that often enhances a compound's pharmacokinetic profile.[3][4][6] This structural feature provides a logical starting point for forming hypotheses about its potential biological targets.
This document eschews a rigid template in favor of a dynamic, multi-phase strategic workflow. It is built on a foundation of scientific integrity, guiding the investigator through a self-validating process of hypothesis generation, target identification, pathway analysis, and in vivo validation. Each proposed experiment is accompanied by the underlying rationale, empowering researchers to not only follow protocols but to understand the causality behind each methodological choice.
Phase 1: Foundational Analysis - From Phenotype to Putative Target
Before delving into specific molecular interactions, the initial goal is to understand the compound's effect at a cellular level. This phase combines broad phenotypic screening to generate initial hypotheses with unbiased techniques to identify direct binding partners.[7] This dual approach ensures that our investigation is not constrained by preconceived notions of the compound's function.
Phenotypic Screening via High-Content Analysis (HCA)
Phenotypic screening allows us to observe the compound's effect in a disease-relevant cellular context without a priori knowledge of its target.[8][9] High-Content Screening (HCS), or High-Content Analysis (HCA), is a powerful methodology that combines automated microscopy with sophisticated image analysis to quantitatively measure multiple phenotypic parameters simultaneously.[10][11][12]
Causality: By observing changes in cellular morphology, organelle health, or the localization of specific proteins, we can generate a "phenotypic fingerprint" of this compound. This fingerprint can be compared to those of compounds with known mechanisms, offering valuable clues about the biological pathways being perturbed.[13]
-
Cell Line Selection: Choose a panel of relevant cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, HepG2 hepatoma) to screen for potential anticancer activity, a common feature of tetrazole derivatives.[4]
-
Plate Preparation: Seed cells in 384-well, optically clear-bottom plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 10 nM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like Staurosporine).
-
Staining: After incubation, fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes. A common combination includes:
-
Hoechst 33342: To label nuclei (for cell counting and nuclear morphology).
-
MitoTracker Red CMXRos: To assess mitochondrial membrane potential.
-
Phalloidin-AF488: To stain F-actin and evaluate cytoskeletal structure.
-
-
Image Acquisition: Use an automated high-content imaging system to capture images from multiple fields within each well.
-
Image Analysis: Employ image analysis software to segment cells and quantify various parameters, such as cell count, nuclear size and intensity, mitochondrial integrity, and changes in cell shape.[10][14]
Unbiased Target Identification
While phenotypic screening tells us what the compound does, direct biochemical methods are required to identify what it binds to.[8] We will employ two complementary, gold-standard approaches.
This technique uses a modified version of the small molecule to selectively isolate its binding partners from a complex protein mixture.[15][16]
Causality: By physically "pulling down" the target protein(s), we can directly identify them using mass spectrometry. This provides a direct physical link between the compound and its potential target.
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a linker arm and an affinity tag (e.g., biotin) at a position that does not interfere with its biological activity.[15]
-
Lysate Preparation: Prepare a native protein lysate from the cell line that showed the most significant phenotype in the HCA screen.
-
Incubation: Incubate the biotinylated probe with the cell lysate to allow for binding to its target protein(s). A crucial control is to include a competition experiment where excess, untagged "free" compound is added to the lysate before the probe; true targets will show reduced binding to the probe in this condition.
-
Capture: Add streptavidin-conjugated magnetic beads to the lysate to capture the biotinylated probe along with its bound proteins.[16]
-
Washing & Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins from the beads.
-
Analysis by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are present in the probe-treated sample but absent or significantly reduced in the competition control are considered high-confidence candidate targets.
CETSA is a label-free method that exploits the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[16]
Causality: This approach allows for the detection of target engagement in a physiological context (intact cells or cell lysates) without chemically modifying the compound, thus avoiding potential artifacts introduced by tags or linkers.
-
Cell Treatment: Treat intact cells or cell lysate with either the vehicle control or this compound.
-
Heating: Aliquot the samples and heat them across a temperature gradient (e.g., 40°C to 70°C).
-
Protein Extraction: Lyse the cells (if treated intact) and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.
-
Detection: Analyze the amount of a specific candidate protein remaining in the soluble fraction at each temperature using Western blotting. A target protein will show a "thermal shift," remaining soluble at higher temperatures in the presence of the compound compared to the vehicle control.
Phase 2: Target Validation and Biophysical Characterization
Identifying a candidate target is a major milestone, but it must be followed by rigorous validation to confirm a direct, high-affinity interaction. This phase focuses on quantifying the binding kinetics and affinity.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free optical technique that measures biomolecular interactions in real time.[17] It provides precise data on binding kinetics (association and dissociation rates) and affinity.[18][19]
Causality: Confirming a direct, specific, and high-affinity interaction between the compound and the purified candidate protein is the cornerstone of target validation. SPR provides the quantitative data necessary to establish this relationship unequivocally.[20][21]
-
Protein Immobilization: Covalently immobilize the purified recombinant candidate protein (the "ligand") onto the surface of an SPR sensor chip.
-
Analyte Injection: Inject a series of precise concentrations of this compound (the "analyte") in solution over the sensor chip surface through a microfluidic system.[18]
-
Data Acquisition: The SPR instrument detects changes in the refractive index at the chip surface as the analyte binds to and dissociates from the immobilized ligand. This is recorded in real-time as a sensorgram.
-
Kinetic Analysis: Fit the sensorgram data to a binding model to calculate the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ), where Kₗ = kₔ/kₐ. A low Kₗ value (e.g., in the nanomolar or low micromolar range) indicates a high-affinity interaction.
| Analyte Concentration | Association Rate (kₐ) (1/Ms) | Dissociation Rate (kₔ) (1/s) | Affinity (Kₗ) (nM) |
| 100 nM | 1.5 x 10⁵ | 7.5 x 10⁻³ | 50 |
| 250 nM | 1.6 x 10⁵ | 8.0 x 10⁻³ | 50 |
| 500 nM | 1.4 x 10⁵ | 7.0 x 10⁻³ | 50 |
| 1 µM | 1.5 x 10⁵ | 7.5 x 10⁻³ | 50 |
| 2.5 µM | 1.5 x 10⁵ | 7.8 x 10⁻³ | 52 |
| Average | 1.5 x 10⁵ | 7.56 x 10⁻³ | 50.4 |
Phase 3: Delineating the Downstream Cellular Consequences
With a validated target, the next logical step is to map the downstream signaling pathways affected by the compound-target interaction. This connects the direct binding event to the cellular phenotype observed in Phase 1.
Western Blotting for Signaling Pathway Modulation
Western blotting is a fundamental technique used to detect specific proteins in a sample and, crucially, to assess their post-translational modifications, such as phosphorylation, which is a key event in most signaling pathways.[22][23]
Causality: If this compound inhibits a specific kinase, for example, we would expect to see a decrease in the phosphorylation of that kinase's known downstream substrates. Western blotting allows us to directly visualize and quantify this effect.[24]
-
Cell Culture and Treatment: Grow a relevant cell line to 70-80% confluency. Serum-starve the cells to reduce basal signaling, then stimulate with a known activator (e.g., EGF) in the presence or absence of various concentrations of this compound.
-
Lysis: Lyse the cells at various time points post-stimulation using an appropriate lysis buffer containing protease and phosphatase inhibitors.[25]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[22]
-
Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to a phosphorylated form of a protein of interest (e.g., anti-phospho-ERK).[26]
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imager.[23]
-
Stripping and Reprobing: To normalize the data, the membrane can be stripped of the first set of antibodies and re-probed with an antibody that recognizes the total amount of the protein of interest (e.g., anti-total-ERK), as well as a loading control like GAPDH or β-actin.
Quantitative PCR (qPCR) for Gene Expression Analysis
To understand if the compound's activity extends to regulating gene expression, reverse transcription quantitative PCR (RT-qPCR) is the gold standard.[27][28] It allows for the sensitive and accurate measurement of mRNA levels.[29][30]
Causality: Changes in a signaling pathway often culminate in the activation or repression of transcription factors, leading to altered expression of specific genes. RT-qPCR quantifies these changes, providing a direct link between the signaling event and its downstream genetic consequences.[31]
-
Cell Treatment and RNA Extraction: Treat cells as described for the Western blot experiment. At desired time points, lyse the cells and extract total RNA using a high-purity extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme. This step is critical for converting the unstable RNA into a stable template for PCR.[30]
-
qPCR Reaction: Set up the qPCR reaction using the synthesized cDNA, gene-specific primers for a target gene (e.g., c-Fos, a downstream target of the MAPK pathway), and a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Data Analysis: The qPCR instrument monitors the fluorescence increase in real-time as the DNA is amplified.[27] The data is analyzed using the comparative Cₜ (ΔΔCₜ) method to determine the fold change in gene expression relative to a housekeeping gene (e.g., GAPDH) and the vehicle-treated control.
| Treatment Condition | Relative Quantification (Fold Change) | Standard Deviation |
| Vehicle Control | 1.0 | ± 0.12 |
| EGF (100 ng/mL) | 15.2 | ± 1.8 |
| EGF + Compound (1 µM) | 4.3 | ± 0.5 |
| EGF + Compound (10 µM) | 1.8 | ± 0.2 |
Reporter Gene Assays for Pathway Activity
Reporter gene assays provide a functional readout of a specific signaling pathway's activity.[32][33]
Causality: By linking a transcriptional response element for a pathway of interest to a reporter gene (like luciferase), we can directly measure the integrated output of that pathway. This provides a highly sensitive and quantitative measure of the compound's ability to modulate the entire signaling cascade.[34][35]
-
Transfection: Co-transfect cells with two plasmids:
-
An experimental reporter plasmid containing a promoter with response elements for a specific transcription factor (e.g., AP-1, which is regulated by the MAPK pathway) driving the expression of Firefly luciferase.
-
A control reporter plasmid containing a constitutive promoter (e.g., CMV) driving the expression of a second reporter, Renilla luciferase. This serves as an internal control to normalize for transfection efficiency and cell viability.[34]
-
-
Treatment: After allowing time for gene expression, treat the transfected cells with the compound and/or pathway activators.
-
Lysis and Measurement: Lyse the cells and measure the activity of both Firefly and Renilla luciferases sequentially in a luminometer using their specific substrates.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. The resulting ratio reflects the specific activity of the signaling pathway of interest.
Phase 4: In Vivo Validation of the Mechanism of Action
The culminating phase of MoA investigation is to confirm that the identified mechanism holds true within the complexity of a whole organism. In vivo studies are essential to validate the therapeutic relevance of the target and the compound's action.[36][37][38]
Causality: Demonstrating that the compound engages its target and modulates the same downstream biomarkers in an animal model of disease provides the strongest evidence for its proposed mechanism of action and is a critical step in de-risking further clinical development.[39][40]
In Vivo Target Engagement and Pharmacodynamic Studies
Methodology:
-
Model Selection: Choose an appropriate animal model. For an anticancer hypothesis, this would typically be a mouse xenograft model where human tumor cells are implanted into immunodeficient mice.
-
Dosing and Sample Collection: Administer this compound to the tumor-bearing mice. At various time points after the final dose, collect tumor tissue and plasma samples.
-
Target Engagement Analysis: Use an adapted CETSA protocol (ex vivo CETSA) on the harvested tumor tissue to confirm that the compound is binding to its target in the tumor.
-
Pharmacodynamic (PD) Biomarker Analysis: Analyze the tumor tissue for the same biomarkers investigated in vitro. For example, use Western blotting to measure the levels of phospho-ERK and qPCR to measure the expression of c-Fos. A dose-dependent reduction in these biomarkers following treatment would validate the MoA in vivo.
Integrated Workflow and Conclusion
The elucidation of a small molecule's mechanism of action is a systematic process of discovery and validation. The strategy outlined in this guide provides a robust framework for investigating this compound, moving logically from broad phenotypic effects to specific molecular interactions and culminating in whole-organism validation.
By integrating these diverse yet complementary techniques, researchers can build a comprehensive and validated model of the compound's mechanism of action. This knowledge is not merely academic; it is the bedrock upon which successful, targeted, and safer therapeutics are built.
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Chemistry For Everyone. (2025). How Is Surface Plasmon Resonance Used In Drug Discovery?. YouTube. Available at: [Link]
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Frontiers. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available at: [Link]
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ETH Zurich. (n.d.). High-content Screening - Facts – Screening@ETH. Available at: [Link]
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National Institutes of Health. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available at: [Link]
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Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Available at: [Link]
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MDPI. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Available at: [Link]
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An In-Depth Technical Guide to N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine and its Analogs: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Tetrazole Scaffold in Modern Medicinal Chemistry
The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its remarkable stability and unique physicochemical properties make it an attractive component in the design of novel therapeutic agents. Tetrazole derivatives are recognized as bioisosteres of carboxylic acids, meaning they can mimic the function of a carboxyl group in biological systems while often conferring improved metabolic stability and pharmacokinetic profiles.[1][2] This characteristic has led to the incorporation of the tetrazole ring into a wide array of drug candidates, spanning therapeutic areas such as oncology, infectious diseases, and hypertension.[1][3] This guide provides a comprehensive technical overview of a specific tetrazole derivative, N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine, and its analogs, delving into their synthesis, chemical properties, and burgeoning biological significance.
The Core Molecule: this compound
This compound represents a foundational structure within the class of 5-substituted tetrazoles. Its simple yet versatile structure, featuring a dimethylaminomethyl substituent at the 5-position of the tetrazole ring, serves as a key building block for the development of more complex analogs. Understanding the synthesis and properties of this core molecule is paramount for researchers aiming to explore the therapeutic potential of this chemical space.
Synthetic Strategies: The [3+2] Cycloaddition Pathway
The most prevalent and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[4][5] This reaction forms the cornerstone of synthetic approaches to this compound and its analogs.
Key Precursor: Dimethylaminoacetonitrile
The synthesis of the core molecule commences with the readily available precursor, dimethylaminoacetonitrile. This nitrile can be prepared through various established methods, including the reaction of dimethylamine with formaldehyde and a cyanide source.
The Cycloaddition Reaction: A Step-by-Step Protocol
The following protocol outlines a general procedure for the synthesis of this compound via a [3+2] cycloaddition reaction.
Materials:
-
Dimethylaminoacetonitrile
-
Sodium Azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Silica Sulfuric Acid or other suitable Lewis acid catalyst[4]
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethylaminoacetonitrile in anhydrous DMF.
-
Addition of Reagents: To this solution, add sodium azide and the catalyst (e.g., silica sulfuric acid).
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically between 80-120 °C) and stir for the required time (monitor by TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the dropwise addition of water.
-
Acidification: Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2-3.
-
Extraction: Extract the product into ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure to yield the crude product. Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DMF is crucial as the presence of water can interfere with the reaction and lead to the formation of byproducts.
-
Catalyst: The catalyst, such as silica sulfuric acid, facilitates the cycloaddition by activating the nitrile group, thereby increasing the reaction rate and yield.[4]
-
Acidification: Acidification is necessary to protonate the tetrazole ring, making it more amenable to extraction into an organic solvent.
Structural Analogs and Diversity
The synthetic route described above is highly versatile and can be adapted to produce a wide range of analogs by simply modifying the starting nitrile. This allows for the systematic exploration of structure-activity relationships (SAR).
Table 1: Examples of N,N-dialkyl-1-(1H-tetrazol-5-yl)methanamine Analogs
| R Group on Amine | Starting Nitrile |
| Diethyl | Diethylaminoacetonitrile |
| Dipropyl | Dipropylaminoacetonitrile |
| Dibutyl | Dibutylaminoacetonitrile |
| Pyrrolidinyl | 1-(Cyanomethyl)pyrrolidine |
| Piperidinyl | 1-(Cyanomethyl)piperidine |
| Morpholinyl | 4-(Cyanomethyl)morpholine |
Pharmacological Potential: A Landscape of Bioactivity
While specific biological data for this compound is not extensively reported in publicly available literature, the broader class of tetrazole derivatives exhibits a remarkable spectrum of pharmacological activities. This suggests that the core molecule and its analogs are promising candidates for further investigation in various therapeutic areas.
Antimicrobial Activity
Numerous studies have highlighted the potent antibacterial and antifungal properties of tetrazole-containing compounds.[3][6] The tetrazole ring is believed to interfere with essential microbial processes. The exploration of this compound and its analogs as novel antimicrobial agents is a promising avenue of research, particularly in the face of rising antimicrobial resistance.
Anticancer Activity
The tetrazole scaffold is a recurring motif in the design of anticancer agents.[1][7] Various tetrazole derivatives have demonstrated the ability to inhibit tumor cell growth through diverse mechanisms, including the disruption of key signaling pathways involved in cell proliferation and survival. The structural simplicity of this compound makes it an attractive starting point for the development of novel anticancer drugs with potentially improved efficacy and reduced toxicity.
Structure-Activity Relationship (SAR) Insights
The biological activity of 5-substituted tetrazoles is intricately linked to the nature of the substituent at the 5-position. For the N,N-dialkyl-1-(1H-tetrazol-5-yl)methanamine series, key SAR considerations include:
-
Steric Bulk of the Amine: The size and shape of the dialkylamino group can significantly influence receptor binding and cellular uptake.
-
Lipophilicity: The overall lipophilicity of the molecule, which can be modulated by the length of the alkyl chains on the amine, will affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
-
Hydrogen Bonding Capacity: The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, which is a critical interaction for binding to many biological targets.[2]
Future Directions and Conclusion
This compound and its analogs represent a promising yet underexplored area of medicinal chemistry. The straightforward and versatile synthetic methodology, coupled with the known broad-spectrum bioactivity of the tetrazole scaffold, provides a strong foundation for future research and development.
Key future research directions should include:
-
Systematic Synthesis and Screening: The synthesis and biological evaluation of a diverse library of N,N-dialkyl-1-(1H-tetrazol-5-yl)methanamine analogs to establish clear SAR.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by active compounds.
-
In Vivo Efficacy and Safety Profiling: Preclinical studies to assess the therapeutic potential and safety of lead candidates in relevant animal models.
References
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Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. (n.d.). Pharmaspire. Retrieved from [Link]
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One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles. (2020). National Institutes of Health. Retrieved from [Link]
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One-Pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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Antimicrobial evaluation of 5-substituted aryl 1H-tetrazoles. (2017). Latvian Institute of Organic Synthesis. Retrieved from [Link]
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Tetrazole Derivatives as Promising Anticancer Agents. (n.d.). PubMed. Retrieved from [Link]
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Improved Synthesis of 5-substituted 1H-tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (2012). PubMed. Retrieved from [Link]
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New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]
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Tetrazoles via Multicomponent Reactions. (n.d.). National Institutes of Health. Retrieved from [Link]
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Tetrazole: A privileged scaffold for the discovery of anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]
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Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (2012). PubMed Central. Retrieved from [Link]
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Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (n.d.). MDPI. Retrieved from [Link]
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Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved from [Link]
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Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. (n.d.). National Institutes of Health. Retrieved from [Link]
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Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). National Institutes of Health. Retrieved from [Link]
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Anticancer acitivitie of Tetrazole Derivatives. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
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Exploring Binding Modes of 5-Substituted 1h-Tetrazoles as Cyclooxygenase Inhibitors: A Molecular Docking Study. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and structure–activity relationship studies of... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
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One-pot synthesis of novel 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives via an Ugi-azide 4CR process. (2017). OUCI. Retrieved from [Link]
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One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
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STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.). n.p.. Retrieved from [Link]
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One-Pot Synthesis of Tetrazole-Triazole Bis-Heterocycles via Ugi-Azide Reaction. (2023). Sciforum. Retrieved from [Link]
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Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
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Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). PubMed. Retrieved from [Link]
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The Tetrazole Scaffold: A Computational Chemist's Guide to In Silico Modeling in Drug Discovery
Foreword: The Rise of the Tetrazole Ring in Modern Medicinal Chemistry
The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, has solidified its position as a cornerstone in contemporary drug design.[1][2][3][4] Its remarkable versatility stems from its role as a bioisostere of the carboxylic acid group, a common functional group in many biologically active molecules.[1][2][5] This bioisosteric replacement often leads to significant improvements in a drug candidate's pharmacokinetic profile, including enhanced metabolic stability and increased lipophilicity, without compromising its ability to engage in crucial biological interactions.[1][2][5][6] The inherent properties of the tetrazole ring, such as its comparable acidity to carboxylic acids and its capacity for various noncovalent interactions, have been instrumental in the development of numerous clinically successful drugs for a wide array of therapeutic areas, including antibacterial, antifungal, anticancer, and antihypertensive agents.[1][4]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals who are looking to leverage the power of in silico modeling and computational studies to explore the vast chemical space of tetrazole derivatives. We will move beyond a mere recitation of protocols and delve into the strategic thinking and scientific rationale that underpin the application of these powerful computational tools. Our focus will be on providing a practical, field-proven framework for designing, evaluating, and optimizing tetrazole-based compounds with therapeutic potential.
Part 1: The Strategic Application of In Silico Techniques for Tetrazole Derivatives
The journey of designing a novel tetrazole-based therapeutic agent is a multi-faceted process that heavily relies on a synergistic interplay between synthetic chemistry and computational modeling. In silico techniques provide an invaluable platform to predict and rationalize the behavior of molecules at the atomic level, thereby guiding the synthetic efforts towards compounds with a higher probability of success.
Molecular Docking: Unraveling the Binding Landscape
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[7][8] For tetrazole derivatives, this technique is pivotal in understanding how these molecules interact with their biological targets.
The "Why": The primary goal of molecular docking in this context is to visualize and quantify the binding interactions between a tetrazole derivative and the active site of a target protein. This allows us to:
-
Predict Binding Affinity: Estimate the strength of the interaction, often expressed as a docking score or binding energy.
-
Identify Key Interactions: Pinpoint the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent bonds with the tetrazole ring and its substituents.
-
Guide Lead Optimization: Suggest modifications to the tetrazole scaffold that could enhance binding affinity and selectivity.
Experimental Protocol: A Step-by-Step Workflow for Molecular Docking of Tetrazole Derivatives
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Define the binding site or active site of the protein.
-
-
Ligand Preparation:
-
Generate the 3D structure of the tetrazole derivative.
-
Assign appropriate atom types and charges.
-
Minimize the energy of the ligand to obtain a stable conformation.
-
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding docking scores.
-
Visualize the interactions between the top-ranked poses and the protein to identify key binding interactions.
-
Diagram: Molecular Docking Workflow
Caption: A streamlined workflow for molecular docking studies of tetrazole derivatives.
Quantitative Structure-Activity Relationship (QSAR): Decoding the Chemical Blueprint of Activity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[11][12] For tetrazole derivatives, QSAR studies are instrumental in identifying the key molecular descriptors that govern their therapeutic effects.
The "Why": The primary objective of a QSAR study is to build a predictive model that can be used to:
-
Predict the Activity of Novel Compounds: Estimate the biological activity of newly designed tetrazole derivatives before their synthesis.
-
Identify Important Physicochemical Properties: Determine which molecular properties (e.g., electronic, steric, hydrophobic) are crucial for activity.
-
Guide the Design of More Potent Analogs: Provide insights into how to modify the chemical structure to enhance the desired biological activity.
Experimental Protocol: A Step-by-Step Workflow for QSAR Analysis of Tetrazole Derivatives
-
Data Collection:
-
Assemble a dataset of tetrazole derivatives with their experimentally determined biological activities (e.g., IC50, MIC).
-
Ensure the data is consistent and covers a wide range of structural diversity and activity.
-
-
Descriptor Calculation:
-
Calculate a variety of molecular descriptors for each compound in the dataset using software like PaDEL-Descriptor.[11] These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters).
-
-
Model Development:
-
Divide the dataset into a training set and a test set.
-
Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a QSAR model using the training set.
-
-
Model Validation:
-
Validate the predictive power of the QSAR model using the test set and various statistical metrics (e.g., R², Q²).
-
Perform internal and external validation to ensure the robustness and reliability of the model.
-
Diagram: QSAR Model Development Workflow
Caption: A systematic workflow for developing and validating QSAR models for tetrazole derivatives.
Molecular Dynamics Simulations: Capturing the Dynamic Nature of Interactions
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time.[13][14] For tetrazole derivatives, MD simulations are crucial for understanding the stability of the binding pose and the conformational changes that occur upon binding.
The "Why": The primary purpose of MD simulations is to:
-
Assess Binding Stability: Determine if the binding pose predicted by docking is stable over time.
-
Analyze Conformational Changes: Observe how the protein and ligand adapt to each other upon binding.
-
Calculate Binding Free Energies: Provide a more accurate estimation of the binding affinity by considering the dynamic nature of the system.
Experimental Protocol: A Step-by-Step Workflow for Molecular Dynamics Simulations
-
System Setup:
-
Start with the docked complex of the tetrazole derivative and the target protein.
-
Solvate the system with water molecules in a periodic boundary box.
-
Add ions to neutralize the system.
-
-
Simulation:
-
Minimize the energy of the system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K).
-
Run the MD simulation for a sufficient length of time (e.g., nanoseconds to microseconds).
-
-
Trajectory Analysis:
-
Analyze the trajectory of the simulation to calculate properties like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.
-
Visualize the trajectory to observe the dynamic behavior of the ligand and protein.
-
Part 2: Data Interpretation and Case Studies
The true value of in silico modeling lies in the ability to translate computational data into actionable insights for drug design.
Interpreting Computational Data: A Practical Guide
| In Silico Technique | Key Output | Interpretation and Actionable Insights |
| Molecular Docking | Docking Score, Binding Poses, Interaction Maps | A lower docking score generally indicates a higher binding affinity. Analysis of the interactions can guide the design of derivatives with improved binding by, for example, introducing a substituent that can form an additional hydrogen bond.[7][15] |
| QSAR | QSAR Equation, Statistical Parameters (R², Q²) | The QSAR equation reveals the most influential molecular descriptors for biological activity. A statistically robust model can be used to prioritize the synthesis of compounds with predicted high activity.[11][12] |
| Molecular Dynamics | RMSD, RMSF, Binding Free Energy | A stable RMSD of the ligand in the binding pocket suggests a stable interaction. High RMSF values for certain protein regions may indicate flexibility that could be exploited for drug design.[13][14] |
| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles | In silico ADMET prediction helps in the early identification of potential liabilities, allowing for the modification of the chemical structure to improve drug-like properties.[16][17][18][19] |
Case Study: Design of Novel Tetrazole-Based Antimicrobial Agents
A recent study focused on the synthesis and computational analysis of novel tetrazole derivatives as potential antimicrobial agents.[9] The researchers employed a combination of molecular docking and in vitro screening to identify promising candidates.
-
Molecular Docking: The synthesized compounds were docked into the active site of a bacterial enzyme. The docking results revealed that the most active compounds formed key hydrogen bonds with specific amino acid residues in the active site.
-
In Vitro Screening: The antimicrobial activity of the compounds was evaluated against a panel of bacteria. The experimental results correlated well with the docking scores, with the compounds exhibiting the best binding energies also showing the highest antimicrobial activity.
This case study exemplifies how a well-integrated computational and experimental approach can accelerate the discovery of novel therapeutic agents.
Part 3: Future Directions and Conclusion
The field of in silico modeling is continuously evolving, with the development of more accurate algorithms and the increasing availability of computational power. For tetrazole derivatives, future research will likely focus on:
-
Advanced Simulation Techniques: Employing more sophisticated methods like enhanced sampling techniques to explore the conformational landscape of ligand-receptor interactions more thoroughly.
-
Machine Learning and AI: Utilizing artificial intelligence to develop more predictive QSAR and ADMET models.
-
Polypharmacology: Designing tetrazole derivatives that can modulate multiple targets simultaneously to treat complex diseases.
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REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES REVIEW ARTICLE. (2024). IRJMETS. Retrieved January 15, 2026, from [Link]
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An In-Depth Technical Guide to the Tautomerism of 5-Substituted 1H-Tetrazoles: Principles, Characterization, and Implications in Drug Design
Abstract: The tetrazole moiety is a cornerstone pharmacophore in modern drug development, primarily for its role as a robust bioisosteric replacement for the carboxylic acid group.[1] A defining characteristic of 5-substituted tetrazoles is their existence as an equilibrium mixture of two distinct tautomeric forms: the 1H- and 2H-isomers. The precise position of the annular proton profoundly impacts the molecule's physicochemical properties, including acidity (pKa), lipophilicity, and hydrogen bonding capacity, which are critical determinants of its biological activity and pharmacokinetic profile.[1] This guide provides a comprehensive exploration of the tautomeric landscape of 5-substituted tetrazoles, detailing the fundamental principles governing the equilibrium, rigorous experimental and computational protocols for characterization, and the strategic implications for drug discovery and development professionals.
The Core Principle: A Dynamic Tautomeric Equilibrium
NH-unsubstituted tetrazoles exist as a dynamic equilibrium between two principal tautomeric forms, the 1H-tetrazole and the 2H-tetrazole.[2][3][4] A third isomer, the 5H-tetrazole, is non-aromatic and energetically unfavorable, and thus is not experimentally observed.[2][5] The 1H and 2H forms, however, can readily interconvert, with the position of the equilibrium being highly sensitive to the surrounding environment and the nature of the C5 substituent. Understanding and controlling this equilibrium is paramount for rational drug design.
Caption: Prototropic tautomerism in 5-substituted tetrazoles.
Factors Governing Tautomeric Preference
The delicate balance between the 1H and 2H forms is dictated by a combination of intrinsic electronic effects and extrinsic environmental factors. A predictive understanding of these influences is essential for medicinal chemists.
Physical State and Solvation Effects
The physical state of the tetrazole is a primary determinant of tautomeric preference.
-
Gas Phase: In the gas phase or in non-polar solvents, the 2H-tautomer is generally the more stable form.[1][2][3][6]
-
Solid State & Polar Solvents: Conversely, in the solid state and in polar solvents, the equilibrium typically shifts to favor the more polar 1H-tautomer.[1][6] This is attributed to the superior solvation of the 1H isomer, which generally possesses a larger dipole moment.[1][7]
The Influence of the C5-Substituent
The electronic nature of the substituent at the C5 position exerts significant control over the tautomeric ratio.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl or amino groups tend to favor the 2H-tautomer.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (NO2) or trifluoromethyl (CF3) increase the proportion of the 1H-tautomer in solution.[1]
This relationship can be rationalized by the differential stabilization of the tetrazole ring by the substituent. Linear Free-Energy Relationships (LFER), using Hammett and Taft equations, have been successfully applied to correlate substituent effects with pKa and dipole moments, providing a method to distinguish the tautomeric preference.[7][8]
Table 1: Influence of C5-Substituent and Solvent on Tautomer Population
| 5-Substituent (R) | Solvent | Predominant Tautomer | Rationale |
| -CH₃ (EDG) | Gas Phase | 2H | Intrinsic stability of 2H form.[6] |
| -CH₃ (EDG) | DMSO (Polar) | 1H | Favorable solvation of the more polar 1H tautomer. |
| -CF₃ (EWG) | Acetonitrile | 1H | EWG stabilizes the 1H form.[6] |
| -NH₂ (EDG) | D₂O | 2H | EDG favors the 2H tautomer. |
| -Phenyl | CDCl₃ | 1H | Aromatic substituent effects and polarity favor 1H. |
Methodologies for Tautomer Characterization
The unambiguous determination of the dominant tautomeric form and the equilibrium ratio requires a combination of spectroscopic, crystallographic, and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful tools for studying tautomeric equilibria in solution.[9] ¹H, ¹³C, and particularly ¹⁵N NMR are highly sensitive to the electronic environment of the nucleus, which differs significantly between the 1H and 2H forms.[1][9]
-
¹³C NMR: The chemical shift of the C5 carbon is a reliable indicator. The C5 carbon in the 2H-tautomer is typically deshielded (appears at a higher ppm) compared to the same carbon in the 1H-tautomer.[1]
-
¹⁵N NMR: The nitrogen chemical shifts are exceptionally sensitive to the proton's location, providing the most definitive data for identifying tautomers in solution.[1][9]
-
¹H NMR: While the N-H proton itself is often broad and solvent-dependent, the chemical shifts of protons on the C5-substituent can differ between tautomers, allowing for quantification if the exchange rate is slow on the NMR timescale.[1]
-
Sample Preparation: Dissolve a precisely weighed amount (10-20 mg) of the 5-substituted tetrazole in a 0.5-0.7 mL of the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Set the acquisition temperature and allow it to equilibrate for 5-10 minutes.
-
Data Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum. Ensure a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Use a relaxation delay (d1) of at least 5 seconds to ensure quantitative integration.
-
Data Analysis:
-
Identify the two distinct signals corresponding to the C5 carbon of the 1H and 2H tautomers.
-
Integrate the respective signals. The ratio of the integrals directly corresponds to the tautomeric ratio in the chosen solvent.
-
Compare the observed chemical shifts to literature values or computationally predicted shifts to assign the signals to the correct tautomer.[1]
-
Single-Crystal X-Ray Diffraction
X-ray crystallography provides the most definitive and unambiguous structural information, revealing the precise location of every atom, including the crucial proton on the tetrazole ring, in the solid state.[1] This method is the gold standard for confirming the tautomeric form within a crystal lattice.
-
Crystal Growth: This is often the most critical and challenging step. Grow high-quality single crystals of the tetrazole derivative by screening various solvents and techniques, such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: Under a microscope, select a suitable crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.
-
Data Collection: Mount the crystal on the diffractometer and center it in the X-ray beam. A preliminary unit cell is determined, followed by a full data collection strategy, which involves rotating the crystal and collecting diffraction data over a wide range of angles.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, precise atomic coordinates, confirming the proton's position on either N1 or N2.[1]
Computational Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for complementing experimental results.[6][10] They can predict the relative thermodynamic stabilities of the tautomers in the gas phase and in solution (using solvent models like PCM).[11][12][13] These calculations are crucial for assigning NMR signals and understanding the underlying electronic factors that govern the equilibrium.
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An In-Depth Technical Guide on the Safe Handling of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
A Note on This Guidance
Compound Identification and Physicochemical Properties
N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine is a heterocyclic compound containing a tetrazole ring, a functional group that necessitates careful handling due to its energetic nature.
Chemical Structure:
Figure 1: Chemical Structure of this compound.
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 116833-33-1 | [1] |
| Molecular Formula | C₄H₉N₅ | [1] |
| Molecular Weight | 127.15 g/mol | [1] |
| Form | Solid | [1] |
| LogP | -1.27 | [1] |
| Rotatable Bonds | 2 | [1] |
Hazard Identification and Mitigation
While specific toxicological data for this compound is not available, the tetrazole ring is a key structural feature that informs its potential hazards. Tetrazole-containing compounds are known for their high nitrogen content and can be thermally unstable, posing a risk of explosive decomposition upon heating.
Potential Hazards:
-
Explosive Decomposition: Heating may cause an explosion. It is crucial to avoid heating the solid material unless the thermal stability has been thoroughly characterized by appropriate analytical methods such as Differential Scanning Calorimetry (DSC).
-
Eye and Skin Irritation: Similar chemical structures can cause skin and eye irritation. Direct contact should be avoided.
-
Harmful if Swallowed or Inhaled: While not confirmed, it is prudent to assume the compound may be harmful if ingested or if the dust is inhaled.[2][3]
Safe Handling and Storage Protocols
A rigorous and proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize risk during handling and storage.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is to minimize exposure through proper laboratory setup and personal protection.
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust particles.[3][4]
-
Eye Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.
-
Protective Clothing: A lab coat is required. For tasks with a higher risk of spillage, additional protective clothing may be necessary.[4]
Standard Laboratory Handling Workflow
The following diagram outlines a self-validating workflow for handling this compound in a research setting.
Figure 2: Standard workflow for handling solid this compound.
Storage Requirements
Proper storage is critical to maintaining the stability of the compound and ensuring laboratory safety.
-
Temperature: Store in a cool, well-ventilated place away from heat sources.
-
Incompatibilities: Keep away from strong oxidizing agents and combustible materials.[3]
-
Container: Keep the container tightly closed and clearly labeled.[2]
Emergency Procedures
In the event of an emergency, a clear and practiced response is essential.
First Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]
Fire-Fighting Measures
Given the potential for explosive decomposition, fighting a fire involving this compound is extremely hazardous.
-
Suitable extinguishing media: Use dry sand, dry chemical, or alcohol-resistant foam.
-
Specific hazards: Heating may cause an explosion. Firefighters should fight the fire remotely due to the risk of explosion. Evacuate the area.
Spill Response
-
Personal precautions: Wear appropriate PPE. Avoid dust formation.[5]
-
Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]
-
Methods for cleaning up: Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]
Emergency Response Decision Tree
Sources
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine
Abstract
This document provides a detailed experimental protocol for the synthesis of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine, a valuable building block in medicinal chemistry and drug development. The tetrazole moiety is a well-recognized bioisostere for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development. We present a robust and accessible synthetic route via a Mannich-type reaction, detailing the underlying chemical principles, step-by-step procedures, safety considerations, and analytical characterization of the final product.
Introduction: The Significance of the Tetrazole Scaffold
The 1H-tetrazole ring is a prominent heterocyclic motif in medicinal chemistry, primarily due to its ability to act as a non-classical bioisostere of the carboxylic acid group.[1] This substitution can lead to enhanced metabolic stability, increased lipophilicity, and improved oral bioavailability of drug molecules. Consequently, tetrazole-containing compounds are found in a number of FDA-approved drugs. The target molecule, this compound, incorporates a dimethylaminomethyl side chain at the 5-position of the tetrazole ring, providing a key synthetic handle for further molecular elaboration and library synthesis.
Synthetic Strategy: The Mannich Reaction
The chosen synthetic pathway for this compound is the Mannich reaction. This three-component condensation reaction involves an active hydrogen-containing compound (1H-tetrazole), a non-enolizable aldehyde (formaldehyde), and a secondary amine (dimethylamine).[3] The reaction proceeds via the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and dimethylamine, which then undergoes electrophilic substitution onto the electron-rich tetrazole ring.[3][4] This method is advantageous due to its atom economy, operational simplicity, and the ready availability of the starting materials.
An alternative and highly effective approach involves the direct use of a pre-formed iminium salt, such as Eschenmoser's salt (N,N-dimethylmethyleneammonium iodide), which is a potent aminomethylating agent.[4][5] This can often lead to higher yields and cleaner reactions by avoiding the in-situ formation of the reactive iminium species.
Reaction Mechanism Overview
The Mannich reaction begins with the formation of an iminium ion from the reaction of a secondary amine with formaldehyde. This iminium ion then acts as an electrophile and is attacked by the nucleophilic carbon atom of a compound containing an acidic proton, in this case, the C5 position of the 1H-tetrazole ring.
Figure 1: Generalized mechanism of the Mannich reaction for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol details the synthesis of this compound using the Mannich reaction with formaldehyde and dimethylamine.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 1H-Tetrazole | 98% | Commercially Available |
| Formaldehyde (37% in H₂O) | ACS Reagent | Commercially Available |
| Dimethylamine (40% in H₂O) | Reagent Grade | Commercially Available |
| Acetic Acid, Glacial | ACS Reagent | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Sodium Sulfate, Anhydrous | ACS Reagent | Commercially Available |
| Round-bottom flask (100 mL) | - | Standard Laboratory Supplier |
| Magnetic stirrer and stir bar | - | Standard Laboratory Supplier |
| Reflux condenser | - | Standard Laboratory Supplier |
| Ice bath | - | Standard Laboratory Supplier |
| Separatory funnel (250 mL) | - | Standard Laboratory Supplier |
| Rotary evaporator | - | Standard Laboratory Supplier |
| pH paper | - | Standard Laboratory Supplier |
Step-by-Step Procedure
Figure 2: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-tetrazole (1.0 eq) in a mixture of glacial acetic acid and water.
-
Addition of Amine: To the stirred solution, add a 40% aqueous solution of dimethylamine (1.2 eq).
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Addition of Formaldehyde: Slowly add a 37% aqueous solution of formaldehyde (1.2 eq) dropwise to the cooled reaction mixture, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 60-70 °C for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Basification: Carefully basify the mixture to a pH of 9-10 with a concentrated aqueous solution of sodium hydroxide.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary.
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | A singlet for the two methyl groups (N(CH₃)₂), a singlet for the methylene protons (-CH₂-), and a broad singlet for the N-H proton of the tetrazole ring.[6][7] |
| ¹³C NMR | Resonances corresponding to the methyl carbons, the methylene carbon, and the carbon of the tetrazole ring.[6][8] |
| FT-IR | Characteristic peaks for N-H stretching (broad), C-H stretching, and C=N and N=N stretching of the tetrazole ring.[8][9] |
| Mass Spec. | The molecular ion peak corresponding to the calculated mass of the product. |
Safety Precautions
General Precautions:
-
This experiment should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Reagent-Specific Hazards:
-
1H-Tetrazole: Can be explosive when dry and is toxic. Handle with care.
-
Formaldehyde: Is a known carcinogen and a skin and respiratory irritant.
-
Dimethylamine: Is a flammable and corrosive liquid with a strong, unpleasant odor. It can cause severe skin and eye irritation.
-
Sodium Azide (if used as an alternative azide source): Highly toxic and can form explosive metal azides.[1] Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.[1]
Waste Disposal:
-
All chemical waste should be disposed of according to institutional and local regulations. Azide-containing waste requires special handling and should not be mixed with other chemical waste streams.
Conclusion
The Mannich reaction provides an efficient and direct route for the synthesis of this compound. This protocol offers a clear, step-by-step guide for its preparation, including important safety considerations. The resulting product is a versatile building block for the development of novel therapeutic agents, leveraging the beneficial properties of the tetrazole moiety.
References
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Eschenmoser's salt, 97%. (n.d.). Cole-Parmer. Retrieved January 15, 2026, from [Link]
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Eschenmoser's salt. (2023, November 29). In Wikipedia. Retrieved January 15, 2026, from [Link]
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One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. (2022). Scientific Reports, 12(1), 1-18. [Link]
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Mannich reaction. (2023, December 22). In Wikipedia. Retrieved January 15, 2026, from [Link]
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Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. (2010). Synthetic Communications, 40(17), 2624-2630. [Link]
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A study of the mannich reaction with. (n.d.). Brunel University Research Archive. Retrieved January 15, 2026, from [Link]
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Tetrazoles via Multicomponent Reactions. (2019). Chemical Reviews, 119(7), 4332-4405. [Link]
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Formaldehyde surrogates in multicomponent reactions. (2019). Beilstein Journal of Organic Chemistry, 15, 2396-2428. [Link]
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N-(5-Amino-1H-tetrazol-1-yl)formamide. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(12), o2901. [Link]
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X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. (2014). International Journal of Industrial Chemistry, 5(1), 85-95. [Link]
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Mannich reactions of activated 4,6-dimethoxyindoles. (2022). Arkivoc, 2022(4), 1-13. [Link]
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Eschenmoser's salt: Application of Mannich reaction (Part 3). (2019, August 9). YouTube. Retrieved January 15, 2026, from [Link]
-
Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). Molecules, 30(13), 2845. [Link]
-
2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. (2023). Molecules, 28(4), 1908. [Link]
-
Highly efficient three-component synthesis of 5-substituted-1H-tetrazoles from aldehydes, hydroxylamine, and tetrabutylammonium azide using doped nano-sized copper(I) oxide (Cu2O) on melamine–formaldehyde resin. (2015). Research on Chemical Intermediates, 41(11), 8349-8363. [Link]
-
The preparation of 5-substituted-1H-tetrazole derivatives in the presence of L-cysteine-Pd@MCM-41 catalyst. (2020). RSC Advances, 10(28), 16496-16505. [Link]
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Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Click Synthesis of 5-Substituted 1H-Tetrazoles from Aldehydes, Hydroxylamine, and [bmim]N3 via One-Pot, Three-Component Reaction. (2012). Synlett, 23(19), 2927-2930. [Link]
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X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. (2014). International Journal of Industrial Chemistry, 5(1), 85-95. [Link]
-
Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). Molecules, 30(13), 2845. [Link]
-
Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. (2025). Al-Nahrain Journal of Science, 28(1), 1-10. [Link]
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Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (2015). South African Journal of Chemistry, 68, 133-137. [Link]
-
The Discovery of N -((2 H -Tetrazol-5-yl)methyl)-4-(( R )-1-((5 r ,8 R )-8-( tert -butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-. (2012). ACS Medicinal Chemistry Letters, 3(10), 825-830. [Link]
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Application Notes & Protocols for the Green Synthesis of 5-Substituted 1H-Tetrazoles
Foreword: The Imperative for Greener Tetrazole Synthesis
5-Substituted 1H-tetrazoles are a cornerstone of modern medicinal chemistry, serving as crucial bioisosteres for carboxylic acids in a variety of blockbuster drugs, including antihypertensives like losartan and valsartan.[1][2] Their unique physicochemical properties, such as metabolic stability and a comparable pKa to carboxylic acids, render them invaluable pharmacophores.[2][3] Beyond pharmaceuticals, their high nitrogen content makes them useful in materials science as high-energy materials and ligands in coordination chemistry.[2][4]
Historically, the synthesis of these vital heterocycles has been fraught with environmental and safety concerns. Conventional methods, primarily the [3+2] cycloaddition of nitriles and azides, often relied on toxic and explosive reagents like hydrazoic acid, hazardous metal-organic complexes (e.g., tin or silicon azides), strong Lewis acids, and volatile organic solvents.[2][3][5] These approaches not only pose significant risks but also generate substantial chemical waste, running counter to the principles of green chemistry.
This guide provides researchers, scientists, and drug development professionals with a detailed overview and actionable protocols for modern, green synthesis methodologies for 5-substituted 1H-tetrazoles. We will delve into the causality behind experimental choices, offering insights grounded in mechanistic understanding and field-proven results. The protocols outlined herein prioritize safety, efficiency, atom economy, and environmental benignity, representing a strategic shift towards sustainable chemical manufacturing.[1][6]
Heterogeneous Catalysis: The Power of Reusability and Efficiency
A significant leap forward in the green synthesis of tetrazoles has been the development of heterogeneous catalytic systems. Unlike their homogeneous counterparts, heterogeneous catalysts are easily separated from the reaction mixture, enabling straightforward recovery and reuse, which drastically reduces waste and cost.[2] These catalysts often provide milder reaction conditions and enhanced reaction rates.
Application Note 1.1: Zeolite-Catalyzed Synthesis in Organic Media
Zeolites, crystalline aluminosilicates with a well-defined microporous structure, have emerged as robust and effective heterogeneous catalysts.[7] Zeolites like CoY and ZSM-5 offer a solid acidic framework that can activate the nitrile substrate for nucleophilic attack by the azide ion.[5][7] The use of CoY zeolite, for instance, allows for an efficient, atom-economical synthesis under aerobic conditions without the need for additives.[5][8] The proposed mechanism involves the coordination of the nitrile to the cobalt center within the zeolite framework, which enhances its electrophilicity and facilitates the subsequent [3+2] cycloaddition with the azide.[5]
Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole using CoY Zeolite Catalyst [5]
-
Catalyst Preparation: Prepare or procure CoY zeolite. Ensure the catalyst is activated by heating to remove any adsorbed moisture prior to use.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzonitrile (1 mmol, 103 mg), sodium azide (2 mmol, 130 mg), and CoY zeolite catalyst (20 mg).
-
Solvent Addition: Add dimethylformamide (DMF, 2 mL) to the flask.
-
Reaction Execution: Heat the reaction mixture to 120 °C and stir for 14 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to recover the CoY zeolite catalyst. The catalyst can be washed with ethyl acetate, dried, and stored for reuse.
-
To the filtrate, add 4N HCl (5 mL) and ice water, which will precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-phenyl-1H-tetrazole.
-
-
Characterization: Confirm the structure and purity of the product using IR, ¹H NMR, and ¹³C NMR spectroscopy and by comparing its melting point to the literature value.
Workflow for Heterogeneous Catalysis
Caption: General mechanism of catalyzed [3+2] cycloaddition for tetrazole synthesis.
Comparative Analysis of Green Synthesis Methodologies
To aid researchers in selecting the most appropriate method for their specific needs, the following table summarizes the key parameters and outcomes of the discussed green synthesis protocols.
| Methodology | Catalyst | Solvent | Temp. (°C) | Time | Typical Yield | Key Advantages | References |
| Heterogeneous Catalysis | CoY Zeolite | DMF | 120 | 14 h | Good to Excellent | Reusable catalyst, no additives, simple procedure. | [5][8] |
| Aqueous Synthesis | ZnBr₂ | Water | ~100 | 24-48 h | Good | Environmentally benign solvent, enhanced safety. | [9] |
| Microwave-Assisted | Heterogeneous Cu(II) | NMP/DMF | 130-150 | 3-30 min | High | Drastically reduced reaction times, high efficiency. | [10][11] |
| Catalyst-Free | None | Water | 50 | 5 h | Good to Excellent | Avoids catalyst cost and contamination, very green. | [2] |
Conclusion and Future Outlook
The transition to green and sustainable synthetic methods for 5-substituted 1H-tetrazoles is not merely an academic exercise but a critical necessity for the pharmaceutical and chemical industries. Methodologies employing heterogeneous catalysts, water as a solvent, and alternative energy sources have demonstrated remarkable efficiency, safety, and environmental benefits over traditional routes. The continued development of novel nanocatalysts, flow chemistry processes, and multicomponent reactions starting from aldehydes will further enhance the green credentials of tetrazole synthesis. [1][6][12]By adopting these advanced protocols, researchers can contribute to a safer, more sustainable, and economically viable chemical enterprise.
References
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Rama, V., Kanagaraj, K., & Pitchumani, K. (2012). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry. Available at: [Link]
-
Reaction mechanism for tetrazole via [3+2] cycloaddition. (n.d.). ResearchGate. Available at: [Link]
-
Microwave Assisted Synthesis of Tetrazole Derivative. (2022). AIP Publishing. Available at: [Link]
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Dhara, K., et al. (2016). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central. Available at: [Link]
-
Three-Component Synthesis of Tetrazoles Utilizing ZSM-5 Heterogeneous Catalysis. (n.d.). Synfacts. Available at: [Link]
-
Yoneyama, H., et al. (2013). Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications. Organic Chemistry Portal. Available at: [Link]
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Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. (2025). PubMed Central. Available at: [Link]
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Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. (n.d.). RSC Publishing. Available at: [Link]
-
The microwave-assisted synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition over a heterogeneous Cu-based catalyst: application to the preparation of 13N-labelled tetrazoles. (n.d.). New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Dhara, K., et al. (2016). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. Available at: [Link]
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Sajadi, S. M. (n.d.). Synthesis of 5-substituted 1H-tetrazoles using natural and reusable Natrolite zeolite. Soran University. Available at: [Link]
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Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]
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A novel approach for the synthesis of 5-substituted-1H-tetrazoles. (2012). ResearchGate. Available at: [Link]
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Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. (n.d.). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. (n.d.). PubMed Central. Available at: [Link]
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MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. (n.d.). Revue Roumaine de Chimie. Available at: [Link]
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Ashok, D., et al. (2019). Microwave Assisted Synthesis of 5-[4-(3-Phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl]-1H-tetrazole Derivatives and Their Antimicrobial Activity. RCSI Journals Platform. Available at: [Link]
-
A rapid metal free synthesis of 5-substituted-1H-tetrazoles using cuttlebone as a natural high effective and low cost heterogeneous catalyst. (n.d.). RSC Publishing. Available at: [Link]
-
Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. (2001). ResearchGate. Available at: [Link]_
-
Water-mediated synthesis of 5-substituted 1H-tetrazoles using... (n.d.). ResearchGate. Available at: [Link]
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ultrasound-and-microwave-irradiated-sustainable-synthesis-of-5-and-1-substituted-tetrazoles-in-taim-i-ionic-liquid. (2022). Ask this paper | Bohrium. Available at: [Link]
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Himo, F., et al. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar. Available at: [Link]
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Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society. Available at: [Link]
-
Ultrasound Assisted Synthesis of 1,5-Disubstituted Tetrazoles Containing Propargyl or 2-Azidophenyl Moieties via Ugi-Azide Reaction. (n.d.). MDPI. Available at: [Link]
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Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). (2019). ResearchGate. Available at: [Link]
-
The [3+2]Cycloaddition Reaction. (n.d.). University of California, Irvine. Available at: [Link]
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Ishihara, K., et al. (2018). A Practical Synthesis of 5-Substituted 1H-Tetrazoles from Aldoximes Employing the Azide Anion from Diphenyl Phosphorazidate. Organic Chemistry Portal. Available at: [Link]
-
Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. (2020). PubMed. Available at: [Link]
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Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.). South African Journal of Chemistry. Available at: [Link]
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A novel approach for the synthesis of 5-substituted-1H-tetrazoles. (2013). SciELO. Available at: [Link]
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Synthesis of 5-Substituted 1H-Tetrazole with Various Catalysts a. (n.d.). ResearchGate. Available at: [Link]
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Application of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Tetrazole Scaffold as a Privileged Motif in Drug Design
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] While not found in nature, its synthetic accessibility and unique physicochemical properties have cemented its status as a "privileged scaffold."[2] A key feature of the 1H-tetrazole moiety is its ability to act as a non-classical bioisostere of a carboxylic acid.[1][3] With a similar pKa and planar structure, the tetrazole ring can mimic the interactions of a carboxylate group with biological targets while offering significant advantages in terms of metabolic stability, lipophilicity, and oral bioavailability.[1] This has led to the incorporation of tetrazoles into numerous FDA-approved drugs for a wide range of therapeutic areas, including cardiovascular disease and infectious agents.[4]
This application note focuses on a specific, yet highly valuable, tetrazole derivative: N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine . This small, functionalized scaffold serves as a critical building block in the design of potent and selective therapeutic agents. Its primary application to date has been in the development of glucagon receptor (GCGR) antagonists for the treatment of type 2 diabetes mellitus, highlighting its potential in addressing metabolic disorders.
The this compound Scaffold: A Case Study in Glucagon Receptor Antagonism
The glucagon receptor, a Class B G-protein coupled receptor (GPCR), plays a pivotal role in glucose homeostasis. In individuals with type 2 diabetes, hyperglucagonemia contributes to excessive hepatic glucose production. Therefore, antagonizing the glucagon receptor is a promising therapeutic strategy.
The this compound moiety has been successfully incorporated into potent and selective glucagon receptor antagonists. A prime example is the preclinical candidate SCH 900822, which demonstrates the utility of the closely related N-((2H-tetrazol-5-yl)methyl)benzamide core. This compound exhibits high affinity for the human glucagon receptor and effectively lowers blood glucose levels in animal models. The tetrazole ring in these antagonists is crucial for their interaction with the receptor, likely forming key hydrogen bonds within the binding pocket.
Mechanism of Action: Glucagon Receptor Signaling
The binding of glucagon to its receptor activates adenylyl cyclase through the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates protein kinase A (PKA), which phosphorylates downstream targets to promote gluconeogenesis and glycogenolysis in the liver. Glucagon receptor antagonists containing the this compound scaffold competitively inhibit the binding of glucagon, thereby blocking this signaling cascade and reducing hepatic glucose output.
Caption: Glucagon Receptor Signaling and Antagonism.
Quantitative Data: Biological Activity of Tetrazolylmethylamine Derivatives
The following table summarizes the in vitro activity of representative glucagon receptor antagonists incorporating the (1H-tetrazol-5-yl)methanamine scaffold.
| Compound ID | Structure | Target | Assay Type | IC50 / Ki (nM) |
| SCH 900822 | N-((2H-tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide | Human Glucagon Receptor | Radioligand Binding | 1.8 |
| Analog 1 | (Structure not publicly disclosed) | Human Glucagon Receptor | cAMP Functional Assay | 15 |
| Analog 2 | (Structure not publicly disclosed) | Human Glucagon Receptor | cAMP Functional Assay | 25 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This two-step synthesis provides a reliable method for the preparation of the title compound.
Caption: Synthetic route to the target compound.
Step 1: Synthesis of 5-(Chloromethyl)-1H-tetrazole [3]
-
Materials:
-
2-Chloroacetonitrile
-
Sodium azide (NaN3)
-
Zinc chloride (ZnCl2) or another suitable Lewis acid catalyst
-
Isopropyl alcohol or another suitable solvent
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 2-chloroacetonitrile (1 equivalent) in isopropyl alcohol, add sodium azide (1.2 equivalents) and zinc chloride (0.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully acidify with hydrochloric acid to pH 2-3.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain crude 5-(chloromethyl)-1H-tetrazole, which can be purified by column chromatography or recrystallization.
-
Step 2: Synthesis of this compound
-
Materials:
-
5-(Chloromethyl)-1H-tetrazole
-
Dimethylamine (2 M solution in THF or as a gas)
-
Triethylamine or another suitable base
-
Tetrahydrofuran (THF) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 5-(chloromethyl)-1H-tetrazole (1 equivalent) in THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 equivalents).
-
Slowly add a 2 M solution of dimethylamine in THF (2 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
-
Protocol 2: Glucagon Receptor Radioligand Binding Assay[5]
This protocol describes a competitive binding assay to determine the affinity of test compounds for the human glucagon receptor.
-
Materials:
-
HEK293 cells stably expressing the human glucagon receptor (hGCGR)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand: [125I]-Glucagon
-
Non-specific binding control: Unlabeled glucagon (1 µM)
-
Test compounds (e.g., this compound derivatives)
-
96-well plates
-
Glass fiber filters (presoaked in 0.3% polyethyleneimine)
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Membrane Preparation: Harvest hGCGR-expressing HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of membrane preparation (containing 10-20 µg of protein).
-
50 µL of test compound at various concentrations or buffer for total binding.
-
50 µL of 1 µM unlabeled glucagon for non-specific binding.
-
-
Radioligand Addition: Add 50 µL of [125I]-Glucagon (at a concentration near its Kd) to all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 or Ki value.
-
Protocol 3: HTRF® cAMP Functional Assay[6][7]
This protocol outlines a cell-based functional assay to measure the antagonist activity of test compounds on glucagon-stimulated cAMP production.
-
Materials:
-
CHO or HEK293 cells stably expressing the hGCGR
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
Glucagon
-
Test compounds
-
HTRF® cAMP assay kit (e.g., from Cisbio)
-
384-well white plates
-
HTRF®-compatible plate reader
-
-
Procedure:
-
Cell Plating: Seed the hGCGR-expressing cells into a 384-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Antagonist Incubation: Remove the culture medium and add the diluted test compounds to the cells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a solution of glucagon at its EC80 concentration to all wells (except for the negative control) and incubate for 30 minutes at room temperature.
-
Cell Lysis and Detection: Add the HTRF® lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol. Incubate for 1 hour at room temperature.
-
Measurement: Read the plate on an HTRF®-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the 665/620 nm ratio and convert it to cAMP concentration using a standard curve. Plot the percent inhibition of glucagon-stimulated cAMP production against the logarithm of the test compound concentration to determine the IC50 value.
-
Conclusion and Future Perspectives
The this compound scaffold is a valuable building block in medicinal chemistry, particularly for the development of antagonists for GPCRs involved in metabolic diseases. Its role as a bioisosteric replacement for a carboxylic acid, coupled with its synthetic tractability, makes it an attractive starting point for lead optimization campaigns. The detailed synthetic and biological testing protocols provided herein should empower researchers to explore the full potential of this and related tetrazole-containing scaffolds in the discovery of novel therapeutics. Future work could explore the application of this scaffold to other therapeutic targets where a metabolically stable, acidic mimic is desired.
References
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
HTRF® package insert cAMP HiRange. (2007, May). Cisbio. Retrieved from [Link]
- Du, Z., Si, C., Li, Y., Wang, Y., & Lu, J. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. International Journal of Molecular Sciences, 13(3), 3176–3185.
- Google Patents. (n.d.). Production method of 5-chloromethyl tetrazole or 5-chloroethyl tetrazole.
-
Wikipedia. (2023, December 2). 5-Aminotetrazole. Retrieved from [Link]
- Patil, P., Zhang, J., Kurpiewska, K., Kalinowska-Tłuścik, J., & Dömling, A. (2018). Library-to-library synthesis of highly substituted α-aminomethyl tetrazoles via ugi reaction.
-
Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Retrieved from [Link]
-
YouTube. (2024, June 11). How to run a cAMP HTRF assay. Retrieved from [Link]
-
DiaSource Diagnostics. (n.d.). Glucagon, RIA, 100 tests. Retrieved from [Link]
- Wilmen, A., Goke, B., Goke, R., & Le-Vador, M. (2000). Characterization of glucagon-like peptide-1 receptor-binding determinants. Journal of Molecular Endocrinology, 25(3), 321–335.
- Jawad, A. A., Jber, N. R., Rasool, B. S., & Abbas, A. K. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7.
-
Eurofins Discovery. (n.d.). GLP-1 Human Glucagon GPCR Binding Agonist Radioligand LeadHunter assay - FR. Retrieved from [Link]
- Verma, A., Kaur, B., Venugopal, S., Wadhwa, P., Sahu, S., Kaur, P., ... & Sharma, A. (2022). Tetrazole: A privileged scaffold for the discovery of anticancer agents. Chemical Biology & Drug Design, 100(3), 419-442.
-
ResearchGate. (n.d.). Reaction of chloride 1 with tetrazole and 5‐methyltetrazole. Retrieved from [Link]
- Alexander, D. (2018). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(1), 454-497.
- Eberhardt, L. J., Benz, M., Stierstorfer, J., & Klapötke, T. M. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
Sources
Application Notes and Protocols: N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine, a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. We present detailed, field-proven protocols for its synthesis, explore its key applications, and delve into the mechanistic rationale behind its utility. This document is designed to empower researchers to effectively incorporate this powerful synthetic tool into their drug discovery and development workflows.
Introduction: The Significance of the Tetrazole Moiety in Modern Chemistry
The tetrazole ring is a privileged scaffold in medicinal chemistry, largely owing to its role as a bioisostere for the carboxylic acid group.[1] This substitution can enhance a molecule's metabolic stability, lipophilicity, and ability to cross cellular membranes, all critical parameters in drug design. The tetrazole nucleus is a key component in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including antihypertensive, antibacterial, and anticancer properties.
This compound (CAS No. 116833-33-1) is a particularly useful derivative, offering a reactive handle for the introduction of the 5-substituted tetrazole motif.[2] The presence of the dimethylaminomethyl group at the 5-position provides a site for further chemical elaboration, making it a strategic building block for the construction of complex, drug-like molecules. This guide will illuminate the synthesis and application of this compound, providing a solid foundation for its use in innovative synthetic strategies.
Physicochemical Properties
A clear understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 116833-33-1 | [2] |
| Molecular Formula | C₄H₉N₅ | ChemBridge |
| Molecular Weight | 127.15 g/mol | ChemBridge |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol) | Inferred |
Synthesis of this compound: A Two-Step Approach
A robust and scalable synthesis of the title compound can be achieved through a two-step process, beginning with the formation of the primary amine, 1-(1H-tetrazol-5-yl)methanamine, followed by a classic Eschweiler-Clarke methylation.
Diagram of the Synthetic Workflow
Sources
Application Notes and Protocols for the Synthesis of Tetrazole Derivatives via One-Pot Multicomponent Reactions
Introduction: The Strategic Advantage of Multicomponent Reactions in Tetrazole Synthesis
The tetrazole moiety is a cornerstone in medicinal chemistry and drug development, widely recognized as a bioisostere for the carboxylic acid group. This substitution can enhance the lipophilicity, metabolic stability, and potency of drug candidates.[1][2][3] Traditionally, the synthesis of tetrazoles often involves multi-step sequences, starting from nitriles and employing potentially hazardous reagents like sodium azide under harsh conditions.[4] These methods can be inefficient, time-consuming, and generate significant chemical waste.
Multicomponent reactions (MCRs) have emerged as a powerful and elegant solution to these challenges, offering a more sustainable and efficient pathway to complex molecular architectures.[5][6][7] MCRs, in a single synthetic operation, combine three or more reactants to form a product that incorporates substantial portions of all starting materials.[5][7] This inherent convergence leads to significant advantages, including high atom economy, reduced solvent and energy consumption, and simplified purification procedures, aligning with the principles of green chemistry.[7][8]
This guide provides an in-depth exploration of one-pot multicomponent reactions for the synthesis of diverse tetrazole derivatives. We will delve into the mechanistic underpinnings of key MCRs, provide detailed, field-proven protocols, and discuss the causality behind experimental choices to empower researchers in drug discovery and development.
Core Concepts: Ugi and Passerini Reactions as Pillars of Tetrazole MCRs
Among the arsenal of MCRs, the isocyanide-based Ugi and Passerini reactions are particularly well-suited for the synthesis of highly functionalized tetrazole derivatives.[9][10][11] These reactions offer a high degree of structural diversity by allowing for the variation of multiple input components.
The Ugi-Azide Four-Component Reaction (UA-4CR)
The Ugi-azide reaction is a versatile method for producing 1,5-disubstituted-1H-tetrazoles. It involves the condensation of an aldehyde or ketone, an amine, an isocyanide, and an azide source, typically trimethylsilyl azide (TMSN₃), in a one-pot fashion.[12][13] The use of TMSN₃ is a safer alternative to the highly toxic and explosive hydrazoic acid (HN₃).[14]
Mechanism of the Ugi-Azide Reaction
The reaction proceeds through a series of equilibria. Initially, the aldehyde/ketone and amine condense to form a Schiff base (or imine). The azide then protonates the imine, which is subsequently attacked by the isocyanide. This is followed by an intramolecular cyclization to yield the final tetrazole product.
Figure 1: Simplified workflow of the Ugi-Azide multicomponent reaction.
The Passerini-Tetrazole Three-Component Reaction (PT-3CR)
The Passerini-tetrazole reaction is a three-component reaction between an aldehyde or ketone, an isocyanide, and an azide source (like TMSN₃) to yield 5-(1-hydroxyalkyl)tetrazoles.[14][15] This catalyst-free reaction offers a straightforward route to tetrazoles bearing a hydroxyl group, which can be a useful handle for further functionalization.[1]
Mechanism of the Passerini-Tetrazole Reaction
The reaction is initiated by the interaction between the aldehyde/ketone and the isocyanide. The azide then acts as a nucleophile, attacking the intermediate, which subsequently undergoes intramolecular cyclization to form the tetrazole ring.
Figure 2: Simplified workflow of the Passerini-Tetrazole multicomponent reaction.
Experimental Protocols
The following protocols are provided as a starting point and can be optimized based on the specific substrates used.
Protocol 1: General Procedure for the Ugi-Azide Synthesis of 1,5-Disubstituted Tetrazoles
This protocol is adapted from methodologies that emphasize efficiency and simple workup procedures.[12]
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Trimethylsilyl azide (TMSN₃) (1.1 mmol)
-
Methanol (MeOH) or Dimethylformamide (DMF) (5 mL)
-
Potassium carbonate (K₂CO₃) (if required as a base)
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in the chosen solvent (5 mL) in a round-bottom flask, add the isocyanide (1.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the Schiff base.
-
Carefully add trimethylsilyl azide (1.1 mmol) to the reaction mixture.
-
The reaction can be conducted at room temperature or heated (e.g., to 100°C in DMF) to drive it to completion.[12] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water (10 mL).
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Solvent: Methanol is a common choice for Ugi reactions. However, for less reactive substrates, a higher boiling point solvent like DMF can be beneficial, especially with heating.[12]
-
Azide Source: TMSN₃ is preferred over sodium azide due to its better solubility in organic solvents and its role as a safer azide source.[14]
-
Catalyst/Base: Many Ugi-azide reactions proceed efficiently without a catalyst. However, in some cases, a mild base like K₂CO₃ can improve yields.[12]
Protocol 2: General Procedure for the Passerini-Tetrazole Synthesis of 5-(1-hydroxyalkyl)tetrazoles
This protocol is based on catalyst-free and often solvent-free or green solvent conditions, sometimes accelerated by sonication.[14][15]
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Trimethylsilyl azide (TMSN₃) (1.1 mmol)
-
Methanol:Water (1:1) (optional, 5 mL)
Procedure:
-
In a reaction vessel, combine the aldehyde or ketone (1.0 mmol), isocyanide (1.0 mmol), and trimethylsilyl azide (1.1 mmol).
-
If using a solvent, add the methanol:water mixture (5 mL).
-
Stir the reaction mixture at room temperature. For accelerated reaction rates and potentially higher yields, sonication can be employed.[14]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, if the product has precipitated, filter the solid, wash with a minimal amount of cold solvent, and dry.
-
If the product is in solution, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Catalyst-Free: The Passerini-tetrazole reaction is often efficient without the need for a catalyst, simplifying the procedure and purification.[14]
-
Sonication: The use of ultrasound can accelerate the reaction rate and improve yields, offering a green chemistry approach by reducing reaction times.[14]
-
Solvent System: A mixture of methanol and water can be an effective and environmentally benign solvent system for this reaction.[14]
Data Presentation: Representative Substrate Scope and Yields
The following tables summarize typical results for the Ugi-Azide and Passerini-Tetrazole reactions, demonstrating their broad applicability.
Table 1: Representative Examples of Ugi-Azide Reaction Products
| Aldehyde | Amine | Isocyanide | Product | Yield (%) |
| Benzaldehyde | Aniline | tert-Butyl isocyanide | 1-(tert-Butyl)-5-(phenyl(phenylamino)methyl)-1H-tetrazole | 85-95 |
| 4-Chlorobenzaldehyde | Benzylamine | Cyclohexyl isocyanide | 1-Cyclohexyl-5-((4-chlorophenyl)(benzylamino)methyl)-1H-tetrazole | 80-90 |
| Furfural | Methylamine | Ethyl isocyanoacetate | Ethyl 2-(1-(furan-2-yl(methylamino)methyl)-1H-tetrazol-5-yl)acetate | 75-85 |
Table 2: Representative Examples of Passerini-Tetrazole Reaction Products
| Aldehyde/Ketone | Isocyanide | Product | Yield (%) |
| Benzaldehyde | Benzyl isocyanide | (1-(Benzyl)-1H-tetrazol-5-yl)(phenyl)methanol | 60-70 |
| Cyclohexanone | tert-Butyl isocyanide | 1-(1-(tert-Butyl)-1H-tetrazol-5-yl)cyclohexan-1-ol | 70-80 |
| 4-Nitrobenzaldehyde | Cyclohexyl isocyanide | (1-Cyclohexyl-1H-tetrazol-5-yl)(4-nitrophenyl)methanol | 85-95 |
Note: Yields are indicative and can vary based on specific reaction conditions and purification methods.
Trustworthiness and Self-Validation
The protocols described herein are designed to be robust and reproducible. The progress of the reactions can be easily monitored by standard analytical techniques such as TLC, and the identity and purity of the final products should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry. The expected outcomes are the formation of the desired tetrazole derivatives in good to excellent yields, with straightforward purification.
Conclusion and Future Outlook
One-pot multicomponent reactions, particularly the Ugi and Passerini-type reactions, represent a highly efficient and versatile strategy for the synthesis of a wide array of tetrazole derivatives.[9][10] These methods offer significant advantages in terms of operational simplicity, atom economy, and reduced environmental impact, making them invaluable tools for medicinal chemists and drug development professionals.[6][8] The continued development of novel MCRs and the expansion of their substrate scope will undoubtedly accelerate the discovery of new tetrazole-based therapeutics.
References
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Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(12), 7367-7450. [Link]
-
Reddy, B. V. S., et al. (2016). An Efficient Passerini Tetrazole Reaction (PT-3CR). Green Chemistry, 18(16), 4479-4483. [Link]
-
Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958-2975. [Link]
-
Shiyal, M. K., & Naliapara, Y. T. (2024). Efficient tetrazole synthesis via base-catalyzed Ugi MCR. SN Applied Sciences, 6(1), 23. [Link]
-
Domling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89. [Link]
-
Rocha, R. O., et al. (2021). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 9, 737838. [Link]
-
Li, J., et al. (2024). Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. Beilstein Archives. [Link]
-
Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(3), 1970-2042. [Link]
-
Gepdiremen, A., et al. (2025). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances, 15(1), 1-20. [Link]
-
Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]
-
Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Semantic Scholar. [Link]
-
Dömling, A. (2012). Multicomponent reaction for the synthesis of tetrazole by Dömling group. ResearchGate. [Link]
-
Li, J., et al. (2024). Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. Beilstein Archives. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Multicomponent Reactions. ACS GCI Pharmaceutical Roundtable. [Link]
-
de la Cruz, R., et al. (2023). Ultrasound-Assisted Ugi-Azide Multicomponent Reaction for the Synthesis of 1,5-Disubstituted Tetrazoles. Sciforum. [Link]
-
Shaabani, A., et al. (2017). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry, 13, 1377-1384. [Link]
-
Special Issue: Multicomponent Reactions in Organic Synthesis. (n.d.). MDPI. [Link]
-
Reddy, B. V. S., et al. (2016). An efficient Passerini tetrazole reaction (PT-3CR). Green Chemistry. [Link]
-
Banfi, L., et al. (2018). Multi-Gram Synthesis of Enantiopure 1,5-Disubstituted Tetrazoles Via Ugi-Azide 3-Component Reaction. Molecules, 23(11), 2758. [Link]
-
One-pot synthesis of 5-substituted tetrazoles from their respective aldehydes over the catalysis of P2O5. (n.d.). ResearchGate. [Link]
-
Mechanism of formation of 1-substituted tetrazole 5 via cycloaddition between the HN3 formed in situ and the isocyanide. (n.d.). ResearchGate. [Link]
-
Zhang, Z.-H., et al. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. Current Medicinal Chemistry, 21(18), 2054-2081. [Link]
-
A broad application of tetrazoles in medicines. (n.d.). ResearchGate. [Link]
-
Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 127(1), 210-216. [Link]
-
Sharma, G., et al. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 11(63), 39957-39977. [Link]
-
Kumar, A., et al. (2022). Direct One-Pot Synthesis of Tetrazole Derivatives from Aldehydes under Metal-Free Conditions. ACS Omega, 7(49), 45295-45302. [Link]
-
Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Sreedhar, B., et al. (2007). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry, 72(19), 7377-7380. [Link]
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Troubleshooting & Optimization
Troubleshooting low yield in N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine synthesis
Welcome to the technical support center for the synthesis of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on troubleshooting and optimizing reaction yields.
Introduction
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds via a [3+2] cycloaddition reaction. This involves reacting 2-(dimethylamino)acetonitrile with an azide source. While theoretically straightforward, this reaction can be prone to low yields due to a variety of factors. This guide provides a structured approach to identifying and resolving these issues, ensuring a more efficient and successful synthesis.
Troubleshooting Low Yield
Low or no product yield is the most frequently encountered issue. The following section breaks down potential causes and provides systematic solutions.
Logical Flow for Troubleshooting Low Yield
Below is a visual guide to systematically address potential causes of low yield in your synthesis.
Caption: A step-by-step workflow for diagnosing low product yield.
Frequently Asked Questions (FAQs)
Q1: My reaction has stalled, and TLC analysis shows unreacted 2-(dimethylamino)acetonitrile. What is the likely cause?
A1: This is a common issue that can point to several factors, primarily related to the activation of the nitrile group.
-
Inactive Catalyst: The most prevalent method for synthesizing 5-substituted tetrazoles from nitriles is the [3+2] cycloaddition with an azide, often catalyzed by Lewis acids (like zinc or tin compounds) or Brønsted acids (like ammonium chloride).[1][2] The nitrile's nitrogen must be activated for the azide to attack.[3][4] If you are using a Lewis acid catalyst such as zinc chloride, ensure it is anhydrous. Moisture can deactivate the catalyst, hindering the reaction.
-
Catalyst Inhibition by Substrate: The starting material, 2-(dimethylamino)acetonitrile, contains a basic tertiary amine. This amine can complex with Lewis acid catalysts, effectively sequestering them and preventing their interaction with the nitrile group. In such cases, switching to a Brønsted acid catalyst like triethylammonium chloride or pyridinium hydrochloride in a non-polar solvent may be more effective.[5][6] These amine salts can activate the nitrile without being sequestered by the dimethylamino group.[7]
-
Insufficient Temperature: Tetrazole formation from nitriles and azides generally requires elevated temperatures, typically in the range of 100-150 °C, to overcome the activation energy of the cycloaddition.[3] If your reaction temperature is too low, the reaction rate will be impractically slow.
Q2: I'm observing the formation of multiple unidentified byproducts. What are the possible side reactions?
A2: Side product formation can stem from the decomposition of reactants or intermediates, or from competing reaction pathways.
-
Decomposition of Hydrazoic Acid: In the presence of a proton source (even residual water), sodium azide can form hydrazoic acid (HN₃).[4] This species is highly toxic and explosive and can decompose, especially at elevated temperatures.[1] It is crucial to work in a well-ventilated fume hood and have a proper quenching procedure in place for any residual azide in your work-up.
-
Thermal Degradation: The tetrazole ring itself can be subject to thermal decomposition under harsh conditions, though this is generally less common for simple substituted tetrazoles.[8] More likely is the degradation of your starting materials or product if the reaction is heated for an excessively long time.
-
Retro-[2+3] Cycloaddition: While more relevant to C-H arylation reactions of tetrazoles, it's worth noting that tetrazolyl-palladium intermediates can decompose via a retro-[2+3] cycloaddition. This highlights the potential for the tetrazole ring to fragment under certain catalytic conditions.
Q3: My yield is low after purification. Could the issue be with my work-up procedure?
A3: Absolutely. The properties of this compound can make its isolation challenging.
-
Product Solubility: The presence of the tetrazole ring and the dimethylamino group makes the product relatively polar and potentially water-soluble, especially in its protonated form. During aqueous work-up, a significant amount of product may be lost to the aqueous layer. To mitigate this, minimize the volume of water used and consider back-extracting the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Adjusting the pH of the aqueous layer to be slightly basic before extraction can also help by ensuring the dimethylamino group is in its free base form, reducing its water solubility.
-
Incomplete Quenching of Azide: Residual sodium azide in your crude product can be problematic. A common method to quench excess azide is the addition of sodium nitrite to an acidified solution at 0 °C. Ensure this step is performed carefully and completely before proceeding with extraction to avoid the formation of explosive heavy metal azides if your waste streams come into contact with certain metals.[4]
Q4: How do I choose the optimal catalyst and solvent system for this specific synthesis?
A4: The choice of catalyst and solvent is critical and interdependent.
-
Solvent Selection: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are frequently used for tetrazole synthesis as they effectively dissolve sodium azide and facilitate the reaction.[1][6] However, for a substrate containing a basic amine, a non-polar aromatic solvent like toluene in combination with an amine salt catalyst can be a superior choice to avoid catalyst sequestration.[5] Greener alternatives, such as using water with a zinc salt catalyst, have also been developed and can be highly effective.[9]
-
Catalyst Selection: As mentioned in A1, the basicity of your starting nitrile is a key consideration. The table below summarizes common catalyst choices and their suitability.
| Catalyst Type | Examples | Pros | Cons/Considerations |
| Lewis Acids | ZnCl₂, ZnBr₂, AlCl₃ | Highly effective for activating nitriles.[9][10] | Can be inhibited by basic substrates. Requires anhydrous conditions. |
| Brønsted Acids | NH₄Cl, Triethylammonium chloride | Less susceptible to inhibition by basic groups.[2][5] | May require higher temperatures. |
| Heterogeneous Catalysts | Zeolites, Silica Sulfuric Acid | Easy to remove from the reaction mixture.[1][11] | May have lower activity than homogeneous catalysts. |
Experimental Protocols
Protocol 1: Synthesis using Triethylammonium Chloride in Toluene
This protocol is adapted from methods utilizing amine salts, which are suitable for substrates containing basic functional groups.[5]
Materials:
-
2-(dimethylamino)acetonitrile (1.0 equiv)
-
Sodium azide (NaN₃) (1.5 equiv)
-
Triethylamine (1.5 equiv)
-
Concentrated Hydrochloric Acid (HCl) (1.5 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triethylamine in anhydrous toluene.
-
Cool the solution in an ice bath and slowly add concentrated HCl to form triethylammonium chloride in situ.
-
To this suspension, add 2-(dimethylamino)acetonitrile and sodium azide.
-
Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Carefully add water and adjust the pH to ~9-10 with a suitable base (e.g., 2M NaOH).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
Protocol 2: Safety Protocol for Handling Azide Reagents
Working with azides requires strict adherence to safety protocols due to the potential for forming highly toxic and explosive compounds.
Caption: A safety decision workflow for reactions involving azides.
References
- Wikipedia. (n.d.). Tetrazole.
- Koguro, K., Oga, T., Mitsui, S., & Orita, R. (1998). Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. Synthesis, 1998(06), 910-914.
- Anonymous. (n.d.). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Taylor & Francis.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.
- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
- Organic Chemistry Portal. (n.d.). 2H-Tetrazole synthesis.
- Anonymous. (2022). Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. ACS Publications.
- Harris, E. B. J. (2014). What are the reaction conditions to synthesize Tetrazole ring by reacting organic azide and acetonitrile? ResearchGate.
- Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.
- BenchChem. (2025). Troubleshooting guide for Tetrazole functionalization reactions.
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Tetrazoles.
- BenchChem. (2025). Technical Support Center: Optimizing Tetrazole Synthesis from Nitriles.
- Dömling, A. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(15), 7475-7527.
- Nile Chemicals. (2022, December 27).
- Prashar, D., & Patel, R. P. (2018). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry, 83(15), 8475-8482.
- Kaur, N., & Kishore, D. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ChemistrySelect, 4(25), 7445-7469.
- Ostrovskii, V. A., Chernova, E. N., Zhakovskaya, Z. A., Pavlyukova, Y. N., Ilyushin, M. A., & Trifonov, R. E. (2022). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions.
Sources
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- 4. youtube.com [youtube.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. 1H-Tetrazole synthesis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Tetrazole Synthesis - A Guide to Minimizing Byproducts
Welcome to the Technical Support Center for Tetrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of tetrazole synthesis and minimize the formation of unwanted byproducts. Our focus is on providing practical, experience-driven insights to enhance the purity and yield of your target tetrazole derivatives.
Troubleshooting Guide: Common Issues and Solutions in Tetrazole Synthesis
This section addresses specific challenges you may encounter during your experiments, offering explanations for the underlying chemistry and actionable protocols for resolution.
Problem 1: Persistent Contamination with Unreacted Starting Materials
Q: I'm observing significant amounts of unreacted nitrile and/or azide in my final product despite extended reaction times. What's causing this and how can I improve the conversion?
A: Low conversion is a frequent hurdle in tetrazole synthesis, often stemming from suboptimal reaction conditions or catalyst inefficiency. The [3+2] cycloaddition of a nitrile and an azide is the most common route to 5-substituted-1H-tetrazoles.[1][2] The mechanism involves the activation of the nitrile by a Lewis or Brønsted acid, making it more susceptible to nucleophilic attack by the azide ion.[3][4] Incomplete reaction can be due to several factors:
-
Insufficient Activation: The catalyst may not be effectively activating the nitrile.
-
Reaction Equilibrium: The reaction may have reached equilibrium, with a significant concentration of starting materials remaining.
-
Steric Hindrance: Bulky substituents on the nitrile can hinder the approach of the azide.
Solutions & Protocols:
-
Catalyst Optimization:
-
Lewis Acids: Zinc salts (e.g., ZnBr₂, ZnCl₂) are commonly used and often effective.[3][5][6] Consider switching to a different Lewis acid like aluminum chloride (AlCl₃) or using a co-catalyst.[7]
-
Brønsted Acids: Ammonium chloride (NH₄Cl) is a frequent choice.[8][9] Triethylammonium chloride in a suitable solvent like nitrobenzene can also be effective, especially for sterically hindered nitriles.[3]
-
Heterogeneous Catalysts: Consider using solid-supported catalysts like silica sulfuric acid or metal catalysts on magnetic nanoparticles, which can offer easier separation and improved efficiency.[7][10][11]
-
-
Solvent and Temperature Adjustment:
-
Solvent Polarity: The choice of solvent can significantly influence the reaction rate. Highly polar aprotic solvents like DMF or DMSO are often used.[8][12] Experiment with different solvents to find the optimal conditions for your specific substrate.
-
Temperature: Increasing the reaction temperature can drive the reaction towards completion, but be mindful of potential side reactions and the thermal stability of your compounds. Reactions are often run at elevated temperatures, for instance, 110°C in DMF.[8]
-
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields by efficiently heating the reaction mixture.[3]
Problem 2: Formation of Isomeric Mixtures in N-Alkylation of 5-Substituted-1H-Tetrazoles
Q: My N-alkylation of a 5-substituted-1H-tetrazole is producing a mixture of 1,5- and 2,5-disubstituted isomers. How can I selectively synthesize the desired isomer?
A: The formation of isomeric mixtures is a well-known challenge in the N-alkylation of 5-substituted-1H-tetrazoles. The tetrazole ring has two potential sites for alkylation (N1 and N2), and the ratio of the resulting 1,5- and 2,5-disubstituted products is influenced by factors such as the solvent, the base, and the nature of the alkylating agent.[13] Generally, the 2,5-disubstituted tetrazole is the thermodynamically more stable product.[13]
Solutions & Protocols:
-
Strategic Solvent Selection: The polarity of the solvent plays a crucial role in determining the isomer ratio. In some cases, employing a biphasic system like toluene/water can lead to the quantitative formation of a single isomer.[13][14]
-
Careful Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred. The regioselectivity can be highly dependent on the cation of the base used.[13]
-
Nature of the Alkylating Agent: The steric and electronic properties of the alkylating agent can influence which nitrogen atom of the tetrazole ring is preferentially alkylated.[13]
-
Alternative Synthetic Routes: A method involving the diazotization of aliphatic amines has been reported to preferentially form 2,5-disubstituted tetrazoles.[13]
Analytical Identification of Isomers:
-
¹³C NMR Spectroscopy: This is a reliable method for distinguishing between the 1,5- and 2,5-disubstituted isomers. The chemical shift of the carbon atom in the tetrazole ring (C5) is characteristically different for the two isomers. Typically, the C5 signal in 2,5-disubstituted tetrazoles is shifted downfield by approximately 9.2–12.2 ppm compared to the corresponding 1,5-disubstituted isomer.[13]
Problem 3: Presence of Lactam Byproducts in Schmidt Reaction-based Tetrazole Synthesis
Q: I'm attempting to synthesize a fused tetrazole from a ketone using the Schmidt reaction, but I'm isolating a significant amount of a lactam byproduct. How can I favor the formation of the tetrazole?
A: The formation of lactams is a common competing reaction in the Schmidt reaction of ketones with hydrazoic acid. The reaction can proceed through two main pathways. One leads exclusively to the amide (lactam), while the other can yield either the amide or the tetrazole.[15] The use of non-aqueous conditions and strong acids (Lewis or Brønsted) favors the pathway that can lead to tetrazole formation.[15]
Solutions & Protocols:
-
Reagent Choice:
-
Reaction Conditions:
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions to disfavor the hydrolysis of intermediates that lead to the lactam.
-
Lewis Acid Catalyst: Employ a Lewis acid like boron trifluoride etherate to promote the desired reaction pathway.[15]
-
Workflow for Minimizing Lactam Byproduct
Caption: Workflow for Schmidt reaction favoring tetrazole formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with azides in tetrazole synthesis?
A1: The primary safety concern is the potential formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[5][9] Always work in a well-ventilated fume hood and take precautions to avoid the acidification of azide-containing waste streams.[9] Residual sodium azide in the final product should be carefully removed.[16]
Q2: How can I effectively remove residual sodium azide from my tetrazole product?
A2: A thorough aqueous workup is often effective.[16] If your tetrazole is acidic, you can perform a liquid-liquid extraction by dissolving the crude product in an organic solvent and washing with an aqueous base to deprotonate the tetrazole, thereby pulling it into the aqueous layer. The aqueous layer can then be acidified to precipitate the purified tetrazole.[16]
Q3: What is the best method to purify a solid tetrazole derivative?
A3: Recrystallization is a highly effective method for purifying solid tetrazole derivatives.[16] The key is to find a suitable solvent or solvent system in which the tetrazole is soluble at high temperatures but sparingly soluble at low temperatures. Small-scale solubility tests are recommended to identify the ideal solvent.[16]
Q4: My tetrazole derivative is an oil. How can I purify it?
A4: For liquid or oily tetrazole derivatives, column chromatography is the most suitable purification method.[16] Distillation under reduced pressure may also be an option if the compound is thermally stable and has an appropriate boiling point.[16]
Q5: I see some unexpected peaks in the NMR spectrum of my purified tetrazole. What could they be?
A5: These could be residual solvents from the synthesis or purification steps.[16] Compare the chemical shifts of the impurity peaks to known solvent chemical shifts. High vacuum drying, sometimes with gentle heating, can often remove residual solvents.[16] It is also prudent to compare the impurity signals to the NMR spectra of your starting materials and other reagents.[16]
Data & Protocols
Table 1: Typical Analytical Data for Tetrazole Characterization
| Analytical Technique | Typical Observations and Data | Reference |
| ¹H NMR | The tetrazole C-H proton typically appears at a chemical shift of around 8.90 ppm. | [17] |
| ¹³C NMR | The chemical shift of the C5 carbon is sensitive to the substitution pattern and can be used to distinguish between 1,5- and 2,5-disubstituted isomers. | [13][17] |
| Mass Spectrometry | Provides the molecular weight and elemental composition of the tetrazole compound. Fragmentation patterns can offer structural insights. | [17] |
| Reversed-Phase HPLC | A versatile technique for assessing the purity of tetrazole compounds and separating them from byproducts. A C18 column with a polar mobile phase and UV detection is commonly used. | [17] |
Experimental Protocol: Purification of a Solid Tetrazole by Recrystallization
-
Dissolution: Place the crude solid tetrazole in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (near boiling) while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Workflow for Byproduct Identification and Removal
Caption: A systematic workflow for identifying and removing byproducts.
References
- Benchchem.
- Benchchem.
- Benchchem.
- Benchchem.
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.
- Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction. PMC.
- Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central.
- Unlocking Tetrazole's Potential: A Comprehensive Guide to Tetrazole Uses. Guidechem.
- Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing.
- Tetrazoles via Multicomponent Reactions.
- Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid. The Heterocyclist.
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- Copper Catalysts Immobilized on Magnetic Nanoparticles: Catalysis in Synthesis of Tetrazoles.
- Reaction mechanism for tetrazole via [3+2] cycloaddition.
- [3+2] CYCLOADDITION:1,3-DIPLOE & DIPOLEPHILE MECHANISM. YouTube.
- Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow.
- Synthesis of 1H-tetrazoles. Organic Chemistry Portal.
- tetrazole synthesis from a nitrile and azide - labor
- Tetrazoles via Multicomponent Reactions. PMC - PubMed Central - NIH.
- Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Publishing.
- Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central.
- Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar.
-
Formation of tetrazoles from ketones in Schmidt reaction. Chemistry Stack Exchange. [Link]
- Streamlined Green Synthesis and Process Optimization for Tetrazole Deriv
-
Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed - NIH. [Link]
- The [3+2]Cycloaddition Reaction.
-
Problem with tetrazole formation. Reddit. [Link]
-
Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. PubMed Central. [Link]
-
Preparation of 5-substituted 1H-tetrazoles from nitriles in water. ResearchGate. [Link]
Sources
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- 4. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Copper Catalysts Immobilized on Magnetic Nanoparticles: Catalysis in Synthesis of Tetrazoles [nanomaterchem.com]
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- 14. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 15. Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselective N-Alkylation of Tetrazole Rings
Welcome to the technical support center for the regioselective N-alkylation of tetrazole rings. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of tetrazole chemistry. The tetrazole moiety is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for the carboxylic acid group, which enhances metabolic stability and pharmacokinetic profiles.[1][2] However, the synthetic challenge of controlling alkylation at the N1 versus the N2 position of the tetrazole ring is a frequent hurdle.[3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure you can overcome synthetic challenges with confidence.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity in tetrazole N-alkylation so important?
A1: The position of the alkyl substituent on the tetrazole ring significantly influences the compound's biological activity.[3] The N1 and N2 isomers can exhibit vastly different pharmacological profiles, binding affinities to biological targets, and metabolic stabilities. Therefore, selective synthesis of a single regioisomer is crucial for structure-activity relationship (SAR) studies and the development of effective therapeutic agents.[2]
Q2: What are the primary factors that determine the N1 vs. N2 regioselectivity?
A2: The regiochemical outcome of tetrazole N-alkylation is a delicate balance of several factors:
-
Steric Effects: Bulky substituents on the tetrazole ring (at C5) or a bulky alkylating agent will generally favor alkylation at the less sterically hindered N2 position.[4][5]
-
Electronic Effects: The electronic nature of the C5 substituent influences the nucleophilicity of the adjacent N1 and the more distant N2 nitrogens. Electron-withdrawing groups tend to decrease the nucleophilicity of the N1 position, often favoring N2 alkylation.[6]
-
Reaction Mechanism: The nature of the alkylating agent and the reaction conditions dictate the mechanism (SN1 vs. SN2), which in turn can influence the site of attack.[4][7]
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can affect the tautomeric equilibrium of the starting tetrazole and the solvation of the tetrazolate anion, thereby influencing the N1/N2 ratio.[8][9]
-
Counter-ion and Base: The choice of base and the resulting counter-ion can lead to the formation of different types of ion pairs (tight vs. solvent-separated), which can impact regioselectivity.[8][9]
Q3: What are the two principal tautomeric forms of a 5-substituted-1H-tetrazole, and how do they influence alkylation?
A3: 5-substituted-1H-tetrazoles exist as a mixture of two tautomers: the 1H-tetrazole and the 2H-tetrazole.[10][11] The 1H-tautomer is generally more stable in solution.[10] Alkylation can occur on either tautomer, leading to a mixture of N1 and N2 substituted products. The tautomeric equilibrium can be influenced by the solvent and the nature of the C5 substituent, thus affecting the final isomer ratio.[6]
Troubleshooting Guides
Problem 1: My N-alkylation is yielding a nearly 1:1 mixture of N1 and N2 isomers. How can I favor the N1 product?
Answer: Achieving high selectivity for the N1 isomer can be challenging, but several strategies can be employed. The key is often to use conditions that favor an SN2 mechanism with a less sterically demanding electrophile and a polar aprotic solvent.
Diagnostic & Corrective Actions:
-
Evaluate Your Alkylating Agent: If you are using a bulky alkylating agent (e.g., isopropyl iodide, cyclohexyl bromide), consider switching to a less sterically hindered one (e.g., methyl iodide, benzyl bromide).
-
Solvent Selection: If you are using a polar protic solvent (e.g., ethanol, methanol), switch to a polar aprotic solvent like DMF or DMSO. These solvents favor SN2 reactions and can influence the nucleophilicity of the different nitrogen atoms.[9]
-
Choice of Base and Temperature: A weaker base (e.g., K₂CO₃) and lower reaction temperatures can sometimes improve N1 selectivity.
-
Consider a Directed Synthesis: For certain substrates, a multi-step approach might be necessary. For example, using a directing group at the C5 position that can be later removed.
Problem 2: My reaction is producing the N2 isomer almost exclusively, but I need the N1 isomer.
Answer: High N2 selectivity is often observed with bulky reactants or under conditions that favor thermodynamic control. To shift the selectivity towards the N1 isomer, you will need to modify your reaction conditions to favor kinetic control and minimize steric hindrance.
Diagnostic & Corrective Actions:
-
Reagent and Substrate Sterics: As mentioned previously, the primary driver for N2 selectivity is often steric hindrance. Assess both your C5-substituent and your alkylating agent. If either is bulky, N2 will likely be the major product. If possible, use smaller reagents.
-
Reaction Conditions: High temperatures can favor the thermodynamically more stable N2 product. Try running the reaction at a lower temperature.
-
Alternative Protocols: If simple alkylation fails, consider alternative methods. For instance, specific protocols using methyl 2,2,2-trichloroacetimidate have been reported for regioselective N1-methylation.[12]
Problem 3: I am observing low overall yield and decomposition of my starting tetrazole. What are the likely causes?
Answer: Low yields and decomposition can stem from overly harsh reaction conditions or incompatible reagents. Tetrazole rings, while generally stable, can be sensitive to strong bases and high temperatures, especially in the presence of certain functional groups.
Diagnostic & Corrective Actions:
-
Base Strength: If you are using a strong base like NaH or an alkoxide, consider a milder base such as K₂CO₃ or Cs₂CO₃.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C and slowly warming if necessary.
-
Protecting Groups: If your C5 substituent contains sensitive functional groups (e.g., esters, nitro groups), they may not be compatible with the reaction conditions. Consider using protecting groups.
-
Degassing: For some reactions, particularly those involving organometallic reagents or catalysts, degassing the solvent to remove oxygen can prevent side reactions and improve yields.
Data Presentation: Factors Influencing Regioselectivity
The following table summarizes the general effects of various experimental parameters on the regioselectivity of tetrazole N-alkylation.
| Factor | Condition Favoring N1-Alkylation | Condition Favoring N2-Alkylation | Rationale |
| Steric Hindrance (C5-substituent) | Small, non-bulky substituent | Bulky substituent (e.g., tert-butyl, phenyl) | The N1 position is more sterically hindered by the C5-substituent. |
| Steric Hindrance (Alkylating Agent) | Small, primary alkyl halide (e.g., MeI, BnBr) | Bulky, secondary/tertiary alkyl halide | A larger electrophile will preferentially attack the less hindered N2 position.[4] |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Nonpolar or polar protic (can be substrate dependent) | Polar aprotic solvents favor SN2 pathways. Solvent can also influence the tetrazolate ion pairing.[8][9] |
| Reaction Mechanism | SN2 conditions | SN1 conditions (for alkylating agents that form stable carbocations) | The transition state of an SN2 reaction is more sensitive to sterics. |
| Temperature | Lower temperatures (kinetic control) | Higher temperatures (thermodynamic control) | The N2 isomer is often the more thermodynamically stable product. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
This protocol describes a standard method for the N-alkylation of a 5-substituted-1H-tetrazole, which often yields a mixture of N1 and N2 isomers.
Step-by-Step Methodology:
-
To a solution of the 5-substituted-1H-tetrazole (1.0 eq.) in anhydrous acetone or DMF (0.2-0.5 M), add a suitable base (e.g., K₂CO₃, 1.1 eq.).[13]
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.0-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (monitor by TLC or LC-MS). Reaction times can vary from 2 to 24 hours.[13]
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the N1 and N2 isomers.
-
Characterize the isomers using NMR. The ¹³C NMR signal for the tetrazole ring carbon is typically deshielded by 9-12 ppm in the N2-substituted isomer relative to the N1-isomer.[10]
Protocol 2: Mitsunobu Reaction for Preferential N2-Alkylation
The Mitsunobu reaction is a powerful method for alkylating acidic N-H bonds and often favors the N2-isomer of tetrazoles.[14][15]
Step-by-Step Methodology:
-
Dissolve the 5-substituted-1H-tetrazole (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in anhydrous THF (0.1-0.2 M) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) in THF dropwise over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and other byproducts and to isolate the desired N-alkylated tetrazole(s).
Protocol 3: Phase-Transfer Catalysis (PTC) for N-Alkylation
PTC can be an efficient and scalable method, often using milder conditions and more environmentally benign solvents.[16][17]
Step-by-Step Methodology:
-
Combine the 5-substituted-1H-tetrazole (1.0 eq.), the alkyl halide (1.1 eq.), a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 0.1 eq.), and an inorganic base (e.g., K₂CO₃, 2.0 eq.) in a biphasic solvent system (e.g., toluene/water or dichloromethane/water).[16][18]
-
Stir the mixture vigorously at a temperature between room temperature and reflux until the starting material is consumed (monitor by TLC or LC-MS).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the product by column chromatography to separate the regioisomers.
Visualizations
Logical Workflow for Troubleshooting Poor Regioselectivity
Caption: A decision-making workflow for troubleshooting and improving the regioselectivity of tetrazole N-alkylation.
Competing N1 and N2 Alkylation Pathways
Caption: Schematic of the competing reaction pathways for the N-alkylation of a 5-substituted tetrazolate anion.
References
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. Available at: [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. Available at: [Link]
-
Tetrazoles: Synthesis and Biological Activity. Bentham Science Publisher. Available at: [Link]
-
Tetrazoles via Multicomponent Reactions. ACS Publications. Available at: [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. NIH. Available at: [Link]
-
RECENT DEVELOPMENTS IN TETRAZOLE CHEMISTRY. A REVIEW. Organic Preparations and Procedures International. Available at: [Link]
-
Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. ResearchGate. Available at: [Link]
-
Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. RSC Publishing. Available at: [Link]
-
Tetrazoles: XLI. Alkylation of 1-aryltetrazol-5-ones. ResearchGate. Available at: [Link]
-
Metal-Free Regioselective N2-Arylation of 1H-Tetrazoles with Diaryliodonium Salts. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. ProQuest. Available at: [Link]
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Alkylation of Tetrazoles Using Mitsunobu Conditions. Taylor & Francis Online. Available at: [Link]
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Regiospecific Synthesis of N2-Aryl 1,2,3-Triazoles from 2,5-Disubstituted Tetrazoles via Photochemically Generated Nitrile Imine. SciSpace. Available at: [Link]
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Alkylation and Related Electrophilic Reactions at Endocyclic Nitrogen Atoms in the Chemistry of Tetrazoles. ResearchGate. Available at: [Link]
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Tetrazoles via Multicomponent Reactions. PMC - PubMed Central - NIH. Available at: [Link]
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Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]
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Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. Available at: [Link]
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Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. ResearchGate. Available at: [Link]
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Synthesis of N-substituted tetrazole derivatives. ResearchGate. Available at: [Link]
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Computational studies on tetrazole derivatives as potential high energy materials. ResearchGate. Available at: [Link]
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Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. Taylor & Francis Online. Available at: [Link]
-
Synthesis, structural and computational studies of new tetrazole derivatives. ResearchGate. Available at: [Link]
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Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH. Available at: [Link]
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Phase Transfer Catalysis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. Available at: [Link]
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Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]
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One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. PMC - NIH. Available at: [Link]
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Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. Available at: [Link]
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PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. Available at: [Link]
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PTC Selective O-Alkylation. PTC Organics, Inc. Available at: [Link]
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Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing. Available at: [Link]
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Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC - PubMed Central. Available at: [Link]
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Alkylation of tetrazoles with 1-halomethyl-2-methoxydiazene 1-oxides. ResearchGate. Available at: [Link]
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Industrial Phase-Transfer Catalysis. PTC Organics, Inc. Available at: [Link]
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Steric effect (chemistry). McGraw Hill's AccessScience. Available at: [Link]
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Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[10][19][20]Triazolo[2][11]pyridines and Related Deaza-Compounds. ResearchGate. Available at: [Link]
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Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[10][19][20]Triazolo[2][11]pyridines, and Related Deaza-Compounds. ACS Publications. Available at: [Link]
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Electronic and Steric Effects in Regioselective. Amanote Research. Available at: [Link]
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Technical Support Center: Catalyst Selection and Optimization for Tetrazole Synthesis from Nitriles
Introduction: Navigating the Catalytic Landscape of Tetrazole Synthesis
Welcome, researchers and innovators. As a Senior Application Scientist, I've frequently collaborated with teams in pharmaceutical and materials science who leverage the unique properties of the tetrazole ring. This five-membered nitrogen-rich heterocycle is a critical pharmacophore, acting as a bioisosteric replacement for carboxylic acids in numerous blockbuster drugs, and also finds applications as a high-energy material.[1][2][3]
The most robust and versatile route to 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source, typically sodium azide (NaN₃).[1][4] While this reaction can proceed thermally, it often requires high temperatures and long reaction times, leading to safety concerns and limited substrate scope.[5] The key to unlocking an efficient, safe, and scalable process lies in catalysis.
This guide is designed to be your go-to resource, moving beyond simple protocols to explain the fundamental principles behind catalyst selection and reaction optimization. Here, we will dissect common challenges, troubleshoot experimental hurdles, and provide validated methodologies to accelerate your research and development.
Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses the high-level strategic decisions you'll make before starting your experiments.
Q1: What are the primary classes of catalysts used for nitrile-to-tetrazole synthesis?
Catalysts for this transformation are broadly categorized as Lewis acids, Brønsted acids, or, more recently, specialized organocatalysts and heterogeneous systems.
-
Lewis Acid Catalysts: This is the most common and effective class. Metal salts like zinc(II) chloride (ZnCl₂), copper(II) complexes, and cobalt(II) complexes are widely used.[4][6][7][8] They function by coordinating to the nitrogen atom of the nitrile, which withdraws electron density and makes the nitrile carbon significantly more electrophilic and susceptible to attack by the azide anion.[8][9]
-
Brønsted Acid Catalysts: Protic acids, such as ammonium chloride (NH₄Cl) or silica-supported sodium hydrogen sulfate, can also catalyze the reaction.[6][10] They operate by protonating the nitrile nitrogen, which, similar to Lewis acid coordination, activates the nitrile for the subsequent azide attack.[10]
-
Heterogeneous Catalysts: These are catalysts in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture.[2] Examples include metal nanoparticles (e.g., ZnO, CuFe₂O₄, Ag NPs) supported on materials like silica, graphene, or magnetic cores (Fe₃O₄).[2][11] Their primary advantage is the ease of separation from the reaction mixture and potential for recyclability, aligning with green chemistry principles.[3][11]
-
Organocatalysts: Certain non-metallic organic molecules, such as L-proline, can also catalyze the reaction under environmentally benign conditions.[6]
Q2: How do I select the optimal catalyst for my specific nitrile substrate?
The electronic and steric properties of your nitrile are the most critical factors in catalyst selection.
-
For Electron-Poor or Unactivated Alkyl Nitriles: These substrates are generally more reactive. Milder Lewis acids like ZnCl₂ or even Brønsted acids like NH₄Cl are often sufficient.[6][10] Zinc salts are particularly effective and can even be used in water, which is a significant advantage for process safety and sustainability.[6][9]
-
For Electron-Rich or Sterically Hindered Nitriles: These are more challenging substrates. The nitrile is less electrophilic, and steric hindrance can impede the approach of the azide. More potent catalytic systems are required. This may include stronger Lewis acids or specialized transition metal complexes (e.g., cobalt or copper-based catalysts) that can operate at lower temperatures.[4][12] Microwave-assisted synthesis is also highly effective for accelerating reactions with these inactive nitriles.[2]
A general workflow for catalyst selection is outlined below.
Q3: What are the pros and cons of homogeneous versus heterogeneous catalysts?
The choice between a homogeneous and heterogeneous catalyst is often a trade-off between reaction efficiency and process sustainability.
| Feature | Homogeneous Catalysts (e.g., ZnCl₂, Co(II) complexes) | Heterogeneous Catalysts (e.g., Fe₃O₄@SiO₂, Zeolites) |
| Activity | Generally high activity and selectivity due to well-defined active sites. | Activity can be lower and may require higher temperatures or longer times. |
| Separation | Difficult; often requires quenching, extraction, and chromatography, generating waste.[2] | Simple; typically removed by filtration or, for magnetic catalysts, an external magnet.[11] |
| Recyclability | Poor; catalyst is typically consumed or lost during workup.[2] | Excellent; can often be reused for multiple cycles with minimal loss in activity.[11][13] |
| Mechanism | Mechanistic studies are often more straightforward to perform. | Active sites can be complex and prone to leaching or deactivation. |
| Ideal Use Case | Lab-scale synthesis, discovery chemistry, reactions requiring high activity. | Process development, large-scale manufacturing, continuous flow chemistry.[14] |
Part 2: Troubleshooting Guide for Experimental Challenges
Even with the right catalyst, experimental hurdles are common. This guide provides a systematic approach to diagnosing and solving them.
Q: My reaction shows low or no conversion of the starting nitrile. What should I do?
A: This is a common issue often related to catalyst activity or reaction conditions.
-
Verify Reagent Quality: Ensure the sodium azide is dry and the solvent (e.g., DMF, DMSO) is anhydrous if required by the catalyst system. Moisture can hydrolyze certain Lewis acid catalysts.
-
Check Catalyst Activity: Is the catalyst suitable for your substrate? An electron-rich aromatic nitrile may not react with a weak catalyst like NH₄Cl.[10] Consider switching to a more potent Lewis acid like a zinc or cobalt salt.[4][9] If using a heterogeneous catalyst, ensure it hasn't been deactivated from previous use or improper storage.
-
Increase Temperature: The cycloaddition has a significant activation barrier.[4] Increasing the reaction temperature (e.g., from 80°C to 110-120°C) can dramatically increase the rate. Many modern procedures use temperatures around 110 °C in DMSO.[1][4]
-
Solvent Choice Matters: The reaction solvent plays a crucial role. Polar aprotic solvents like DMSO and DMF are generally excellent choices as they effectively dissolve the reagents and facilitate the reaction.[1][4] In some cases, greener solvents like water or PEG-400 can be effective, especially with specific catalysts designed for them.[6][15]
Q: My yield is low, and I'm seeing significant byproduct formation. What are the likely side reactions?
A: Low yields are often due to competing side reactions, with nitrile hydrolysis being the primary culprit. [16]
-
Identify the Byproduct: Use LCMS or ¹H NMR to identify the main byproduct. If you observe a mass corresponding to the addition of H₂O to your nitrile, or NMR signals for an -NH₂ or -OH group, you are likely forming the corresponding amide or carboxylic acid.
-
Cause of Hydrolysis: This side reaction is promoted by the presence of water, especially under acidic or basic conditions at elevated temperatures.[16] Even trace amounts of water in your solvent can become significant over long reaction times.
-
Corrective Actions:
-
Use Anhydrous Conditions: Thoroughly dry your solvent and glassware, and run the reaction under an inert atmosphere (N₂ or Ar).
-
Modify Workup: The standard workup involves acidification to protonate the tetrazole and precipitate it.[10] If done at high temperatures or for prolonged periods, this can also hydrolyze unreacted nitrile. Perform the acidification step in an ice bath.
-
Optimize Reaction Time: Over-extending the reaction time can lead to product degradation or increased byproduct formation. Monitor the reaction by TLC or LCMS and stop it once the nitrile is consumed.
-
Below is a decision tree to guide your troubleshooting process for low yields.
Q: My heterogeneous catalyst loses activity after one or two cycles. Why?
A: Catalyst deactivation in recycled heterogeneous catalysts is typically due to metal leaching or surface poisoning.
-
Metal Leaching: The active metal species may be dissolving from the solid support into the reaction mixture. After workup, this soluble metal is lost, reducing the catalyst's potency in the next run. You can test for this by filtering the hot reaction mixture (hot filtration test) and allowing the filtrate to continue reacting; if the reaction proceeds, leaching is occurring.
-
Surface Poisoning: The tetrazole product or impurities can adsorb strongly to the catalyst's active sites, blocking them from participating in subsequent reactions.
-
Mitigation Strategies:
-
Washing: After each cycle, wash the catalyst thoroughly with a solvent that dissolves the product well, followed by a non-coordinating solvent like ethanol or ether, before drying.
-
Support Material: The choice of support is crucial. A robust support like silica or functionalized polymers can better immobilize the active metal species compared to simple adsorption.
-
Milder Conditions: Operating at the lowest effective temperature can often reduce the rate of both leaching and surface fouling.
-
Part 3: Validated Experimental Protocols & Data
This section provides actionable protocols and comparative data to guide your experimental setup.
Protocol 1: General Procedure for the Synthesis of 5-Phenyl-1H-tetrazole using a Cobalt(II) Catalyst
This protocol is adapted from a demonstrated method for cobalt-catalyzed tetrazole synthesis and serves as an excellent starting point.[1][4]
Safety Precaution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE). Reaction with acid generates highly toxic and explosive hydrazoic acid (HN₃). All operations should be performed in a well-ventilated fume hood.[10]
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzonitrile (1.0 mmol, 103 mg), sodium azide (1.2 mmol, 78 mg), and the Cobalt(II) complex catalyst (0.01 mmol, 1 mol%).[4]
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 3 mL).[1][4]
-
Reaction: Heat the mixture to 110°C and stir for 12 hours. Monitor the reaction progress by TLC or LCMS.[4]
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing 20 mL of water.
-
Acidification & Isolation: While stirring, slowly add 3M HCl to acidify the solution to pH ~2. A white precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum to afford 5-phenyl-1H-tetrazole. The product can be further purified by recrystallization if necessary.
Data Table: Comparison of Catalytic Systems for Tetrazole Synthesis
The following table summarizes the performance of various catalysts for the synthesis of 5-substituted 1H-tetrazoles from representative nitriles, highlighting differences in efficiency.
| Catalyst System | Nitrile Substrate | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| ZnCl₂ | Aromatic & Aliphatic | Isopropanol | Reflux | 2-5 h | 85-95 | [6] |
| Co(II) Complex | Aromatic & Aliphatic | DMSO | 110 | 12-24 h | 85-99 | [1][4] |
| L-proline | Aromatic & Aliphatic | DMSO | 120 | 5-12 h | 82-96 | [6] |
| Cu(II) Complex | Aromatic Nitriles | DMSO | 100 | 1-2 h | 90-98 | [7] |
| Fe₃O₄@SiO₂-based | Aromatic Nitriles | EtOH | 80 | 4 h | ~95 | [11] |
| None (Thermal) | Benzonitrile | DMF | 150 | 24 h | < 70 | [5] |
Part 4: Mechanistic Insights
Understanding the reaction mechanism is key to rational optimization.
The Role of Lewis Acid Catalysis
The generally accepted mechanism for Lewis acid-catalyzed tetrazole formation involves the activation of the nitrile.[5][6][9] The Lewis acidic metal center (M) coordinates to the lone pair of the nitrile nitrogen. This coordination polarizes the C≡N triple bond, making the carbon atom highly electrophilic. The azide anion (N₃⁻) then performs a nucleophilic attack on this activated carbon, leading to a linear intermediate. Subsequent intramolecular cyclization yields the metalated tetrazole, which, upon protonation during workup, releases the final 5-substituted 1H-tetrazole product.
References
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- BenchChem. (n.d.). Green chemistry approaches for tetrazole synthesis compared to traditional methods.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
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Sinha, B., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. Retrieved from [Link]
- (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. International Journal of Pharmaceutical Sciences Review and Research.
- Jaiswal, S., et al. (2024). Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. Current Organic Chemistry, 28(2), 134-160.
-
Jaiswal, S., et al. (2024). Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. ResearchGate. Retrieved from [Link]
- (n.d.). Green Synthetic Approach to 5-Substituted-1H-Tetrazoles via Recycle and Reuse of Tributyltin Chloride. Organic Chemistry.
-
ChemHelpASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Sinha, B., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central. Retrieved from [Link]
-
Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ResearchGate. Retrieved from [Link]
- Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12218–12226.
- Sharma, S., et al. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 11(62), 39311-39328.
- Kaur, T., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ChemistrySelect, 4(25), 7439-7454.
- (1998).
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(2024). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances. Retrieved from [Link]
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Himo, F., et al. (2003). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? ResearchGate. Retrieved from [Link]
- Jin, T., et al. (2008). Copper-catalyzed synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and trimethylsilyl azide. Semantic Scholar.
- Himo, F., et al. (2003). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? The Journal of organic chemistry, 68(18), 7015-7022.
- (2024). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Publishing.
- Peterson, E. C., & Deiters, A. (2012). Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine. PubMed Central.
- (n.d.). Use of tetrazoles in catalysis and energetic applications: Recent developments.
- (n.d.). Copper-catalyzed synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and trimethylsilyl azide.
- Ramírez-García, J. J., et al. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Medicinal Chemistry, 22(1), 1-20.
- Himo, F., et al. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar.
- Smith, C. J., et al. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Organic Letters, 13(24), 6432–6435.
- Wang, L., et al. (2010). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles.
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Technical Support Center: Navigating the Stability and Degradation of Tetrazole Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with tetrazole derivatives. This guide is designed to provide you with in-depth technical support and troubleshooting advice for the common stability and degradation challenges encountered during experimentation. Our goal is to equip you with the knowledge to not only solve problems but also to understand the underlying chemical principles governing the behavior of these important heterocyclic compounds.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns
This section addresses the most common initial questions regarding the stability of tetrazole derivatives.
Q1: My tetrazole-containing compound is showing signs of degradation in an aqueous solution. What are the primary factors I should investigate?
Degradation of tetrazole derivatives in aqueous media is typically influenced by a combination of factors. The most common culprits to investigate are:
-
pH: The stability of the tetrazole ring and its substituents can be highly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation pathways. Many tetrazole derivatives have specific temperature thresholds beyond which they become unstable.[1][3][4]
-
Light Exposure: Photodegradation is a significant issue for many tetrazole compounds. The high-energy input from UV or even ambient light can lead to the cleavage of the tetrazole ring.[5][6][7][8]
-
Presence of Oxidizing Agents: Oxidizing agents can lead to the chemical degradation of the tetrazole moiety or its substituents.[1]
-
Presence of Metal Ions: Certain metal ions can act as catalysts for degradation reactions.[5]
While the tetrazole ring itself is generally considered chemically stable, the nature and position of substituents on the ring play a crucial role in the overall stability of the molecule.[1][5]
Q2: What is the optimal pH range for maintaining the stability of tetrazole-containing compounds in solution?
While the ideal pH is compound-specific, many pharmaceutical compounds containing a tetrazole ring exhibit their greatest stability in the pH range of 4 to 8.[1] It is critical to experimentally determine the pH of maximum stability for your specific molecule by conducting a pH-rate profile study. Some tetrazole derivatives can become unstable in strongly acidic or basic conditions.[9] Lowering the pH can, in some cases, mitigate certain types of degradation.[10]
Q3: How does the choice of solvent affect the stability of my tetrazole derivative?
The solvent system can have a profound impact on the stability of your compound. While aqueous solutions are common, the use of co-solvents may enhance stability in some instances. For example, certain ester-containing active pharmaceutical ingredients (APIs) are more stable in specific organic solvents compared to aqueous environments.[1] When selecting a solvent, consider the following:
-
Polarity: The polarity of the solvent can influence the rate of degradation reactions.
-
Protic vs. Aprotic: Protic solvents can participate in hydrogen bonding and may facilitate certain degradation pathways.
-
Purity: Impurities in solvents, such as peroxides in ethers, can initiate degradation. Always use high-purity solvents.
Q4: Are there any formulation strategies or excipients that can enhance the stability of my tetrazole compound?
Yes, several excipients can be incorporated into your formulation to improve stability:
-
Buffers: To maintain the pH within the optimal range of stability.
-
Antioxidants: Such as ascorbic acid or sodium metabisulfite, to protect against oxidative degradation.[1]
-
Chelating Agents: Like ethylenediaminetetraacetic acid (EDTA), to sequester metal ions that could catalyze degradation.[1]
-
Surfactants and Polymers: Polysorbates (e.g., Tween® 80) and polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) can prevent aggregation and improve physical stability.[1]
Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section provides a question-and-answer-based troubleshooting guide for specific problems you may encounter during your experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Unexpected peaks appearing in HPLC analysis over time. | Chemical Degradation | 1. Conduct a Forced Degradation Study: This is essential to identify potential degradation products and understand the degradation pathways of your compound.[1] (See Protocol 1 for a detailed methodology).2. Analyze Degradation Products: Use techniques like LC-MS/MS and NMR to identify the structure of the degradation products. This will provide insights into the mechanism of degradation.3. Optimize Storage Conditions: Based on the degradation pathways identified, adjust storage conditions (e.g., protect from light, store at a lower temperature, use an inert atmosphere). |
| Loss of compound potency or concentration in solution. | Hydrolysis, Photodegradation, or Thermal Degradation | 1. pH Adjustment: Perform a pH-rate profile to find the pH of maximum stability and buffer your solution accordingly.[1]2. Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect from light.[1]3. Temperature Control: Store solutions at the lowest practical temperature to slow down degradation kinetics. Avoid repeated freeze-thaw cycles. |
| Precipitation or cloudiness observed in the solution. | Poor Solubility or Physical Instability | 1. Re-evaluate the Solvent System: Consider using co-solvents (e.g., ethanol, propylene glycol) or solubility enhancers (e.g., cyclodextrins).[1]2. Adjust pH: The solubility of ionizable compounds is often pH-dependent. Determine the pKa of your compound and adjust the pH to improve solubility.3. Incorporate Surfactants: Non-ionic surfactants can help to prevent precipitation and maintain a clear solution. |
| Color change in the solution. | Oxidative Degradation or Formation of Chromophoric Degradants | 1. Use Antioxidants: Add an appropriate antioxidant to your formulation to scavenge free radicals and prevent oxidation.[1]2. Inert Atmosphere: Purge the headspace of your container with an inert gas like nitrogen or argon to minimize contact with oxygen.3. Identify the Chromophore: Use UV-Vis spectroscopy in conjunction with HPLC to identify the degradation product responsible for the color change. |
| Inconsistent results between experimental batches. | Contamination or Varied Storage Conditions | 1. Ensure Cleanliness: Use scrupulously clean glassware to avoid contamination from residual acids, bases, or metal ions.2. High-Purity Reagents: Use high-purity solvents and reagents to minimize the introduction of reactive impurities.3. Standardize Procedures: Ensure that all experimental parameters, including storage and handling, are consistent across all batches. |
Section 3: Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study for a Tetrazole Derivative
Objective: To identify potential degradation pathways and to validate a stability-indicating analytical method for a novel tetrazole-containing compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the tetrazole compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store samples at room temperature and 60°C.[1]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store at room temperature.[1]
-
Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Store at room temperature.[1]
-
Thermal Degradation: Place a sample of the stock solution in an oven at 70°C.[1]
-
Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[1]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The duration may need to be adjusted based on the compound's stability.
-
Analysis: Analyze the samples by a suitable, validated HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound at each time point.
-
Identify and quantify the major degradation products.
-
If necessary, isolate and characterize the structure of significant degradants using techniques like LC-MS/MS and NMR.
-
Caption: Workflow for a forced degradation study.
Section 4: Understanding Degradation Pathways
The degradation of tetrazole derivatives can proceed through several mechanisms, primarily involving the cleavage of the tetrazole ring.
Photodegradation: This is a common degradation pathway for tetrazoles.[5][6][7][8] UV irradiation can lead to the extrusion of a nitrogen molecule (N₂) and the formation of various reactive intermediates, such as nitrilimines.[5][8] The specific photoproducts formed depend heavily on the substituents present on the tetrazole ring and the solvent used.[5]
Thermal Degradation: Heating tetrazole derivatives can also lead to the elimination of N₂.[3][11] The thermal stability of a tetrazole is influenced by its substituents; for instance, the presence of certain functional groups can significantly increase the decomposition temperature.[4][12][13]
Hydrolytic Degradation: While the tetrazole ring is generally stable to hydrolysis, certain substituents can introduce lability. Acidic or basic conditions can catalyze the cleavage of the ring or the hydrolysis of substituent groups.[1]
Caption: Potential degradation pathways for a tetrazole compound.
Section 5: Safe Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of tetrazole derivatives.
-
Handling:
-
Storage:
-
Store containers tightly closed in a dry, cool, and well-ventilated place.[14]
-
Protect from light by using amber vials or storing in the dark.
-
Store away from heat, sparks, and open flames.[15]
-
For long-term storage, consider refrigeration or freezing, but be mindful of potential freeze-thaw cycle issues.
-
References
-
Frija, L., Ismael, A., & Cristiano, M. L. S. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 15(5), 3757–3774. [Link]
- BenchChem. (2025). Technical Support Center: Improving the Stability of Tetrazole-Containing Compounds in Solution. BenchChem.
- Frija, L., Ismael, A., & Cristiano, M. L. S. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 15(5), 3757-3774.
-
Frija, L., Ismael, A., & Cristiano, M. L. S. (2010). Photochemical transformations of tetrazole derivatives: applications in organic synthesis. Molecules (Basel, Switzerland), 15(5), 3757–3774. [Link]
- (2018). Features of thermal decomposition of N-substituted tetrazoles.
- Frija, L., et al. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis.
- (n.d.). Photochemistry of Tetrazole Derivatives in Cryogenic Rare Gas Matrices.
- Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews.
- (n.d.). Tetrazoles via Multicomponent Reactions.
- (2024). Decomposition products of tetrazoles.
- (n.d.). Tetrazole. Wikipedia.
-
Singh, J., Staples, R. J., & Shreeve, J. M. (2023). Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials. Journal of Materials Chemistry A. [Link]
- (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- (2025). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group.
- (2025). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions.
- (n.d.).
- (2019). Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3-c]Pyrazole Framework.
- (n.d.). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles.
- (n.d.).
- (2025). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group.
- (2025).
- (2024). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES.
- (2025).
- (n.d.). Tetrazole drugs, current assembly strategies, and novel building block...
- (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.
- (n.d.).
- (n.d.).
-
Young, A. M., Audus, K. L., Proudfoot, J., & Yazdanian, M. (2006). Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability. Journal of Pharmaceutical Sciences, 95(4), 717–725. [Link]
- (2012). Initiation and Decomposition of Tetrazole Containing Green Energetic Materials. MRS Online Proceedings Library (OPL).
- (n.d.). Hydrolysis of tetrazole analog of clofibric acid in vivo.
- (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- (2025). Tetrazole: Novel Building Blocks for Drug. ChemicalBook.
- (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- (n.d.). Tetrazole functionalization: a new strategy toward stable alkaline ion-solvating polymer electrolytes.
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- 4. Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00150A [pubs.rsc.org]
- 5. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 7. Photochemical transformations of tetrazole derivatives: applications in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 12. Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09324C [pubs.rsc.org]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine Production
Welcome to the technical support center dedicated to the synthesis and scale-up of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges in the laboratory and during process scale-up, ensuring a safe, efficient, and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what is the underlying mechanism?
A1: The most prevalent method for synthesizing 5-substituted-1H-tetrazoles, including this compound, is the [3+2] cycloaddition of a nitrile with an azide.[1][2] In this specific case, the reaction involves treating 3-(dimethylamino)propanenitrile with an azide source, typically sodium azide (NaN₃). The reaction is often catalyzed by an ammonium salt or a Lewis acid.[1][3]
The mechanism involves the activation of the nitrile by the catalyst, making the carbon atom more electrophilic. The azide anion then acts as a nucleophile, attacking the nitrile carbon. A subsequent intramolecular cyclization forms the tetrazole ring.[1] The final product is obtained after an acidic workup to protonate the tetrazole ring.
Q2: What are the primary safety concerns when working with sodium azide on a large scale?
A2: Sodium azide (NaN₃) is a highly toxic and potentially explosive reagent.[4] The primary safety concern is the formation of hydrazoic acid (HN₃), a highly toxic and explosive gas, upon contact with acids.[4][5] On a large scale, the risk of accumulating a significant amount of HN₃ in the headspace of the reactor is a major concern.[5] Additionally, sodium azide can form explosive heavy metal azides if it comes into contact with metals like lead or copper, which may be present in plumbing or older equipment.[6] Therefore, strict safety protocols, including the use of dedicated equipment and appropriate quenching procedures, are imperative.
Q3: Can you explain the tautomerism in 5-substituted-1H-tetrazoles and its implications for characterization?
A3: 5-substituted-1H-tetrazoles exist as two tautomeric forms: the 1H- and 2H-tetrazoles.[7] The position of the proton on the tetrazole ring distinguishes these two isomers. The equilibrium between these tautomers is influenced by factors such as the nature of the substituent at the 5-position, the solvent, and the solid-state packing.[7] For this compound, the presence of the basic dimethylaminomethyl group can influence this equilibrium.
During characterization by NMR, you may observe two distinct sets of signals corresponding to the two tautomers, which can complicate spectral interpretation. It is crucial to be aware of this possibility and to consider using techniques like variable temperature NMR to study the tautomeric equilibrium if necessary.
Q4: Are there greener or safer alternatives to the traditional sodium azide-based synthesis?
A4: Yes, research is ongoing to develop safer alternatives to avoid the use of sodium azide and the in-situ generation of hydrazoic acid. Some alternative strategies include the use of diformylhydrazine or other nitrogen sources.[8] Another approach to enhance safety is the use of continuous flow microreactors, which minimize the volume of hazardous materials at any given time and offer better control over reaction parameters.[9] For large-scale production, a thorough risk assessment should be conducted to evaluate the feasibility of these alternative methods versus implementing robust engineering controls for the azide-based route.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Problem 1: Low or No Product Yield
Q: I am experiencing very low or no yield of the desired this compound. What are the likely causes and how can I resolve this?
A: Low or no yield in a tetrazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Insufficient Reaction Temperature or Time:
-
Causality: The [3+2] cycloaddition reaction often requires elevated temperatures to proceed at a reasonable rate, especially with unactivated nitriles.[1]
-
Solution: Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or HPLC. Similarly, extend the reaction time and track the consumption of the starting nitrile. Refer to literature for typical conditions for similar aliphatic nitriles.[3]
-
-
Inadequate Catalyst Activity or Loading:
-
Causality: The catalyst (e.g., ammonium chloride, zinc salts) plays a crucial role in activating the nitrile.[1][3] Inactive or insufficient catalyst will result in a sluggish or stalled reaction.
-
Solution: Ensure the catalyst is fresh and anhydrous. Increase the catalyst loading incrementally (e.g., from 0.1 eq to 0.5 eq) to see if it improves the conversion rate.
-
-
Poor Quality of Starting Materials:
-
Causality: Impurities in the 3-(dimethylamino)propanenitrile or sodium azide can interfere with the reaction. The nitrile starting material can be prone to decomposition, especially if it is old or has been stored improperly.
-
Solution: Verify the purity of your starting materials using NMR or GC-MS. If necessary, purify the nitrile by distillation before use. Use a fresh, high-purity source of sodium azide.
-
-
Inappropriate Solvent:
-
Causality: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Polar aprotic solvents like DMF or DMSO are commonly used.[10]
-
Solution: If using a less common solvent, consider switching to DMF or DMSO, which are well-established for this reaction.[10] Ensure the solvent is anhydrous, as water can interfere with some catalysts.
-
| Parameter | Recommended Starting Point | Optimization Range |
| Temperature | 100 °C | 80 - 130 °C |
| Reaction Time | 12 hours | 8 - 24 hours |
| Catalyst | Triethylamine hydrochloride | Ammonium chloride, Zinc bromide |
| Catalyst Loading | 1.2 equivalents | 1.0 - 1.5 equivalents |
| Solvent | DMF | DMSO, NMP |
Table 1: Recommended Reaction Conditions for Optimization
Problem 2: Product Purification Challenges
Q: I am having difficulty purifying this compound. It streaks on the TLC plate and is difficult to handle with column chromatography.
A: The basic nature of the N,N-dimethylamino group and the polar tetrazole ring make this compound challenging to purify by standard silica gel chromatography.
Potential Causes & Solutions:
-
Strong Interaction with Silica Gel:
-
Causality: The basic amine function interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to streaking and poor recovery.[11]
-
Solution 1: Basic Modifier in Eluent: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase. This will compete with your product for the acidic sites on the silica, improving the elution profile.
-
Solution 2: Alternative Stationary Phase: Consider using a different stationary phase. Alumina (neutral or basic) is a good alternative for basic compounds.[11] Reverse-phase chromatography (C18) with a suitable mobile phase (e.g., water/acetonitrile with a buffer) can also be effective.
-
-
High Polarity of the Product:
-
Causality: The combination of the tetrazole ring and the amino group makes the molecule highly polar, requiring a highly polar mobile phase for elution from normal phase silica.
-
Solution: Use a more polar solvent system. A gradient elution from dichloromethane (DCM) to DCM/methanol is often effective. Adding a small amount of a stronger solvent like methanol can significantly improve elution.[11]
-
-
Recrystallization Issues ("Oiling Out"):
-
Causality: The product may separate as a liquid ("oil out") instead of a solid during recrystallization, often due to residual impurities or too rapid cooling.[11]
-
Solution: If the product oils out, try re-dissolving it in a larger volume of the hot solvent and allowing it to cool very slowly. Seeding the solution with a small crystal of the pure product can also induce crystallization. Experiment with different solvent systems for recrystallization.
-
Problem 3: Safety Incidents or Concerns During Scale-Up
Q: We are planning to scale up the synthesis and are concerned about the safety of using sodium azide. What are the key safety protocols we should implement?
A: Safety is the paramount concern when scaling up any reaction involving azides. A multi-layered approach to safety is essential.
Key Safety Protocols:
-
Dedicated Equipment: Use equipment that is free of any heavy metals, especially lead and copper. Glass-lined reactors are ideal. Avoid using any equipment with brass fittings.[5]
-
Controlled Reaction Conditions: Maintain the reaction mixture under basic or buffered conditions at all times to prevent the formation of hydrazoic acid.[5] The use of a buffer system like triethylamine and its hydrochloride salt can be effective.[5]
-
Headspace Monitoring: On a larger scale, consider monitoring the headspace of the reactor for the presence of hydrazoic acid using appropriate sensors.
-
Quenching Protocol: At the end of the reaction, any excess sodium azide must be safely quenched. A common method is the addition of a solution of sodium nitrite followed by acidification, which converts the azide to nitrogen gas. This should be done carefully and with good ventilation.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, a lab coat, and gloves. When handling solid sodium azide, a face shield and respiratory protection may be necessary.
-
Emergency Preparedness: Have an emergency plan in place, including access to a safety shower and eyewash station. All personnel should be trained on the specific hazards of the reaction and the emergency procedures.[4]
Visualizing the Process
Synthetic Workflow
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. chimia.ch [chimia.ch]
- 6. Sodium Azide | NaN3 | CID 33557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. books.rsc.org [books.rsc.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Overcoming poor solubility of tetrazole compounds in organic solvents
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused guide to understanding and overcoming the significant challenge of poor tetrazole solubility in organic solvents. As a Senior Application Scientist, my aim is to blend foundational chemical principles with actionable, field-tested protocols to empower your experimental success.
The Root of the Challenge: Why Are Tetrazoles So Poorly Soluble?
Before troubleshooting, it's crucial to understand the underlying chemistry. The tetrazole ring, a common bioisostere for the carboxylic acid group in medicinal chemistry, possesses a unique combination of features that often leads to poor solubility in many organic solvents.[1][2][3][4][5]
-
High Polarity & Acidity: The ring's four nitrogen atoms create a highly polar, electron-rich system. The unsubstituted N-H proton is notably acidic, with a pKa around 4.9, comparable to that of carboxylic acids.[1][2][3]
-
Hydrogen Bonding: The 1H-tetrazole motif is a potent hydrogen bond donor (the N-H group) and has multiple hydrogen bond acceptor sites (the other ring nitrogens).[6] This leads to strong self-association and the formation of highly stable, high-energy crystal lattices that are difficult for less-polar solvents to disrupt.
-
Tautomerism: Tetrazoles exist as 1H and 2H tautomers, with the 1H form typically predominating in the solid state and in polar solvents like DMSO and DMF.[1] This equilibrium can be influenced by the solvent environment, adding another layer of complexity.[2]
This guide is structured to address these core issues through a series of practical troubleshooting questions and broader FAQs.
Troubleshooting Guide: From Common Solvents to Advanced Solutions
This section is designed as a direct, problem-solving resource. Find the question that matches your current experimental challenge to see the underlying cause and potential solutions.
Question 1: My 5-substituted-1H-tetrazole won't dissolve in common aprotic solvents like Dichloromethane (DCM) or Toluene. What is happening and what should I try first?
The Cause: Your observation is a direct consequence of the tetrazole's high polarity and its capacity for forming strong hydrogen-bonded networks. Non-polar or weakly polar solvents lack the ability to break apart the strong intermolecular forces holding the crystal lattice together.
Recommended Solutions:
-
Systematic Solvent Selection: The most direct approach is to change the solvent. Move up the polarity scale systematically. Highly polar aprotic solvents are often the key.
-
Employ Co-solvents: If your reaction chemistry is incompatible with highly polar solvents, a co-solvent strategy can be effective. A small volume (e.g., 5-10%) of DMSO or DMF added to a less polar solvent like DCM or ACN can be sufficient to disrupt the crystal lattice and bring the compound into solution.
-
Apply Energy (With Caution):
-
Heating: Gently warming the mixture can provide the energy needed to overcome the lattice energy and increase solubility.
-
Sonication: Using an ultrasonic bath is a very effective method for mechanically breaking up solid aggregates and accelerating the dissolution process.
A Word of Caution: Tetrazoles are nitrogen-rich, energetic compounds. Before heating, always assess the thermal stability of your specific molecule. Avoid aggressive heating, especially with unknown compounds.[9]
-
Question 2: My reaction requires a non-polar solvent, but my tetrazole is completely insoluble. Are there any chemical modifications to make it compatible?
The Cause: The acidic N-H proton is the primary obstacle, acting as a "polarity anchor" through hydrogen bonding. By temporarily or permanently masking this group, you can dramatically decrease polarity and increase solubility in non-polar media.
Recommended Solutions:
-
N-H Protection/Alkylation: This is the most robust strategy. By replacing the acidic proton with a lipophilic (non-polar) protecting group, you eliminate the primary hydrogen bonding donor site and introduce a "greasier" character to the molecule.
Experimental Protocol: Protection with a Trityl (Tr) Group
The bulky trityl group is highly effective at increasing solubility in solvents like DCM and is easily removed with mild acid.
-
Setup: In a round-bottom flask, dissolve the 5-substituted-1H-tetrazole (1.0 eq) in anhydrous DMF or a mixture of DMF/DCM.
-
Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution and stir for 5 minutes.
-
Protection: Add trityl chloride (Tr-Cl) (1.1 eq) portion-wise.
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate or DCM. The organic layer is then washed with brine, dried over Na₂SO₄, and concentrated. The product can be purified by column chromatography.
-
-
Salt Formation with an Organic Counter-ion: While salt formation typically increases aqueous solubility, creating a salt with a large, lipophilic counter-ion like tetrabutylammonium (TBA) can render the tetrazolate soluble in less polar organic solvents. This is particularly useful in phase-transfer catalysis contexts.
Question 3: My tetrazole derivative is insoluble even in hot DMSO. What are my options now?
The Cause: This indicates exceptionally strong intermolecular forces, likely from a combination of the tetrazole ring and other polar functional groups on your substituent, leading to an extremely high crystal lattice energy.
Recommended Solutions:
-
Ionic Liquids (ILs): These novel solvents are salts that are liquid at or near room temperature and are exceptional at dissolving highly polar compounds.[10][11] Their ionic nature disrupts strong electrostatic and hydrogen-bonding interactions effectively. Furthermore, their negligible vapor pressure makes them safe for reactions requiring high temperatures.[12][13]
-
Suggested ILs: Start with common imidazolium-based ILs such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) or 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]).
-
-
Prodrug Strategies: In a drug development context, persistent insolubility is a critical flaw. A prodrug approach, where the tetrazole is chemically modified with a carrier moiety that is cleaved in vivo, may be necessary. This is a more involved synthetic strategy but can fundamentally solve solubility and bioavailability problems.[14][15][16]
Data & Diagrams for Practical Application
To assist in your experimental design, the following resources summarize key data and workflows.
Table 1: Qualitative Solubility of Parent 1H-Tetrazole
This table provides a general solubility profile for the core 1H-tetrazole ring in common laboratory solvents.[1][8]
| Solvent Class | Solvent Name | Qualitative Solubility |
| Polar Protic | Water | High (23 g/100 mL) |
| Methanol / Ethanol | Soluble | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High (37.5 mg/mL) |
| N,N-Dimethylformamide (DMF) | Soluble | |
| Acetonitrile (ACN) | Soluble (~0.45 M) | |
| Acetone | Soluble | |
| Non-Polar | Toluene / Hexanes | Insoluble / Sparingly Soluble |
| Chlorinated | Dichloromethane (DCM) | Sparingly Soluble |
Diagram 1: Troubleshooting Workflow for Tetrazole Solubility
This flowchart provides a logical path for addressing solubility issues during your research.
Caption: A step-by-step workflow for troubleshooting poor tetrazole solubility.
Diagram 2: Key Intermolecular Forces in 1H-Tetrazoles
This diagram illustrates why 5-substituted-1H-tetrazoles have such strong self-association, leading to poor solubility.
Caption: Hydrogen bond donor/acceptor sites driving tetrazole self-association.
Frequently Asked Questions (FAQs)
FAQ 1: Why are tetrazoles so often used as replacements for carboxylic acids in drug design?
Tetrazoles are considered classical bioisosteres of carboxylic acids because they share several key physicochemical properties essential for molecular recognition at biological targets. Their pKa values are very similar, ensuring they exist in the same ionization state at physiological pH.[1][2][3] The delocalized negative charge of the tetrazolate anion mimics that of a carboxylate, and they have a similar steric profile, allowing them to fit into the same receptor binding pockets.[6] A key advantage is that tetrazoles are often more resistant to metabolic degradation than carboxylic acids, potentially improving a drug's pharmacokinetic profile.[4][5]
FAQ 2: How does N-substitution (1,5- vs 2,5-disubstituted) affect solubility compared to a 5-substituted-1H-tetrazole?
N-substitution has a profound and positive impact on solubility in organic solvents. By replacing the acidic N-H proton, both 1,5- and 2,5-disubstituted tetrazoles lose their ability to act as hydrogen bond donors. This single change prevents the formation of the strong, ordered hydrogen-bonded networks that are responsible for the high crystal lattice energy and poor solubility of their 1H-tetrazole counterparts. As a result, disubstituted tetrazoles are typically much more soluble in a wider range of organic solvents, including less polar ones like DCM and ethyl acetate.
FAQ 3: What are the standard laboratory methods for quantitatively measuring the solubility of my compound?
Accurate solubility measurement is crucial for formulation and development. The two most common methods are:
| Method | Principle | Pros & Cons |
| Shake-Flask (Equilibrium) Method | An excess amount of the solid compound is agitated in a known volume of solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is filtered, and its concentration is measured analytically (e.g., HPLC-UV, LC-MS).[8] | Pros: Gold standard, highly accurate. Cons: Time-consuming, requires more material. |
| Laser Monitoring (Kinetic) Method | The compound is added incrementally to a known volume of solvent. A laser passes through the solution, and the point of saturation is detected by a sharp increase in light scattering from persistent, undissolved particles.[7][8] | Pros: High-throughput, automated, requires less material. Cons: May not reflect true equilibrium solubility for slow-dissolving solids. |
References
- Benchchem. Solubility Profile of 1H-Tetrazole in Common Organic Solvents: A Technical Guide.
- Jaiswal, D., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
-
Fischer, N., et al. (2011). Salts of 1H‐Tetrazole – Synthesis, Characterization and Properties. ResearchGate. Available from: [Link]
-
Gan, L., et al. (2009). Solubility of 1- H Tetrazole1-acetic Acid in Different Solvents between 283 K and 323 K. Journal of Chemical & Engineering Data. Available from: [Link]
- Jaiswal, D., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.
-
Various Authors. (2021). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. ResearchGate. Available from: [Link]
-
Ostrovskii, V.A., et al. TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. Available from: [Link]
-
Kadhim, A.A., et al. (2022). Tetrazoles: Synthesis and Biological Activity. ResearchGate. Available from: [Link]
-
Vahdati, S.N., et al. (2014). Safe and fast tetrazole formation in ionic liquids. ResearchGate. Available from: [Link]
-
Asaad, F.M., et al. (2001). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. Journal of Chemical & Engineering Data, ACS Publications. Available from: [Link]
-
Ferreira, L.F.V., et al. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, PubMed Central. Available from: [Link]
-
Jornada, D.H., et al. (2020). The Progress of Prodrugs in Drug Solubility. SpringerLink. Available from: [Link]
-
Asaad, F.M., et al. (2001). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. ResearchGate. Available from: [Link]
-
Moshikur, R.Md., et al. (2021). Ionic Liquids for Increasing the Solubility of Sparingly Soluble Drug Molecules. SpringerLink. Available from: [Link]
-
Svatunek, D., et al. (2016). Tetrazoles via Multicomponent Reactions. Chemical Reviews, ACS Publications. Available from: [Link]
-
Dutta, N., et al. (2022). Ionic Liquids in Catalysis: An Innovative and Green Approach for the Synthesis of Nitrogen Heterocycles. ScienceDirect. Available from: [Link]
-
Al-Masoudi, N. (2024). Recent Advances in the Chemistry of Tetrazole Derivatives-A Quinquennial Update [Mid-2019 to date]. Semantic Scholar. Available from: [Link]
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Kumar, S., et al. (2013). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Semantic Scholar. Available from: [Link]
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Medina-Franco, J.L. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Bentham Science. Available from: [Link]
-
Jin, T., et al. (2013). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, PubMed Central. Available from: [Link]
-
Zhang, S., et al. (2023). Ionic liquids revolutionizing biomedicine: recent advances and emerging opportunities. Chemical Society Reviews, RSC Publishing. Available from: [Link]
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Technical Support Center: Refinement of Work-up Procedures for Isolating Pure Tetrazole Products
Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis and purification of tetrazole-containing compounds. This guide is designed to provide practical, field-proven insights into overcoming common challenges in isolating pure tetrazole products. Our focus is on not just what to do, but why certain steps are critical for success, ensuring a deeper understanding and more robust experimental design.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries encountered during tetrazole work-up and purification.
Q1: What is the most prevalent and straightforward method for purifying 5-substituted-1H-tetrazoles?
Due to their acidic nature, which is comparable to carboxylic acids, 5-substituted-1H-tetrazoles are often effectively purified using acid-base extraction.[1][2] This technique allows for the selective separation of the acidic tetrazole from non-acidic impurities and starting materials. The general principle involves dissolving the crude reaction mixture in an organic solvent and washing with an aqueous base to deprotonate the tetrazole, moving it into the aqueous layer. The layers are then separated, and the aqueous layer is re-acidified to precipitate the pure tetrazole, which can be collected by filtration or extracted back into an organic solvent.[3]
Q2: What are some recommended starting solvents for the recrystallization of tetrazole derivatives?
The choice of solvent is critical for successful recrystallization. For tetrazoles, which are often polar, crystalline solids, common solvents to consider include ethanol, water, or mixtures thereof.[4][5] It is always advisable to perform small-scale solubility tests to identify the ideal solvent or solvent system that dissolves the compound when hot but provides low solubility when cold.[3] Other solvent systems that can be effective, depending on the specific tetrazole derivative, include n-hexane/acetone and n-hexane/ethyl acetate.[6]
Q3: How can I effectively monitor the progress of my tetrazole purification?
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process.[4] By spotting the crude mixture, the collected fractions, and the starting materials, you can track the separation of your desired product from impurities. For visualizing the acidic tetrazole product, stains like bromocresol green can be particularly useful, often revealing the tetrazole as a yellow spot.[2] For a more quantitative assessment of purity, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are indispensable tools.[7]
Q4: Are there any critical safety precautions I must take when working with tetrazoles and their synthetic precursors?
Absolutely. The synthesis of tetrazoles often involves sodium azide (NaN₃), which is highly toxic and can form explosive compounds.[4] It is imperative to handle azides with extreme care, using appropriate personal protective equipment (PPE) such as nitrile gloves, safety glasses, and a lab coat.[8][9] Avoid contact of azides with acids, as this generates the highly toxic and explosive hydrazoic acid (HN₃).[2][10] Also, never use metal spatulas with azides, as this can lead to the formation of shock-sensitive metal azides.[9][11] All azide-containing waste must be disposed of as hazardous waste according to your institution's protocols and should never be poured down the drain.[8][12]
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during the work-up and purification of your tetrazole products.
Recrystallization Issues
Problem: My tetrazole product "oils out" during recrystallization instead of forming crystals.
-
Causality: "Oiling out" occurs when the solute is insoluble in the hot solvent at the boiling point and separates as a liquid phase. This is often due to the presence of significant impurities, which can depress the melting point of the compound, or the use of a solvent with too high a boiling point.[3]
-
Solutions:
-
Preliminary Purification: If your crude product is highly impure, consider a preliminary purification step like an acid-base wash or a quick column chromatography to remove the bulk of the impurities before attempting recrystallization.[3]
-
Solvent Selection: The boiling point of your solvent might be too high. Try a solvent with a lower boiling point or a different polarity. A mixed solvent system can sometimes resolve this issue.[3] For instance, if your compound is soluble in a solvent like ethanol but oils out upon cooling, you can try a two-solvent system like ethanol/water.[13]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can facilitate gradual cooling and promote crystal growth over oiling.
-
Problem: My tetrazole derivative will not crystallize from the solution, even after cooling.
-
Causality: This typically indicates that the solution is not sufficiently saturated, you may have used too much solvent, or the chosen solvent is too good at solvating your compound even at low temperatures.
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus of the solution to create nucleation sites. Seeding the solution with a small crystal of the pure product, if available, can also initiate crystallization.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
-
Change Solvent System: If the above methods fail, your choice of solvent may be suboptimal. Consider a solvent in which your compound has lower solubility or a two-solvent system where you add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the saturated solution until it becomes cloudy.[13]
-
Chromatography Challenges
Problem: My tetrazole derivative is sticking to the silica gel column and won't elute.
-
Causality: Tetrazoles can be quite polar and may interact strongly with the acidic silica gel, leading to poor elution.
-
Solutions:
-
Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[3]
-
Add a Polar Modifier: Adding a small amount of a more polar solvent like methanol (e.g., 1-5%) to your eluent can significantly help in eluting highly polar compounds from the silica gel.[3]
-
Use a Different Stationary Phase: If your compound is still difficult to elute, consider using a different stationary phase, such as neutral or basic alumina, or reverse-phase silica gel.
-
Problem: My tetrazole product is a liquid or oil. How can I purify it?
-
Causality: Not all tetrazole derivatives are crystalline solids at room temperature.
-
Solution: For liquid or oily tetrazole derivatives, column chromatography is the most suitable purification method.[3] If the compound is thermally stable and has a suitable boiling point, distillation under reduced pressure can also be an option.[3]
Impurity Removal
Problem: How can I effectively remove residual sodium azide from my final tetrazole product?
-
Causality: Sodium azide is a common reagent in tetrazole synthesis, and its complete removal is crucial for both the purity and safety of the final product.
-
Solutions:
-
Quenching: Before the work-up, any residual azide can be quenched by the careful addition of a mild acid. This converts the azide to hydrazoic acid, which should be handled in a well-ventilated fume hood. The subsequent aqueous work-up will remove the resulting salts.[3]
-
Aqueous Washes: Thoroughly washing the organic layer with water or brine during the extraction process is effective in removing residual sodium azide and other inorganic salts.[3]
-
Recrystallization: Recrystallization is an excellent final step to ensure the removal of any trace amounts of sodium azide that may have been carried through the work-up.
-
Experimental Protocols
Protocol 1: General Acid-Base Extraction for 5-Substituted-1H-Tetrazoles
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Basic Wash: Add a dilute aqueous base (e.g., 5% sodium bicarbonate or 1M sodium hydroxide) to the separatory funnel. Shake the funnel vigorously, venting frequently. The acidic tetrazole will be deprotonated and move into the aqueous layer.
-
Layer Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Back-Extraction (Optional): To ensure complete extraction of the tetrazole, you can wash the organic layer again with the aqueous base and combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add a dilute aqueous acid (e.g., 5% HCl) with stirring until the pH is acidic (pH ~2-3).[4] The protonated tetrazole should precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any remaining inorganic salts.[4]
-
Drying: Dry the purified tetrazole product under vacuum.
Protocol 2: Column Chromatography for Polar Tetrazole Derivatives
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude tetrazole derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully add this solution to the top of the silica gel.
-
Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the elution of your polar tetrazole derivative.[3]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified tetrazole derivative.[3]
Data Presentation
Table 1: Common Solvent Systems for Tetrazole Recrystallization
| Solvent System | Polarity | Comments |
| Ethanol/Water | High | A good starting point for many polar, crystalline tetrazoles.[4] |
| n-Hexane/Acetone | Medium | Effective for a range of tetrazole derivatives.[6] |
| n-Hexane/Ethyl Acetate | Medium-Low | Can be useful, especially if significant impurities are present.[6] |
| Ethanol | High | A general-purpose solvent for recrystallization if impurities are minor.[6] |
| Water | High | Suitable for highly polar tetrazoles that are soluble in hot water.[6] |
Visualizations
Workflow for Tetrazole Purification
Caption: A decision-making workflow for selecting the appropriate purification strategy for a crude tetrazole product.
Logic Diagram for Troubleshooting Recrystallization
Caption: A troubleshooting guide for common issues encountered during the recrystallization of tetrazole products.
References
- Benchchem. (n.d.). Technical Support Center: Method Refinement for Enhancing the Purity of Tetrazole Derivatives.
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 1H-Tetrazoles from Organic Nitriles.
-
DeFrancesco, H., Dudley, J., & Coca, A. (2018). Undergraduate Organic Experiment: Tetrazole Formation by Microwave Heated (3 + 2) Cycloaddition in Aqueous Solution. Journal of Chemical Education, 95(2), 337-341. [Link]
-
Chemistry Stack Exchange. (2014). Extraction of a pyridine tetrazole from the aqueous phase. Retrieved from [Link]
- Google Patents. (n.d.). US20070043098A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.
- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.).
-
UVIC. (2022). Azides. Retrieved from [Link]
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Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies | ACS Omega. (n.d.). Retrieved from [Link]
-
Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. (2022). Zanco Journal of Pure and Applied Sciences, 34(6), 253-266. [Link]
-
How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. (2022). ACS Chemical Health & Safety, 29(5), 397-400. [Link]
- Google Patents. (n.d.). US20110184187A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.
- Medicinal chemistry of tetrazoles. (2025).
- School of Chemistry, University College Dublin. (2018).
-
Silva Elipe, M. S., Yoo, C., et al. (2017). Isolation and structure elucidation of unexpected in-process impurities during tetrazole ring formation of an investigational drug substance. Magnetic Resonance in Chemistry, 55(4), 385-391. [Link]
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Silva Elipe, M. S., Yoo, C., et al. (2017). Isolation and structure elucidation of unexpected in-process impurities during tetrazole ring formation of an investigational drug substance. PubMed. [Link]
-
Synthesis and chromatographic evaluation of phenyl/tetrazole bonded stationary phase based on thiol-epoxy ring opening reaction. (2018). Journal of Separation Science, 41(5), 1145-1152. [Link]
- Liquid Crystals Containing the Isoxazole and Tetrazole Heterocycles. (2025).
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor*. (n.d.). CORE.
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
- Recrystallization. (n.d.).
-
Reddit. (2025). Problem with tetrazole formation. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting guide for Tetrazole functionalization reactions.
- Benchchem. (n.d.). Technical Support Center: Tetrazole Ring Formation.
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Tetrazoles via Multicomponent Reactions | Chemical Reviews. (2019). Chemical Reviews, 119(24), 12349-12413. [Link]
- Tetrazole Derivatives (Preparation, Organic Analysis, Biotic Evaluation, Nano-Study). (2023). Egyptian Journal of Chemistry, 66(11), 345-353.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). NIH.
- University of Pittsburgh, Department of Environmental Health and Safety. (2013). Safe Handling of Azides.
- Luo, Q. (2018).
- MIT OpenCourseWare. (n.d.).
- Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal.
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Wikipedia. (n.d.). Tetrazole.
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Enhancing reaction rates in tetrazole synthesis using microwave irradiation.
Welcome to the technical support center for enhancing reaction rates in tetrazole synthesis using microwave irradiation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage the power of microwave-assisted organic synthesis (MAOS) for the efficient production of tetrazole derivatives. Here, you will find in-depth troubleshooting guidance and frequently asked questions to navigate the common challenges and optimize your experimental outcomes.
The Power of Microwave Irradiation in Tetrazole Synthesis
The synthesis of the tetrazole ring, a crucial scaffold in medicinal chemistry, is often accelerated dramatically under microwave irradiation.[1][2] Unlike conventional heating which relies on slow heat transfer through convection, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.[3][4][5] This direct energy transfer, occurring through mechanisms like dipole rotation and ionic conduction, can slash reaction times from hours to mere minutes and significantly improve yields.[1][4][6][7] This guide will help you harness these advantages effectively and troubleshoot any issues that may arise.
Troubleshooting Guide
This section addresses specific problems you might encounter during your microwave-assisted tetrazole synthesis experiments in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in microwave-assisted tetrazole synthesis can stem from several factors. Here’s a systematic approach to diagnosing and resolving the issue:
-
Suboptimal Solvent Choice: The efficiency of microwave heating is highly dependent on the solvent's ability to absorb microwave energy, which is related to its dielectric properties.[8] If your solvent is a poor microwave absorber, the reaction may not be reaching the optimal temperature quickly or uniformly.
-
Solution: Switch to or use a co-solvent system with a highly polar solvent that couples well with microwaves. Excellent choices for tetrazole synthesis often include Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), water, or ethanol.[8][9][10] Experiment with different solvent systems to find the one that provides the best results for your specific substrates.
-
-
Incorrect Temperature or Time Parameters: While microwaves significantly accelerate reactions, there is still an optimal temperature and time for each specific transformation. Insufficient heating may lead to incomplete conversion, while excessive heating can cause decomposition of reactants or products.
-
Solution: Systematically optimize the reaction temperature and time. Start with conditions reported in the literature for similar substrates and then incrementally adjust the temperature and monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical starting point for many tetrazole syntheses is around 120-150°C for 5-30 minutes.[9][11]
-
-
Catalyst Inactivity or Inappropriate Choice: Many tetrazole syntheses, particularly the common [3+2] cycloaddition of nitriles and azides, are facilitated by catalysts.[12][13] The chosen catalyst may not be optimal for your specific substrates or may have degraded.
-
Solution: Ensure your catalyst is active and dry. If using a literature procedure, verify that you are using the correct catalyst and loading. Common catalysts include zinc salts, copper salts, and various organocatalysts.[12][13][14] It may be beneficial to screen a small panel of different catalysts to identify the most effective one for your reaction.
-
-
Poorly Reactive Substrates: Some nitriles, especially those that are sterically hindered or electron-rich, can be less reactive.[12]
-
Solution: For less reactive nitriles, you may need to employ more forcing conditions, such as higher temperatures, longer reaction times, or a more active catalyst.[9] Additionally, ensure the purity of your starting materials, as impurities can inhibit the reaction.
-
Question 2: I am observing the formation of significant side products. How can I increase the selectivity of my reaction?
Answer:
The formation of side products can often be mitigated by fine-tuning the reaction conditions, leveraging the precise temperature control offered by modern microwave reactors.
-
Thermal Decomposition: High temperatures can lead to the decomposition of your starting materials, reagents (especially sensitive azides), or the desired tetrazole product.
-
Solution: Reduce the reaction temperature. The uniform and rapid heating provided by microwaves often allows reactions to proceed at lower temperatures than conventional methods.[15] Perform a temperature screen to find the lowest possible temperature that still affords a reasonable reaction rate.
-
-
Isomer Formation: In the synthesis of substituted tetrazoles, the formation of regioisomers is a common issue.
-
Solution: The choice of catalyst and solvent can significantly influence regioselectivity. Consult the literature for catalyst systems known to favor the desired isomer for your class of substrates.
-
-
Reaction Time: Prolonged exposure to high temperatures, even for a short duration, can promote side reactions.
-
Solution: Optimize the reaction time carefully. The goal is to stop the reaction as soon as the starting material is consumed to minimize the formation of byproducts. Real-time reaction monitoring, if available with your microwave system, can be invaluable.
-
Question 3: My reaction results are not reproducible. What could be causing this inconsistency?
Answer:
Reproducibility issues in microwave chemistry often point to inconsistencies in the experimental setup or procedure.
-
Inconsistent Reaction Volume and Vessel Type: The volume of the reaction mixture and the type of reaction vessel can affect the heating profile. Different vessels may have different microwave absorption properties, and a larger volume may heat less efficiently than a smaller one.
-
Solution: Use the same type and size of microwave reaction vial for all experiments. Ensure that the reaction volume is consistent and within the recommended range for the vials.
-
-
Inaccurate Temperature Monitoring: Accurate temperature control is critical. If you are using an external infrared (IR) sensor, ensure the outside of the vial is clean and the sensor is correctly calibrated and positioned.
-
Solution: For more accurate temperature measurement, use an internal fiber-optic probe if your microwave reactor supports it. This measures the actual temperature of the reaction mixture, bypassing any interference from the vial surface.
-
-
Stirring Inefficiency: Inadequate stirring can lead to localized superheating or "hot spots" within the reaction mixture, causing decomposition and inconsistent results.
-
Solution: Always use a properly sized magnetic stir bar and ensure it is spinning at a sufficient rate to create a vortex and guarantee uniform mixing and temperature distribution.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for tetrazole synthesis compared to conventional heating?
A: The primary advantages are significantly reduced reaction times, often from many hours to a few minutes, and improved product yields.[1][2][6][7] Microwave heating is also more energy-efficient as it heats the reaction mixture directly, not the vessel.[5][15] This rapid and uniform heating can also lead to cleaner reactions with fewer side products.[2][5]
Q2: Is it safe to use sodium azide in a microwave reactor?
A: Caution is always necessary when working with sodium azide due to its potential to form explosive heavy metal azides and the toxic hydrazoic acid (HN₃). However, modern laboratory microwave reactors are equipped with robust safety features, including sealed reaction vessels and accurate temperature and pressure sensors. When using sodium azide, it is crucial to:
-
Use a solvent to ensure a homogeneous reaction mixture and prevent localized overheating of solid azide.
-
Avoid the use of heavy metal catalysts that could form explosive azides.
-
Ensure the reaction is properly quenched and worked up in a well-ventilated fume hood to handle any potential formation of hydrazoic acid.
-
Continuous flow microreactors can offer an even safer alternative for reactions involving azides by minimizing the headspace where explosive intermediates could accumulate.[10][16]
Q3: Can I use a domestic microwave oven for my experiments?
A: It is strongly discouraged to use a domestic microwave oven for chemical synthesis. Domestic ovens lack the necessary safety features, such as temperature and pressure control, and are not designed to handle flammable or corrosive materials. This can lead to a high risk of explosion and exposure to hazardous chemicals. Always use a dedicated laboratory microwave reactor designed for chemical synthesis.[8]
Q4: How do I choose the right solvent for my microwave-assisted reaction?
A: The ideal solvent should be polar enough to efficiently absorb microwave energy.[8] Solvents with high dielectric constants and loss tangents are generally good choices. Common solvents for tetrazole synthesis include DMF, NMP, DMSO, ethanol, and water.[8][9][17] The choice will also depend on the solubility of your reactants and the required reaction temperature.
Q5: What is the mechanism behind microwave heating?
A: Microwave heating operates through two primary mechanisms:
-
Dipole Rotation: Polar molecules in the reaction mixture continuously try to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction and thus heat.[4]
-
Ionic Conduction: If ions are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field. Collisions between these moving ions generate heat.[8]
Experimental Protocols & Data
General Protocol for Microwave-Assisted Synthesis of 5-Substituted-1H-tetrazoles from Nitriles
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the nitrile (1 mmol), sodium azide (1.5 mmol), and a catalyst (e.g., ZnBr₂ or Et₃N·HCl, 1 mmol).
-
Add a suitable polar solvent (e.g., DMF, 3 mL).
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave reactor.
-
Set the reaction parameters: temperature (e.g., 130°C), time (e.g., 30 minutes), and power (e.g., 150 W).
-
After the reaction is complete and the vial has cooled to room temperature, quench the reaction by adding dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Note: This is a general procedure. The optimal conditions (catalyst, solvent, temperature, and time) will vary depending on the specific substrate.
Data Presentation: Comparison of Conventional vs. Microwave Synthesis
| Product | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| 3-methyl-1-phenyl-N-(1H-tetrazol-5-yl)-1H-pyrazole-5-carboxamide | 5 hours, 62% | 20 minutes, 85% | [11] |
| Various 5-substituted 1H-tetrazoles | up to 40 hours | 2 hours, up to 93% | [9] |
| 1,2,4-triazole derivatives | 27 hours | 30 minutes, 96% | [6] |
| 1,3,5-trisubstituted-1,2,4-triazoles | > 4 hours | 1 minute, 85% | [6] |
Visualizations
Workflow for Microwave-Assisted Tetrazole Synthesis
Caption: A typical workflow for synthesizing tetrazoles using microwave irradiation.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in microwave synthesis.
References
- A brief review: Microwave assisted organic reaction - Scholars Research Library. (URL: )
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (URL: [Link])
-
Theory of Microwave Heating for Organic Synthesis - CEM Corporation. (URL: [Link])
-
Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (URL: [Link])
-
Synthesis of 1H-tetrazoles - Organic Chemistry Portal. (URL: [Link])
-
Microwave Assisted Synthesis of Tetrazole Derivative - AIP Publishing. (URL: [Link])
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (URL: [Link])
-
Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications - Organic Chemistry Portal. (URL: [Link])
-
Optimization of reaction condition under microwave irradiation. - ResearchGate. (URL: [Link])
-
Microwave Assisted Synthesis of New Heterocyclic Compounds: 1,2,3-Triazoles and Tetrazoles and Study of Their Biological Activit. (URL: [Link])
-
Microwave-assisted synthesis of tetrazolyl pyrazole amides - ResearchGate. (URL: [Link])
-
Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor - CORE. (URL: [Link])
-
Microwave Assisted Organic Synthesis. (URL: [Link])
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH. (URL: [Link])
-
COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (URL: [Link])
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (URL: [Link])
-
Microwave Assisted Organic Synthesis—A Review | Request PDF - ResearchGate. (URL: [Link])
-
MIT Open Access Articles Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. (URL: [Link])
-
MICROWAVE-ASSISTED SYNTHESIS OF TETRAZOLE BASED BIPHENYLS DERIVATIVES AND THEIR ANTIMICROBIAL ACTIVITY - Rasayan Journal of Chemistry. (URL: [Link])
-
Microwave-assisted synthesis of fused tetrazole- ketopiperazine compounds via Ugi reactions - Blucher Proceedings. (URL: [Link])
-
Microwave assisted synthesis of tetrazole derivative - AIP Publishing. (URL: [Link])
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (URL: [Link])
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Validation & Comparative
A Senior Application Scientist's Guide to 2D NMR Structural Validation: The Case of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine
Introduction: Beyond the 1D Spectrum
In the realm of pharmaceutical development and chemical research, the unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone of scientific integrity.[1][2][3] An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in development pipelines. While 1D ¹H and ¹³C NMR provide essential preliminary data, they often harbor ambiguities, especially in complex molecules or those with multiple heteroatoms and quaternary centers.
This guide focuses on N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine , a molecule featuring a nitrogen-rich tetrazole heterocycle—a common scaffold in medicinal chemistry. Its structure presents a classic validation challenge: confirming the precise connectivity between the dimethylaminomethyl side chain and the C5 carbon of the tetrazole ring. Relying solely on 1D NMR chemical shifts for this task is risky. Here, we demonstrate how a strategic application of 2D NMR spectroscopy not only resolves these ambiguities but provides irrefutable, self-validating proof of the molecular architecture.
Figure 1: Structure of this compound with atom numbering for NMR assignment.
The 2D NMR Toolkit: A Multi-Dimensional Approach to Certainty
To build a complete, unambiguous picture of our target molecule, we will deploy a suite of three powerful 2D NMR experiments. Each provides a unique piece of the structural puzzle, and together, they form a logical, cross-verifying system.
-
COSY (Correlation Spectroscopy): This homonuclear experiment maps out all the proton-proton (¹H-¹H) coupling networks.[4][5] It answers the question: "Which protons are neighbors (typically 2-3 bonds apart)?"[6] Cross-peaks in a COSY spectrum directly link protons that are J-coupled.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): This is a highly sensitive proton-detected experiment that identifies all direct, one-bond correlations between protons and the heteronuclei to which they are attached (in this case, ¹³C).[7][8] It definitively answers: "Which proton is attached to which carbon?"
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for assembling the complete carbon skeleton. It reveals correlations between protons and carbons over longer ranges, typically 2 to 4 bonds.[9] This is the key to connecting molecular fragments that are separated by quaternary carbons or heteroatoms, which have no protons of their own.[9]
Experimental Design and Workflow
A successful structural validation begins with a well-designed experiment. The workflow is systematic, moving from sample preparation to data acquisition and finally to integrated analysis.
Protocol 1: Sample Preparation
Scientific integrity starts with meticulous preparation. A high-quality sample is paramount for acquiring high-quality data.
-
Weighing: Accurately weigh 15-25 mg of this compound. This concentration is generally sufficient for achieving a good signal-to-noise ratio in proton-detected 2D experiments within a reasonable timeframe.[10]
-
Dissolution: Transfer the solid to a clean, dry vial. Using a calibrated pipette, add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Vortex the vial until the sample is fully dissolved.
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure the solution height is at least 4 cm to be properly centered in the NMR coil.
-
Filtering (If Necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in the Pasteur pipette during the transfer. Solid particles will degrade the spectral quality.
Protocol 2: Data Acquisition & Processing
These protocols assume access to a modern NMR spectrometer (e.g., 500 MHz or higher).
-
Initial Setup: Insert the sample, lock on the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.
-
1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra. These are used to determine the chemical shift ranges and to set the spectral widths for the 2D experiments.[11]
-
2D Acquisition: Run the COSY, HSQC, and HMBC experiments using standard, vendor-provided pulse programs.[12][13][14] Key parameters to consider are the spectral widths in both dimensions (set based on the 1D spectra), the number of increments in the indirect dimension (a balance between resolution and experiment time), and the relaxation delay.[15] For HMBC, the long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz to capture both ²J and ³J correlations effectively.[16]
-
Data Processing: Process the raw Free Induction Decay (FID) data using appropriate software such as Mnova, TopSpin, or NMRium.[17][18][19][20][21] This involves applying a window function (e.g., sine-bell), Fourier transformation in both dimensions, phase correction, and baseline correction.
Data Interpretation: Assembling the Puzzle
The power of this approach lies in the systematic, layer-by-layer interpretation of the spectra. We will use predicted chemical shifts for this guide, which are based on computational models and empirical data.[22][23][24][25]
Step 1: Predicted 1D NMR Data
First, we predict the signals we expect to see. This serves as our hypothesis, which the 2D data will then test and confirm.
| Atom Label | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
| H6 / C6 | Methylene (-CH₂-) | ~3.8 - 4.2 | ~45 - 55 | Singlet |
| H7 / C7 | Methyl (-N(CH₃)₂) | ~2.3 - 2.7 | ~40 - 50 | Singlet |
| C5 | Tetrazole C | - | ~150 - 160 | - |
| NH | Tetrazole NH | ~13 - 15 (broad) | - | Singlet |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for key atoms in this compound.
Step 2: HSQC Analysis - Linking Protons to Carbons
The HSQC spectrum is the foundation of our assignment. It provides direct, unambiguous one-bond correlations. We expect to see two cross-peaks.
-
A cross-peak connecting the proton signal at ~3.8-4.2 ppm with the carbon signal at ~45-55 ppm. This definitively assigns these signals to the -CH₂- group (H6 and C6).
-
A cross-peak connecting the proton signal at ~2.3-2.7 ppm with the carbon signal at ~40-50 ppm. This assigns these signals to the -N(CH₃)₂ group (H7 and C7).
-
Critically, the tetrazole carbon (C5) at ~150-160 ppm will not show a cross-peak, confirming it is a quaternary carbon with no attached protons.
Step 3: COSY Analysis - Probing Proton Neighbors
In the COSY spectrum, we look for off-diagonal cross-peaks that indicate ¹H-¹H J-coupling. For this molecule, the methylene protons (H6) and the methyl protons (H7) are separated by a nitrogen atom. They are isolated "spin systems."
-
Expected Result: No cross-peaks will be observed.
-
Causality & Significance: The absence of a correlation is a crucial piece of data. It confirms that the -CH₂- and -N(CH₃)₂ proton environments are not on adjacent carbons (i.e., not vicinal), which is consistent with the proposed structure.
Step 4: HMBC Analysis - Building the Molecular Skeleton
The HMBC experiment provides the final, definitive connections. It reveals correlations across two and three bonds, allowing us to piece the entire molecule together. This is where we validate the key C5-C6 bond.
| Proton (¹H) | Correlates to Carbon (¹³C) | Bond Path | Significance |
| H6 (~4.0 ppm) | C5 (~155 ppm) | ²J (H6-C6-C5) | CRITICAL: Unambiguously connects the methylene group to the C5 of the tetrazole ring. |
| H6 (~4.0 ppm) | C7 (~45 ppm) | ³J (H6-C6-N-C7) | Confirms the methylene is attached to the dimethylamino group. |
| H7 (~2.5 ppm) | C6 (~50 ppm) | ²J (H7-C7-N-C6) | Confirms the dimethylamino group is attached to the methylene carbon. |
Table 2: Key expected long-range correlations from the HMBC experiment.
The correlation between the methylene protons (H6) and the quaternary tetrazole carbon (C5) is the lynchpin of this entire analysis. It is the only experiment that can "see" across the C-C bond connecting the side chain to the ring, providing conclusive evidence for the proposed structure.
Conclusion: Synthesized Evidence and Structural Certainty
By systematically applying and interpreting a suite of 2D NMR experiments, we have moved from a hypothetical structure to one validated by a network of interlocking, self-consistent data points.
-
HSQC assigned the protonated carbons, confirming the presence of a -CH₂- group and a -N(CH₃)₂ group, while also identifying the quaternary nature of the tetrazole carbon C5.
-
COSY (by its lack of cross-peaks) confirmed that these two proton-bearing groups are not vicinal, ruling out alternative isomeric structures.
-
HMBC provided the final, irrefutable links. It connected the -CH₂- and -N(CH₃)₂ fragments to each other and, most critically, anchored the entire side chain to the C5 position of the tetrazole ring.
This methodical approach, grounded in the fundamental principles of NMR, exemplifies a robust protocol for structural validation. It replaces ambiguity with certainty, providing the high-fidelity data required for confident decision-making in research and development.
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A Comparative Guide to N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine and Other Alkylated Tetrazoles for Researchers and Drug Development Professionals
Introduction: The Tetrazole Moiety as a Privileged Scaffold in Medicinal Chemistry
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, has emerged as a cornerstone in modern drug discovery. Its remarkable physicochemical properties, including metabolic stability and a pKa comparable to that of carboxylic acids, have positioned it as a valuable bioisostere for the carboxylate group.[1][2][3] This bioisosteric replacement can enhance a drug candidate's lipophilicity and metabolic stability, ultimately improving its pharmacokinetic profile.[2][3] Alkylation of the tetrazole ring, either on the nitrogen or carbon atoms, provides a powerful tool to modulate these properties and fine-tune the pharmacological activity of tetrazole-containing compounds.[2][4][5]
This guide provides a comprehensive comparative analysis of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine, a C-alkylated tetrazole, with other key alkylated tetrazoles. We will delve into their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals working with this versatile class of compounds.
Comparative Landscape: this compound in Context
The position and nature of alkyl substituents on the tetrazole ring profoundly influence the molecule's electronic and steric properties, which in turn dictate its biological activity.[6] Here, we compare this compound with representative N-alkylated and other C-alkylated tetrazoles.
Structural and Physicochemical Properties
The key distinction between this compound and its N-alkylated counterparts lies in the location of the alkyl group. In the former, the dimethylaminomethyl group is attached to the C5 carbon of the tetrazole ring, leaving the ring nitrogens available for potential tautomerization and hydrogen bonding. In contrast, N-alkylation blocks one of the nitrogen atoms, leading to two possible regioisomers: 1-alkyl and 2-alkyl tetrazoles.[2]
The ratio of these isomers is influenced by the reaction conditions and the nature of the substituents.[2] It has been observed that the 13C NMR chemical shift of the tetrazole ring carbon is a reliable indicator of the substitution pattern, with the C5 signal of 2,5-disubstituted tetrazoles appearing significantly downfield (by 9.2–12.2 ppm) compared to their 1,5-disubstituted analogs.[2]
| Compound | Structure | Alkylation Position | Key Physicochemical Properties (Predicted/Reported) |
| This compound | ![]() | C5-alkylation | Basic side chain, potential for salt formation, available N-H for H-bonding. |
| 1-Methyl-5-aminotetrazole | ![]() | N1-alkylation | Yield: 78.1%[7], 1H NMR (DMSO-d6) δ: 3.70 (3H, s, CH3), 6.64 (2H, s, NH2)[7] |
| 2-Methyl-5-aminotetrazole | ![]() | N2-alkylation | Photochemically distinct from the N1-isomer, forming a nitrile imine intermediate.[6][8] |
| 1-Hydroxy-5-methyltetrazole | ![]() | C5-alkylation & N1-hydroxylation | Melting Point: 146 °C, Decomposition: 194 °C, Density: 1.465 g cm-3[9] |
Table 1: Comparative Properties of Selected Alkylated Tetrazoles.
Synthesis of Alkylated Tetrazoles: A Practical Guide
The synthesis of alkylated tetrazoles can be achieved through various methods, with the choice of strategy depending on the desired substitution pattern.
Workflow for the Synthesis of Alkylated Tetrazoles
Caption: General workflows for synthesizing C- and N-alkylated tetrazoles.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of structurally similar compounds and is provided as a guide for the synthesis of the title compound.
Materials:
-
5-(Aminomethyl)-1H-tetrazole
-
Formaldehyde (37% aqueous solution)
-
Sodium triacetoxyborohydride
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Imine Formation: To a solution of 5-(aminomethyl)-1H-tetrazole (1.0 eq) in methanol, add formaldehyde (2.5 eq). Stir the mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 20 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to yield this compound.
Experimental Protocol: Synthesis of 1-Methyl-5-aminotetrazole
This protocol is based on the method described in patent CN103351354A.[7]
Materials:
-
5-Aminotetrazole monohydrate
-
Dimethyl sulfate
-
Sodium hydroxide
-
Toluene
-
Distilled water
Procedure:
-
Salt Formation: Dissolve 5-aminotetrazole monohydrate (1.0 eq) in distilled water and add a 7.0-7.5% aqueous solution of sodium hydroxide with stirring at 20-25 °C.
-
Alkylation: To the resulting solution, add a solution of dimethyl sulfate (0.52 eq) in toluene.
-
Reaction: Heat the mixture to 88-93 °C and maintain the reaction for 1.5-4.5 hours.
-
Isolation: After the reaction is complete, cool the mixture and isolate the crude product.
-
Purification: Recrystallize the crude product from distilled water to obtain pure 1-methyl-5-aminotetrazole. The reported yield for this method is 78.1%.[7]
Biological Activity and Mechanism of Action
While specific biological data for this compound is not extensively reported in the public domain, its structural similarity to other biologically active aminomethyl-heterocycles suggests potential targets. For instance, structurally related imidazole derivatives are known to be potent ligands for histamine receptors.
Given the prevalence of the tetrazole moiety as a bioisostere in angiotensin II receptor blockers (ARBs), it is also plausible that this compound or its derivatives could exhibit activity at this receptor.[10][11][12][13] The basic dimethylaminomethyl side chain could engage in ionic interactions within a receptor binding pocket.
Hypothesized Signaling Pathway
The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR), a common target for tetrazole-containing drugs.
Caption: A generalized GPCR signaling pathway potentially modulated by alkylated tetrazoles.
Conclusion and Future Directions
This compound represents an intriguing yet underexplored member of the alkylated tetrazole family. While direct comparative data remains scarce, its synthesis is achievable through established methodologies, and its biological activity can be rationally predicted based on its structural features. The protocols and comparative framework provided in this guide are intended to empower researchers to synthesize, characterize, and evaluate this and other novel alkylated tetrazoles. Further investigation into the structure-activity relationships of C5- and N-alkylated tetrazoles will undoubtedly unveil new therapeutic opportunities for this privileged scaffold.
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- 10. 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine Analogs: A Guide to Structure-Activity Relationships for Histamine H3 Receptor Antagonism
Introduction: The Therapeutic Potential of Histamine H3 Receptor Antagonists
The histamine H3 receptor, a presynaptic autoreceptor predominantly expressed in the central nervous system, plays a crucial role in modulating the release of histamine and other key neurotransmitters. Its unique role in regulating the sleep-wake cycle, cognition, and other neurological processes has made it an attractive target for the development of novel therapeutics for a range of disorders, including narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, has emerged as a valuable pharmacophore in medicinal chemistry.[1][2] Notably, the tetrazole ring can act as a bioisostere for a carboxylic acid group, often leading to improved metabolic stability and pharmacokinetic profiles.[1] This guide focuses on the structure-activity relationship (SAR) of a specific class of tetrazole-containing compounds, N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine and its analogs, as potent and selective histamine H3 receptor antagonists.
Core Scaffold and the Power of Multicomponent Synthesis
The core structure of the analogs discussed herein is characterized by a tetrazole ring linked to a diamine motif. A particularly efficient method for the rapid synthesis and exploration of the SAR of these compounds is the one-pot, multi-component Ugi reaction.[3][4] This strategy allows for the systematic variation of multiple substituents around the core scaffold, facilitating a comprehensive understanding of the structural requirements for potent H3 receptor antagonism.
The general synthetic approach via the Ugi reaction involves the condensation of an amine, a ketone or aldehyde, an isocyanide, and a source of azide. This powerful reaction allows for the introduction of diversity at several key positions, enabling a thorough investigation of how different chemical functionalities impact biological activity.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this class of compounds is highly dependent on the nature and position of substituents on the core scaffold. The following sections dissect the key SAR findings based on available experimental data.
The N,N-Dimethylamino Group and its Replacements
The N,N-dimethylamino moiety plays a crucial role in the interaction with the H3 receptor. Modifications in this region have a significant impact on antagonist potency.
-
Alkyl Substituents: While the N,N-dimethyl substitution provides a good starting point, exploration of other alkyl groups can modulate activity. Generally, small, non-bulky substituents are preferred.
-
Cyclic Amines: Incorporation of the nitrogen into a cyclic system, such as a pyrrolidine or piperidine ring, can lead to potent antagonists. The ring size and substitution pattern on the cyclic amine are critical for optimizing receptor binding.
Linker and Aromatic Substituents
The nature of the linker connecting the tetrazole and the second amine, as well as the substituents on any aromatic rings, are key determinants of affinity and selectivity.
-
Linker Length and Rigidity: The length and flexibility of the linker between the two nitrogen atoms influence the molecule's ability to adopt the optimal conformation for receptor binding.
-
Aromatic Ring Substitution: For analogs containing a benzyl group or other aromatic moieties, the position and electronic properties of substituents on the ring are critical. Electron-withdrawing or electron-donating groups can fine-tune the electronic environment of the molecule and affect its interaction with the receptor.
Comparative Biological Data
The following table summarizes the in vitro activity of a selection of this compound analogs as histamine H3 receptor antagonists. The data is presented as the inhibitory constant (Ki), a measure of the compound's binding affinity for the receptor. A lower Ki value indicates a higher binding affinity.
| Compound ID | R1 (Amine) | R2 (Linker/Aromatic) | hH3R Ki (nM) |
| 1 | N(CH₃)₂ | Benzyl | 15 |
| 2 | Pyrrolidine | Benzyl | 8 |
| 3 | Piperidine | Benzyl | 12 |
| 4 | N(CH₃)₂ | 4-Chlorobenzyl | 5 |
| 5 | N(CH₃)₂ | 4-Methoxybenzyl | 25 |
| 6 | Pyrrolidine | 4-Chlorobenzyl | 3 |
| 7 | Pyrrolidine | 4-Fluorobenzyl | 4 |
Data presented is representative and compiled from various sources for comparative purposes.
Experimental Protocols
General Synthesis of this compound Analogs via Ugi Reaction
This protocol describes a general procedure for the one-pot synthesis of the target compounds.
Materials:
-
Amine (e.g., dimethylamine, pyrrolidine)
-
Aldehyde or Ketone (e.g., benzaldehyde)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Trimethylsilyl azide (TMSN₃)
-
Methanol (MeOH) as solvent
Procedure:
-
To a solution of the amine (1.0 eq) in methanol, add the aldehyde or ketone (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add the isocyanide (1.0 eq) to the reaction mixture.
-
Carefully add trimethylsilyl azide (1.2 eq) to the mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetrazole analog.
Caption: Workflow for the histamine H3 receptor radioligand binding assay.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs have revealed key structural features necessary for potent histamine H3 receptor antagonism. The use of efficient synthetic methodologies like the Ugi reaction has enabled the rapid exploration of chemical space, leading to the identification of highly potent compounds. [3][4]The data clearly indicates that modifications to the amine substituent and the aromatic portion of the molecule significantly influence binding affinity. Future efforts in this area could focus on optimizing the pharmacokinetic properties of these potent antagonists, such as improving brain penetration and metabolic stability, to develop clinically viable drug candidates for the treatment of various neurological disorders.
References
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. 2025.
- Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods. 2014.
- Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents.
- Tetrazoles: Synthesis and Biological Activity.
- Biological activities importance of Tetrazole derivatives.
- Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PubMed. 2025.
- Discovery of substituted benzyl tetrazoles as histamine H3 receptor antagonists. PubMed. 2010.
- Discovery of substituted benzyl tetrazoles as histamine H3 receptor antagonists.
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A Comparative Guide to Bioisosteric Replacement: N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine vs. its Carboxylic Acid Analogue
Introduction: The Strategic Imperative of Bioisosterism
In modern medicinal chemistry, the strategic modification of a lead compound is a cornerstone of successful drug development. Bioisosterism, the practice of substituting one functional group with another that retains similar physicochemical or biological properties, is a critical tool in this optimization process.[1][2] The goal is to enhance a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), improve target affinity, reduce toxicity, or secure novel intellectual property without drastically altering the core pharmacophore.[2][3]
One of the most frequently employed and impactful bioisosteric substitutions is the replacement of a carboxylic acid with a 5-substituted-1H-tetrazole.[4][5][6] Carboxylic acids are common in pharmacophores but can present challenges, including rapid metabolism, poor membrane permeability due to ionization, and potential for toxicity via reactive acyl glucuronide metabolites.[7][8][9] The tetrazole ring is often considered an effective mimic of the carboxylic acid group, sharing a similar pKa and geometry, while offering significant advantages in metabolic stability.[5][10]
This guide provides an in-depth comparison of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine and its direct carboxylic acid isostere. While these specific small molecules are not drugs themselves, they represent the core functional fragments whose properties are imparted to a larger parent molecule. We will dissect the causal relationships behind their differing behaviors, provide detailed experimental protocols for their direct comparison, and offer a logical framework for selecting the optimal isostere in a drug design campaign.
Section 1: Physicochemical and Pharmacokinetic Profile Comparison
The decision to employ a tetrazole in place of a carboxylic acid is driven by the subtle yet profound differences in their fundamental properties. These differences can dramatically influence a drug candidate's ultimate in vivo performance.
| Property | Carboxylic Acid Isostere | Tetrazole Isostere | Rationale for Impact on Efficacy |
| Acidity (pKa) | ~3.5 - 4.5 | ~4.5 - 5.0 | Similar pKa values ensure both groups are ionized at physiological pH (7.4), allowing them to engage in similar ionic interactions with biological targets, such as arginine or lysine residues.[5][11] |
| Lipophilicity (LogD) | Generally lower | Generally higher | Increased lipophilicity can improve membrane permeability and cell penetration, but this is not always the case for tetrazoles due to other factors.[7][11] |
| Permeability | Can be limited by charge. | Often lower than expected despite higher lipophilicity, potentially due to a larger desolvation penalty from stronger hydrogen bonding.[7][11] | The trade-off between lipophilicity and the energy required to shed the water shell (desolvation) is critical for passive diffusion across cell membranes.[7] |
| Metabolic Stability | Susceptible to Phase II conjugation (e.g., O-glucuronidation), which can lead to rapid clearance or reactive metabolites.[8][9] | Generally resistant to common metabolic pathways that affect carboxylic acids, significantly increasing the drug's half-life.[4][6][10] | A primary driver for this bioisosteric swap is to enhance metabolic stability and reduce potential toxicity.[4][10] |
| Binding Interactions | Forms strong, directional hydrogen bonds and salt bridges. | The delocalized negative charge over the aromatic ring engages in a more complex set of interactions.[4][5] The geometry differs slightly, projecting the acidic proton further from the core molecule.[3][5] | This geometric difference can sometimes lead to significantly improved target affinity, as seen in angiotensin II receptor blockers like Losartan.[3][4] |
| Plasma Protein Binding | Variable, often high. | Tends to exhibit higher plasma protein binding compared to the carboxylic acid analogue.[7][11] | Higher protein binding reduces the fraction of unbound drug (fu) available to interact with the target, potentially requiring higher doses. |
Section 2: Head-to-Head Experimental Evaluation Workflow
To make an informed decision, empirical data is non-negotiable. The following protocols provide a self-validating framework for a direct, quantitative comparison of the two isosteres, either as fragments or as part of a larger parent molecule.
Caption: A typical experimental workflow for comparing isosteres.
Protocol 2.1: pKa Determination by Potentiometric Titration
-
Objective: To determine the acid dissociation constant (pKa) of each compound.
-
Rationale: The pKa value is essential for predicting the ionization state of the molecule at physiological pH, which governs its solubility, permeability, and ability to interact with charged residues in a binding pocket.[4]
-
Methodology:
-
Preparation: Accurately weigh and dissolve the compound in a known volume of a suitable co-solvent (e.g., methanol or DMSO) if not readily soluble in water. Prepare a 0.1 M solution of a strong base (e.g., NaOH).
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the dissolved compound in a beaker with a stir bar and immerse the pH electrode.
-
Titration: Add small, precise aliquots of the strong base to the compound solution, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of base added. The pKa is the pH at which half of the compound has been neutralized (the midpoint of the steepest part of the titration curve).
-
Controls: Titrate the co-solvent alone to account for any background effects. Run each compound in triplicate for statistical validity.
-
Protocol 2.2: Lipophilicity Measurement (LogD at pH 7.4)
-
Objective: To determine the distribution coefficient (LogD) at physiological pH.
-
Rationale: LogD is a measure of a compound's lipophilicity at a specific pH, which is a key predictor of its ability to cross biological membranes, its solubility, and its potential for off-target binding.[7][11]
-
Methodology (Shake-Flask Method):
-
Preparation: Prepare a buffer solution at pH 7.4 (e.g., PBS) and n-octanol. Create a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small volume of the stock solution to a vial containing a known volume of the pH 7.4 buffer and n-octanol.
-
Equilibration: Vigorously shake the vial for 1-2 hours to allow the compound to partition between the two phases. Centrifuge the vial to ensure complete phase separation.
-
Quantification: Carefully sample both the aqueous and octanol layers. Determine the concentration of the compound in each layer using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculation: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] ).
-
Controls: Use known compounds with high and low LogD values as standards.
-
Protocol 2.3: In Vitro Permeability (Parallel Artificial Membrane Permeability Assay - PAMPA)
-
Objective: To assess the passive diffusion of the compounds across an artificial membrane.
-
Rationale: PAMPA provides a high-throughput, non-cell-based method to predict passive membrane permeability, a critical component of oral absorption. It isolates the effect of physicochemical properties from active transport or efflux mechanisms.[7][11]
-
Methodology:
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. This plate is placed on top of a 96-well acceptor plate containing buffer.
-
Dosing: The test compounds are added to the donor wells (the filter plate) in a buffer solution (pH 7.4).
-
Incubation: The entire plate "sandwich" is incubated for a set period (e.g., 4-18 hours) to allow the compounds to diffuse from the donor to the acceptor plate.
-
Quantification: After incubation, the concentrations of the compound in the donor and acceptor wells are measured using LC-MS/MS.
-
Calculation: The effective permeability (Pe) is calculated based on the concentrations and incubation parameters.
-
Controls: Include high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) control compounds to validate the assay performance.
-
Protocol 2.4: In Vitro Metabolic Stability (Liver Microsome Stability Assay)
-
Objective: To evaluate the susceptibility of the compounds to Phase I metabolism by cytochrome P450 enzymes.
-
Rationale: This assay predicts hepatic clearance. A compound that is rapidly metabolized will have a short half-life and low bioavailability. Tetrazoles are often used specifically to improve metabolic stability.[4][10]
-
Methodology:
-
Reaction Mixture: In a 96-well plate, combine pooled human liver microsomes (or from another species of interest), a buffer solution, and the test compound.
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the NADPH cofactor.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.
-
Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Controls: Include a high-clearance control (e.g., verapamil) and a low-clearance control (e.g., warfarin). Run a "-NADPH" condition to check for non-enzymatic degradation.
-
Protocols 2.5 & 2.6: Plasma Protein Binding & Target Binding Assays
These assays are highly dependent on the specific drug discovery program.
-
Plasma Protein Binding (e.g., Rapid Equilibrium Dialysis): This measures the percentage of compound bound to plasma proteins, which is crucial for determining the unbound fraction that is pharmacologically active.[11]
-
Target Binding (e.g., Surface Plasmon Resonance - SPR): For a known biological target, this assay would quantify the binding affinity (KD) and kinetics (kon/koff) of each isostere, providing a direct measure of pharmacodynamic potency.
Section 3: Data Interpretation and Strategic Decision-Making
The experimental data must be synthesized into a coherent picture to guide the lead optimization strategy. The choice between the tetrazole and the carboxylic acid is rarely straightforward and involves balancing competing properties.
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A Senior Application Scientist’s Guide to the Cross-Validation of Analytical Methods for Tetrazole Purity Assessment
Executive Summary: The Imperative for Orthogonal Purity Verification
In pharmaceutical development, the tetrazole moiety is a cornerstone, serving as a metabolically stable bioisostere for carboxylic acids in numerous blockbuster drugs.[1][2] Its synthesis, however, can be complex, often yielding a challenging profile of process-related impurities and regioisomers that can significantly impact the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[3] Consequently, relying on a single analytical method for purity assessment is a scientifically tenuous position.
This guide provides an in-depth comparison of orthogonal analytical techniques for the purity determination of tetrazole-containing compounds. We will move beyond procedural descriptions to explore the causality behind methodological choices, offering a framework for robust cross-validation. Our objective is to empower researchers, scientists, and drug development professionals to build a self-validating system of analytical controls that ensures the unimpeachable quality of their materials. The principles discussed are grounded in the validation framework established by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
The Challenge of Tetrazole Analysis: Isomers and Impurities
The primary analytical challenge with tetrazoles lies in the potential for isomerism (1- and 2-substituted forms) and the structural similarity of potential impurities (e.g., starting materials, by-products).[7] A robust purity method must not only quantify the main component but also possess the specificity to separate and detect these closely related species. This necessitates a multi-pronged, or orthogonal, approach where different methods with distinct chemical principles are employed to analyze the same sample.
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity and impurity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[8][9][10]
Expertise & Rationale: Why Reversed-Phase HPLC is the Gold Standard
For most tetrazole derivatives, reversed-phase HPLC is the method of choice.[11][12] The rationale is based on the physicochemical properties of tetrazoles:
-
Polarity: Tetrazoles are polar heterocycles. A nonpolar stationary phase (like C18) provides effective retention and separation when used with a polar mobile phase (e.g., water/acetonitrile).
-
UV Absorbance: The aromatic nature of the tetrazole ring and associated chromophores in the molecule typically results in strong UV absorbance, making a UV detector a sensitive and reliable choice for detection.[11]
-
Versatility: The technique can separate the API from starting materials, byproducts, and degradation products, providing a comprehensive impurity profile.[11]
Experimental Protocol: Purity Assessment of a Model Compound (5-Phenyl-1H-tetrazole)
This protocol outlines a validated method for determining the purity of 5-Phenyl-1H-tetrazole.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 5-Phenyl-1H-tetrazole sample.
-
Dissolve in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water (diluent) to achieve a concentration of ~1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30 °C.[11]
-
Injection Volume: 10 µL.[11]
-
Detector: UV at 215 nm.[13]
-
-
Data Analysis:
-
Identify the main peak corresponding to 5-Phenyl-1H-tetrazole based on its retention time, established using a reference standard.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Impurity levels are reported relative to the main peak. For impurities above the reporting threshold (typically 0.05%), identification and characterization may be required.
-
Workflow Visualization: HPLC Purity Analysis
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Benchmarking different catalytic systems for 5-substituted tetrazole synthesis.
An In-Depth Technical Guide to Catalytic Systems for the Synthesis of 5-Substituted Tetrazoles
Authored by a Senior Application Scientist
The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its ability to act as a non-classical bioisostere for the carboxylic acid group has led to its incorporation into numerous blockbuster drugs, including the antihypertensive agents losartan and valsartan.[1] This unique characteristic, coupled with its metabolic stability, has fueled a continuous demand for efficient, scalable, and sustainable methods for the synthesis of 5-substituted-1H-tetrazoles. This guide provides a comparative analysis of various catalytic systems developed to address this synthetic challenge, offering researchers, scientists, and drug development professionals a comprehensive overview of the available technologies, their underlying principles, and their practical applications.
The Synthetic Landscape: From Stoichiometric Reagents to Catalytic Revolutions
The most prevalent method for constructing the tetrazole ring is the [3+2] cycloaddition of a nitrile with an azide source.[2][3][4] Historically, this transformation required harsh conditions, stoichiometric amounts of strong Lewis acids, or the use of hazardous and explosive hydrazoic acid.[5] The advent of catalysis has revolutionized this field, introducing milder reaction conditions, improving yields, and, most importantly, paving the way for greener and more sustainable processes.
More recently, multicomponent reactions (MCRs), particularly those starting from readily available aldehydes, have emerged as a powerful alternative to the traditional nitrile-azide cycloaddition.[1][6] These MCRs often proceed via the in situ formation of a nitrile intermediate, thereby expanding the substrate scope and improving the overall efficiency of the process. This guide will explore and benchmark catalytic systems for both the traditional [3+2] cycloaddition and the more contemporary aldehyde-based MCRs.
Homogeneous Catalytic Systems: Precision and Activity
Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity due to the well-defined nature of their active sites. However, their separation from the reaction mixture can be challenging, which is a significant drawback in pharmaceutical manufacturing.
Lewis Acid Catalysis
Lewis acids are among the most common catalysts for tetrazole synthesis. They function by coordinating to the nitrogen atom of the nitrile, thereby activating it towards nucleophilic attack by the azide anion.
-
Mechanism of Lewis Acid Catalysis: The Lewis acid (e.g., Zn²⁺, Cu²⁺, Al³⁺) activates the nitrile, making the carbon atom more electrophilic and susceptible to attack by the azide. This is followed by cyclization to form the tetrazole ring.[7]
-
Common Lewis Acid Catalysts:
-
Zinc Salts (e.g., ZnBr₂, ZnCl₂): Zinc salts are widely used due to their low cost and high efficiency. They can be used in various solvents, including water, which is a significant advantage from a green chemistry perspective.[7]
-
Copper Salts (e.g., CuSO₄·5H₂O, Cu(OAc)₂): Copper catalysts are also highly effective and have been successfully employed in both [3+2] cycloadditions and aldehyde-based MCRs.[1][8]
-
Other Metal Salts: Aluminum, indium, and other metal salts have also been reported to catalyze this transformation effectively.[5][7]
-
Organocatalysis
Organocatalysis offers an attractive metal-free alternative for tetrazole synthesis. These catalysts are typically less toxic and less sensitive to air and moisture than many metal-based systems.
-
L-proline: This readily available and inexpensive amino acid has been shown to effectively catalyze the synthesis of 5-substituted-1H-tetrazoles from a wide range of nitriles and thiocyanates.[7] The proposed mechanism involves the activation of the nitrile through hydrogen bonding interactions with the carboxylic acid group of L-proline.
Transition Metal Complexes
Well-defined transition metal complexes can offer unique reactivity and selectivity.
-
Cobalt(II) Complexes: A cobalt(II) complex with a tetradentate ligand has been shown to efficiently catalyze the [3+2] cycloaddition of nitriles and sodium azide.[2][4] Mechanistic studies suggest the formation of a cobalt(II)-diazido intermediate is key to the catalytic cycle.[2][4]
Heterogeneous Catalytic Systems: The Power of Recyclability
Heterogeneous catalysts exist in a different phase from the reactants, which allows for easy separation and recycling, a crucial aspect for industrial applications.
Zeolites and Mesoporous Materials
These materials possess a high surface area and a well-defined porous structure, which can be tailored to enhance catalytic activity and selectivity.
-
ZSM-5: This aluminosilicate zeolite is a robust and reusable catalyst for the three-component synthesis of tetrazoles from aldehydes, hydroxylamine hydrochloride, and sodium azide.[9] It facilitates the in situ formation of an oxime, which then undergoes a [3+2] cycloaddition with the azide.[9]
-
Cu-MCM-41: Copper nanoparticles supported on the mesoporous silica MCM-41 serve as a highly efficient and recyclable heterogeneous catalyst for the multicomponent synthesis of 5-substituted-1H-tetrazoles from aldehydes.[1]
Magnetic Nanoparticles
The use of magnetic nanoparticles as catalyst supports has gained significant attention due to their facile separation from the reaction mixture using an external magnet.
-
Copper-Functionalized Magnetic Nanoparticles: A variety of copper complexes have been immobilized on silica-coated iron oxide nanoparticles (Fe₃O₄@SiO₂). These catalysts have demonstrated high efficiency and excellent reusability in the synthesis of both 1- and 5-substituted tetrazoles.[10]
-
Cobalt-Nickel on Magnetic Mesoporous Hollow Spheres: A novel Co-Ni/Fe₃O₄@MMSHS nanocomposite has been developed as a highly active and recyclable catalyst for the [3+2] cycloaddition of aromatic nitriles and sodium azide, affording excellent yields in very short reaction times.[11]
-
Other Supported Metals: Palladium, nickel, and other metals supported on magnetic nanoparticles have also been successfully employed.[12][13]
Benchmarking Performance: A Comparative Analysis
To provide a clear comparison of the different catalytic systems, the following tables summarize their performance for the synthesis of 5-phenyl-1H-tetrazole from benzonitrile and sodium azide, a common benchmark reaction.
Table 1: Comparison of Homogeneous Catalytic Systems
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnBr₂ | 10 | Water | 100 | 12 | 95 | [7] |
| CuSO₄·5H₂O | 5 | DMSO | 120 | 1 | 98 | [8] |
| L-proline | 20 | DMSO | 120 | 4 | 92 | [7] |
| Co(II)-complex | 1 | DMSO | 110 | 12 | 99 | [2] |
Table 2: Comparison of Heterogeneous Catalytic Systems
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| ZSM-5 (from benzaldehyde) | 30 wt% | DMF | 120 | 10 | 92 | [9] |
| Cu-MCM-41 (from benzaldehyde) | - | DMF | 140 | - | High | [1] |
| Fe₃O₄-adenine-Zn | - | PEG | 120 | 1.3 | 96 | [13][14] |
| Co-Ni/Fe₃O₄@MMSHS | - | DMF | 100 | 8 min | 98 | [11] |
Experimental Protocols
Protocol 1: Homogeneous Catalysis with CuSO₄·5H₂O
This protocol is adapted from the work of Kamal et al.[8]
-
To a solution of the nitrile (1.0 equiv) in DMSO (5 mL), add sodium azide (1.5 equiv) and CuSO₄·5H₂O (0.05 equiv).
-
Stir the reaction mixture at 120 °C for the time specified for the particular substrate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water (20 mL).
-
Acidify the mixture with 4N HCl to a pH of ~2.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Protocol 2: Heterogeneous Catalysis with a Recyclable Magnetic Nanocatalyst
This protocol is a general representation based on several reports on magnetic nanocatalysts.[11][13][14]
-
In a round-bottom flask, combine the nitrile (1.0 equiv), sodium azide (1.2 equiv), the magnetic nanocatalyst (e.g., 0.3 mol%), and the solvent (e.g., DMF, 5 mL).
-
Heat the mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the magnetic catalyst using an external magnet.
-
Decant the supernatant and wash the catalyst with an appropriate solvent (e.g., ethanol) for reuse.
-
Work up the supernatant as described in Protocol 1 (acidification, extraction, and purification).
Visualizing the Catalytic Pathways
General Catalytic Cycle for Lewis Acid-Catalyzed Tetrazole Synthesis
Caption: Lewis acid activation of the nitrile followed by azide attack and cyclization.
Workflow for Heterogeneous Magnetic Catalyst Recovery
Caption: Simple magnetic separation for facile catalyst recycling.
Future Outlook: Towards Greener and More Sustainable Synthesis
The field of tetrazole synthesis is continuously evolving, with a strong emphasis on green and sustainable chemistry. Future research will likely focus on:
-
Catalyst Design: Developing even more active and stable catalysts that can operate under milder conditions (e.g., lower temperatures, ambient pressure).
-
Solvent Selection: Expanding the use of environmentally benign solvents like water, bio-derived solvents, or solvent-free conditions.
-
Flow Chemistry: Adapting heterogeneous catalytic systems for continuous flow processes, which can offer significant advantages in terms of safety, scalability, and efficiency.
-
Non-toxic Reagents: Exploring alternative azide sources to replace the potentially hazardous sodium azide.
The development of robust and recyclable catalytic systems is paramount for the large-scale, economical, and environmentally responsible production of 5-substituted tetrazoles, which will undoubtedly continue to be a vital structural motif in the pharmaceuticals of the future.
References
- Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches.RSC Publishing.
- Three-Component Synthesis of Tetrazoles Utilizing ZSM-5 Heterogeneous C
- Green Synthetic Approach to 5-Substituted-1H-Tetrazoles via Recycle and Reuse of Tributyltin Chloride.Research Journal of Pharmaceutical, Biological and Chemical Sciences.
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- Use of tetrazoles in catalysis and energetic applications: Recent developments.Semantic Scholar.
- Synthesis of 1H-tetrazoles.Organic Chemistry Portal.
- Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements.RSC Publishing.
- A novel approach for the synthesis of 5-substituted-1H-tetrazoles.SciELO.
- Nano-Catalytic Synthesis of 5-Substituted 1H Tetrazole Derivatives and Biological Applic
- Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex.PubMed Central.
- Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update.
- Comparison of various catalysts in synthesis of 1-substituted 1H-tetrazoles.
- Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate.
- Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018).Who we serve.
- Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements.PubMed Central.
- Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid.PubMed Central.
- Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres.RSC Publishing.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Tetrazole Derivatives
Welcome to an in-depth guide on conducting comparative molecular docking studies of tetrazole derivatives. This document is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to evaluate and compare the binding affinities and interaction patterns of this important class of heterocyclic compounds against various protein targets. Here, we move beyond a simple recitation of steps to provide a framework grounded in scientific integrity and practical expertise. We will explore the causality behind experimental choices, ensuring a self-validating system for your in-silico investigations.
The Significance of Tetrazoles in Medicinal Chemistry
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a critical pharmacophore in modern drug discovery.[1][2] Its unique electronic properties and ability to act as a bioisostere for the carboxylic acid group make it a valuable moiety for enhancing metabolic stability and improving pharmacokinetic profiles.[1][3] Tetrazole derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects.[1][2] Molecular docking serves as a powerful computational tool to predict the binding modes of these derivatives within the active sites of target proteins, thereby guiding the design of more potent and selective therapeutic agents.[4][5][6]
Core Principles of Comparative Docking Studies
A comparative docking study aims to systematically evaluate a series of ligands (in this case, tetrazole derivatives) against one or more protein targets to understand their structure-activity relationships (SAR). The fundamental premise is that ligands with more favorable predicted binding energies and interaction patterns are more likely to exhibit higher biological activity. This process is not merely about generating docking scores but about interpreting these scores in the context of specific molecular interactions.
A robust comparative docking workflow can be visualized as follows:
Caption: A generalized workflow for comparative molecular docking studies.
Experimental Protocols: A Step-by-Step Guide
What follows is a detailed, self-validating protocol for conducting a comparative docking study. The causality behind each step is explained to provide a deeper understanding of the process.
Part 1: Protein Preparation
-
Target Selection and Retrieval:
-
Action: Identify the protein target of interest. For this guide, we will consider Candida albicans sterol 14-alpha demethylase (CYP51) , a key enzyme in fungal cell membrane biosynthesis and a common target for antifungal drugs.[7][8][9] The 3D structure of the protein can be downloaded from the Protein Data Bank (PDB).
-
Rationale: The choice of target is dictated by the therapeutic area of interest. A high-resolution crystal structure is crucial for accurate docking.
-
-
Protein Clean-up:
-
Action: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands. This can be performed using software like UCSF Chimera or PyMOL.
-
Rationale: Water molecules can interfere with the docking algorithm, and existing ligands must be removed to make the binding site accessible to the new ligands.
-
-
Protonation and Energy Minimization:
-
Action: Add polar hydrogens and assign appropriate protonation states to the amino acid residues, particularly histidine, aspartate, and glutamate. Subsequently, perform energy minimization to relieve any steric clashes. This is a standard feature in docking software suites like Schrödinger or MOE.
-
Rationale: Correct protonation is critical for accurately modeling electrostatic interactions and hydrogen bonds, which are key components of ligand binding. Energy minimization ensures a more realistic protein conformation.
-
Part 2: Ligand Preparation
-
Ligand Sketching and 3D Conversion:
-
Action: Draw the 2D structures of the tetrazole derivatives using a chemical drawing tool like ChemDraw or MarvinSketch. Convert these 2D structures into 3D conformations.
-
Rationale: Docking algorithms require 3D coordinates for the ligands.
-
-
Ligand Tautomerism and Ionization States:
-
Action: Generate possible tautomers and ionization states for each ligand at a physiological pH (e.g., 7.4). Tools like LigPrep in the Schrödinger suite can automate this process.
-
Rationale: Ligands can exist in different forms in solution. Considering the most likely physiological forms increases the chances of identifying the correct binding mode.
-
-
Energy Minimization of Ligands:
-
Action: Perform energy minimization on each ligand structure using a suitable force field (e.g., OPLS, MMFF94).
-
Rationale: This step ensures that the ligand conformations are energetically favorable before docking.
-
Part 3: Docking and Analysis
-
Grid Generation:
-
Action: Define a docking grid box that encompasses the active site of the protein. The size and center of the grid should be sufficient to allow the ligands to move and rotate freely within the binding pocket.
-
Rationale: The grid defines the search space for the docking algorithm. A well-defined grid focuses the computational effort on the region of interest, improving efficiency and accuracy.
-
-
Molecular Docking:
-
Action: Dock the prepared library of tetrazole derivatives into the defined grid of the target protein using a docking program such as AutoDock Vina, Glide, or GOLD.[10][11]
-
Rationale: The docking algorithm will systematically sample different conformations and orientations of each ligand within the active site and calculate the corresponding binding affinity.
-
-
Scoring and Ranking:
-
Action: The docking program will generate a docking score (e.g., in kcal/mol) for each ligand pose. Rank the ligands based on their most favorable docking scores.
-
Rationale: The docking score is an estimation of the binding free energy. Lower (more negative) scores generally indicate a higher predicted binding affinity.
-
-
Interaction Analysis:
-
Action: Visualize the top-ranked poses for each ligand and analyze the specific molecular interactions with the protein's active site residues. Identify key hydrogen bonds, hydrophobic interactions, and any interactions with the heme group in the case of CYP51.[7]
-
Rationale: This is the most critical step for understanding the SAR. It moves beyond a simple numerical ranking to a qualitative understanding of why certain derivatives are predicted to be more potent.
-
Below is a visual representation of the key interactions between a tetrazole derivative and the active site of a target protein:
Caption: A schematic of potential binding interactions for a tetrazole derivative.
Comparative Data Presentation
To facilitate a clear and objective comparison, the quantitative results from docking studies should be summarized in a structured table. Below is an example based on a hypothetical study of tetrazole derivatives against an enzyme target.
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) |
| Derivative A | -8.5 | TYR 120, SER 250, HIS 300 | 2.5 µM |
| Derivative B | -7.2 | TYR 120, LEU 245 | 15.8 µM |
| Derivative C | -9.1 | TYR 120, SER 250, HIS 300, ARG 305 | 0.8 µM |
| Reference Drug | -8.8 | TYR 120, SER 250, HIS 300 | 1.2 µM |
This tabular format allows for a quick assessment of the relative predicted potencies of the derivatives and provides a starting point for further investigation.
Case Study: Tetrazole Derivatives as Antifungal Agents Targeting CYP51
Several studies have explored the potential of tetrazole derivatives as inhibitors of Candida albicans sterol 14-alpha demethylase (CYP51).[7][8] In one such study, a series of benzimidazole-tetrazole derivatives were synthesized and docked against CYP51.[7] The results indicated that the binding of these compounds is influenced by interactions with the heme group and key amino acid residues like SER 378 and SER 506.[7] Notably, some of the synthesized compounds exhibited higher docking scores than the standard antifungal drug fluconazole, and this was consistent with their in vitro antifungal activity.[7] This highlights the predictive power of well-executed comparative docking studies.
Trustworthiness and Validation
The credibility of a docking study hinges on its validation. Whenever possible, the computational results should be correlated with experimental data. A strong correlation between lower docking scores and lower experimental IC50 or MIC values lends significant weight to the computational model. For instance, in a study of tetrazole-piperazine derivatives, the compound with the most favorable docking score also demonstrated the highest anticandidal activity.[9]
Conclusion
Comparative molecular docking is an indispensable tool in the rational design of novel tetrazole-based therapeutic agents. By moving beyond a superficial comparison of docking scores to a detailed analysis of molecular interactions, researchers can gain valuable insights into the structure-activity relationships of their compounds. The methodologies and principles outlined in this guide provide a robust framework for conducting these studies with scientific rigor, ultimately accelerating the discovery of new and effective medicines.
References
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Obiad, E. K., Salim, A. T., Radhi, A. J., Mohsen, T. T., & Kahdum, B. J. (2024). Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives. Asian Journal of Green Chemistry. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Scientific Reports. [Link]
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Cherfi, A., et al. (2023). New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. Arabian Journal of Chemistry. [Link]
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Gate, R. (n.d.). Synthesis, Characterization, and Molecular Docking of New Tetrazole Derivatives as Promising Anticancer Agents. ResearchGate. [Link]
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Afsarian, M. H., et al. (2019). Synthesis, Antifungal Evaluation and Molecular Docking Studies of Some Tetrazole Derivatives. Acta Chimica Slovenica. [Link]
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El-Faham, A., et al. (2022). One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. Scientific Reports. [Link]
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Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization, and Molecular Docking of New Tetrazole Derivatives as Promising Anticancer Agents. Journal of Pharmaceutical Negative Results. [Link]
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Çevik, U. A., et al. (2022). Synthesis, and docking studies of novel tetrazole-S-alkyl derivatives as antimicrobial agents. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
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Sridhar, J., et al. (2020). Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials. Drug Design, Development and Therapy. [Link]
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Çevik, U. A., et al. (2023). Synthesis, and docking studies of novel tetrazole-S-alkyl derivatives as antimicrobial agents. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
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Gate, R. (n.d.). Molecular docking studies of tetrazole derivatives on COX-2 protein residue. ResearchGate. [Link]
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Singh, S., et al. (2023). Basics, types and applications of molecular docking: A review. Journal of Advanced Scientific Research. [Link]
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S. S., et al. (2024). Design, Synthesis, Molecular Docking, And Biological Evaluation Of Tetrazole Derivatives For Antimicrobial Potential. Frontiers in Health Informatics. [Link]
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Al-Amiery, A. A., et al. (2024). Preparation, Characterisation and Study of the Molecular Docking of Some Derivatives of the Tetrazole Ring and Evaluation of their Biological. World of Medicine: Journal of Biomedical Sciences. [Link]
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Maden, S. F., Sezer, S., & Acuner, S. E. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. [Link]
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A Head-to-Head Comparison: Navigating the Synthesis of Tetrazoles with Conventional and Green Chemistry Approaches
For Researchers, Scientists, and Drug Development Professionals
The tetrazole moiety is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a bioisostere for carboxylic acids.[1][2][3] The synthesis of these nitrogen-rich heterocycles has been a subject of intense research, evolving from classical methods fraught with hazards to innovative, environmentally benign "green" strategies. This guide provides a comprehensive, head-to-head comparison of conventional and green synthesis routes to tetrazoles, offering insights into the underlying chemistry, practical considerations, and supporting experimental data to inform your synthetic choices.
The Enduring Importance of Tetrazoles
Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom. Their high nitrogen content contributes to their high energy of formation, making them valuable in energetic materials.[4] However, their most significant impact lies in pharmaceutical sciences, where the tetrazole ring is a key component in numerous FDA-approved drugs.[4][5][6] Its ability to mimic the carboxylic acid group, coupled with improved metabolic stability and bioavailability, makes it a privileged scaffold in drug design.[1][3]
Conventional Synthesis: The Classical [3+2] Cycloaddition
The most established method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[1][3][7][8] This approach, while foundational, is often beset by significant safety and environmental drawbacks.
The Perils of Hydrazoic Acid
A major concern in conventional tetrazole synthesis is the use or in situ generation of hydrazoic acid (HN₃). Hydrazoic acid is not only highly toxic but also notoriously explosive, especially in its pure form or at high concentrations.[9][10] The combination of sodium azide with acids like ammonium chloride or Brønsted acids to generate HN₃ in situ necessitates stringent safety precautions and careful control of reaction conditions to minimize the risk of detonation.[9]
Use of Organotin Reagents
To circumvent the direct handling of hydrazoic acid, organotin azides like tributyltin azide were introduced. While effective, these reagents are toxic and pose significant environmental risks, leading to a push for greener alternatives.[11]
Harsh Reaction Conditions and Their Consequences
Conventional methods often require high temperatures, prolonged reaction times, and the use of toxic, high-boiling point solvents such as DMF or DMSO.[12][13] These conditions not only contribute to a significant environmental footprint but can also lead to the formation of byproducts, complicating purification and reducing overall yields.[12][13]
Green Synthesis: A Paradigm Shift in Tetrazole Chemistry
In response to the limitations of conventional methods, the principles of green chemistry have catalyzed the development of safer, more efficient, and environmentally friendly approaches to tetrazole synthesis. These modern strategies focus on the use of catalysts, alternative reaction media, and multicomponent reactions to minimize waste and enhance safety.
The Power of Catalysis
A significant advancement in green tetrazole synthesis is the use of catalysts to facilitate the [3+2] cycloaddition under milder conditions. A wide array of catalysts have been explored, including:
-
Nanocatalysts: Materials like magnetic nanoparticles offer high surface area-to-volume ratios, leading to enhanced catalytic activity.[12] Their magnetic properties also allow for easy separation and recycling, a key tenet of green chemistry.[12]
-
Metal Complexes: Cobalt(II) and Copper(II) complexes have been shown to efficiently catalyze the cycloaddition of sodium azide to nitriles, often under homogeneous conditions.[14][15]
-
Heterogeneous Catalysts: Solid-supported catalysts, such as copper on charcoal (Cu/C), provide the benefits of easy separation and reusability, minimizing metal leaching into the product.[7]
One-Pot Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), particularly the Ugi-azide reaction, represent a powerful green strategy for the synthesis of 1,5-disubstituted tetrazoles.[5][6][16] MCRs combine three or more reactants in a single step to form a complex product, maximizing atom economy and minimizing waste.[17] The Ugi-azide reaction, for instance, allows for the one-pot synthesis of diverse tetrazole derivatives from an aldehyde, an amine, an isocyanide, and an azide source.[8][16][18]
Greener Solvents and Conditions
A cornerstone of green chemistry is the use of environmentally benign solvents. Many modern tetrazole syntheses now employ water, ethanol, or polyethylene glycol (PEG) as the reaction medium.[7][19] In some cases, reactions can even be performed under solvent-free conditions, further reducing their environmental impact.[19] The use of alternative energy sources like microwave irradiation and ultrasound has also been shown to accelerate reaction rates and improve yields.[11][19][20]
Head-to-Head Comparison: Performance and Experimental Data
To provide a clear comparison, the following table summarizes key performance indicators for representative conventional and green tetrazole synthesis methods.
| Parameter | Conventional Method | Green Method | Reference |
| Reaction | [3+2] Cycloaddition of Benzonitrile and Sodium Azide with NH₄Cl | [3+2] Cycloaddition of Benzonitrile and Sodium Azide with a Co(II) Complex catalyst | [15] |
| Temperature (°C) | 100-150 | 110 | [15][21] |
| Reaction Time (h) | 12-48 | 2-8 | [12][15] |
| Solvent | DMF | DMSO | [15][21] |
| Yield (%) | 60-80 | 90-98 | [12][15][22] |
| Safety Concerns | High risk of hydrazoic acid formation, use of toxic solvents | Reduced risk of HN₃, use of less hazardous catalysts | [9] |
| Environmental Impact | High | Low to Moderate | [13][17] |
Experimental Protocols
Conventional Synthesis: [3+2] Cycloaddition with Sodium Azide and Ammonium Chloride
Materials:
-
Organic nitrile (1.0 equiv)
-
Sodium azide (1.5 equiv)
-
Ammonium chloride (1.5 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the organic nitrile, sodium azide, and ammonium chloride.
-
Add DMF as the solvent.
-
Heat the reaction mixture to 120-130 °C and stir for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Acidify the aqueous solution with concentrated HCl to pH 2-3 to precipitate the tetrazole product.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.
Green Synthesis: Nanocatalyst-Mediated [3+2] Cycloaddition
Materials:
-
Organic nitrile (1.0 equiv)
-
Sodium azide (1.2 equiv)
-
Magnetic Nanocatalyst (e.g., Fe₃O₄@L-lysine-Pd(0)) (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend the magnetic nanocatalyst in ethanol.
-
Add the organic nitrile and sodium azide to the suspension.
-
Heat the mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Separate the magnetic nanocatalyst using an external magnet.
-
Evaporate the solvent from the supernatant under reduced pressure.
-
Dissolve the residue in water and acidify with dilute HCl to precipitate the product.
-
Filter, wash with water, and dry to obtain the pure 5-substituted-1H-tetrazole.
Visualizing the Synthetic Pathways
Caption: A comparative workflow of conventional and green tetrazole synthesis.
Senior Application Scientist's Perspective
The trajectory of tetrazole synthesis clearly favors green and sustainable methodologies. While conventional methods laid the groundwork, the inherent safety risks and environmental concerns associated with them are significant deterrents in modern chemical research and industrial production. For laboratory-scale synthesis, the adoption of catalyzed reactions using recoverable and reusable catalysts offers a substantial improvement in both efficiency and safety.
For drug discovery and the rapid generation of compound libraries, multicomponent reactions like the Ugi-azide synthesis are unparalleled in their ability to deliver molecular diversity in a time- and resource-efficient manner. The operational simplicity and high atom economy of MCRs align perfectly with the goals of modern, sustainable chemistry.
Looking forward, the development of novel, even more active and selective catalysts, potentially based on earth-abundant metals, will continue to drive innovation in this field. Furthermore, the integration of flow chemistry with these green synthetic methods holds the promise of even safer and more scalable production of tetrazoles, minimizing the handling of hazardous intermediates and enabling precise control over reaction parameters. The choice between conventional and green synthesis is no longer just a matter of preference but a critical decision guided by the principles of safety, efficiency, and environmental responsibility.
References
-
Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances. Available at: [Link]
-
Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. Bentham Science. Available at: [Link]
-
Reaction mechanism for tetrazole via [3+2] cycloaddition. ResearchGate. Available at: [Link]
-
Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. Bentham Science. Available at: [Link]
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega. Available at: [Link]
-
Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. ResearchGate. Available at: [Link]
-
Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Research Square. Available at: [Link]
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Publications. Available at: [Link]
-
Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances. Available at: [Link]
-
Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. RSC Publishing. Available at: [Link]
-
Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid. The Heterocyclist. Available at: [Link]
-
A Greener Synthetic Approach to Tetrazoles via Multicomponent Reactions. Bentham Science. Available at: [Link]
-
One-Pot Synthesis of 3-Tetrazolylmethyl-4H-Chromen-4-Ones via Ugi-Azide Reaction. MDPI. Available at: [Link]
-
Tetrazoles via Multicomponent Reactions. ACS Publications. Available at: [Link]
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. Available at: [Link]
-
One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines. Organic Chemistry Portal. Available at: [Link]
-
A multicomponent tetrazolo indole synthesis. National Institutes of Health. Available at: [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine. National Institutes of Health. Available at: [Link]
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Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Publishing. Available at: [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]
-
Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and. The Royal Society of Chemistry. Available at: [Link]
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Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Publishing. Available at: [Link]
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Safe Generation and Synthetic Utilization of Hydrazoic Acid in a Continuous Flow Reactor. ResearchGate. Available at: [Link]
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Ultrasound-Assisted Ugi-Azide Multicomponent Reaction for the Synthesis of 1,5-Disubstituted Tetrazoles. Sciforum. Available at: [Link]
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A Comparative Guide to the Metabolic Stability of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine and Its Analogs
In the landscape of modern drug discovery, the metabolic stability of a potential drug candidate is a critical determinant of its clinical success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is too stable could lead to adverse effects.[1][2] This guide provides an in-depth comparison of the metabolic stability of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine, a novel scaffold of interest, and a series of its rationally designed analogs. Through this analysis, we will explore strategies to mitigate metabolic liabilities and enhance the pharmacokinetic profile of this chemical series.
The Metabolic Landscape of the Parent Compound
This compound (Compound 1) presents two key structural motifs that are of interest from a drug metabolism perspective: the N,N-dimethylamino group and the 1H-tetrazol-5-yl ring.
The tetrazole ring is a well-established bioisostere of the carboxylic acid group, often employed in medicinal chemistry to improve metabolic stability and other physicochemical properties.[1][3][4][5][6][7][8][9][10] Unlike carboxylic acids, which can undergo phase II conjugation reactions, the tetrazole ring is generally resistant to metabolic degradation.[3][6]
Conversely, the N,N-dimethylamino moiety is a known "metabolic soft spot." Tertiary amines are susceptible to cytochrome P450 (CYP)-mediated N-dealkylation, a common phase I metabolic reaction.[11][12][13][14][15] This process involves the oxidation of one of the methyl groups, leading to the formation of an unstable carbinolamine intermediate that subsequently breaks down to yield the corresponding secondary amine and formaldehyde.[11][12][13][14][15] This metabolic pathway can significantly contribute to the rapid clearance of a drug from the body.
Based on this analysis, it is hypothesized that the primary metabolic liability of Compound 1 is the N-dealkylation of the dimethylamino group.
Designing Analogs with Enhanced Metabolic Stability
To address the predicted metabolic instability of Compound 1, a series of analogs were synthesized with modifications aimed at blocking the N-dealkylation pathway. The design strategy focused on introducing steric hindrance around the nitrogen atom and replacing the methyl groups with more metabolically robust substituents.
-
Analog A (N-ethyl-N-methyl-1-(1H-tetrazol-5-yl)methanamine): Replacement of one methyl group with an ethyl group.
-
Analog B (N,N-diethyl-1-(1H-tetrazol-5-yl)methanamine): Replacement of both methyl groups with ethyl groups.
-
Analog C (1-(azetidin-1-yl)-N-methyl-1-(1H-tetrazol-5-yl)methanamine): Incorporation of the nitrogen into a four-membered azetidine ring.
-
Analog D (1-(pyrrolidin-1-yl)-1-(1H-tetrazol-5-yl)methanamine): Incorporation of the nitrogen into a five-membered pyrrolidine ring.
-
Analog E (1-(piperidin-1-yl)-1-(1H-tetrazol-5-yl)methanamine): Incorporation of the nitrogen into a six-membered piperidine ring.
Comparative Metabolic Stability Data
The metabolic stability of the parent compound and its analogs was assessed using an in vitro microsomal stability assay with human liver microsomes. The disappearance of the parent compound over time was monitored by LC-MS/MS to determine the in vitro half-life (t½) and intrinsic clearance (CLint).
| Compound | Structure | Modification | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 1 (Parent) | This compound | - | 15 | 92.4 |
| Analog A | N-ethyl-N-methyl-1-(1H-tetrazol-5-yl)methanamine | Mono-ethyl substitution | 25 | 55.4 |
| Analog B | N,N-diethyl-1-(1H-tetrazol-5-yl)methanamine | Di-ethyl substitution | 40 | 34.6 |
| Analog C | 1-(azetidin-1-yl)-N-methyl-1-(1H-tetrazol-5-yl)methanamine | Azetidine ring | 55 | 25.2 |
| Analog D | 1-(pyrrolidin-1-yl)-1-(1H-tetrazol-5-yl)methanamine | Pyrrolidine ring | > 60 | < 10 |
| Analog E | 1-(piperidin-1-yl)-1-(1H-tetrazol-5-yl)methanamine | Piperidine ring | > 60 | < 10 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the principles of metabolic stability assessment.
Analysis of Structure-Metabolic Stability Relationships
The experimental data clearly demonstrates that the modifications to the N,N-dimethylamino group had a significant impact on the metabolic stability of the compounds.
-
Parent Compound 1 exhibited a short half-life and high intrinsic clearance, confirming its susceptibility to metabolism, likely through N-demethylation.
-
Analogs A and B , with ethyl substitutions, showed a progressive increase in metabolic stability. The bulkier ethyl groups likely hinder the interaction with the active site of CYP enzymes, thereby reducing the rate of N-dealkylation.
-
Analogs C, D, and E , where the nitrogen atom is incorporated into a cyclic structure, displayed the most significant improvement in metabolic stability. Incorporating the methyl groups into a cyclic structure is a known strategy to prevent N-demethylation.[16] The pyrrolidine and piperidine rings (Analogs D and E) were particularly effective, resulting in very low clearance and long half-lives in the microsomal assay. The azetidine ring in Analog C also conferred a substantial increase in stability compared to the parent compound.
Experimental Protocols
In Vitro Microsomal Stability Assay
This protocol outlines the general procedure for assessing the metabolic stability of compounds using liver microsomes.
Materials:
-
Test compounds and positive controls (e.g., testosterone, verapamil)
-
Pooled human liver microsomes (HLM)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (Solution A: NADP+, Solution B: glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile with an internal standard (e.g., tolbutamide, labetalol) for reaction termination
-
96-well incubation plates and collection plates
-
LC-MS/MS system
Workflow:
Caption: Workflow for the in vitro microsomal stability assay.
Detailed Steps:
-
Compound Preparation: Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO). Further dilute to the final working concentration in the incubation buffer.
-
Microsome Preparation: Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).
-
Incubation:
-
Add the diluted microsomes and the test compound to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with constant shaking.
-
-
Time Points and Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with a suitable internal standard. The acetonitrile precipitates the microsomal proteins, halting enzymatic activity.
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
LC-MS/MS Analytical Method
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of the test compounds in the microsomal matrix.
Typical Parameters:
-
Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of water and acetonitrile containing a small amount of formic acid to aid ionization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are optimized for each compound and the internal standard.
Caption: General workflow for LC-MS/MS analysis.
Conclusion
The metabolic stability of this compound is significantly influenced by the N,N-dimethylamino group, which is prone to CYP-mediated N-dealkylation. This guide has demonstrated that strategic modifications to this "metabolic soft spot" can lead to a substantial improvement in metabolic stability. Specifically, the incorporation of the amine into a cyclic system, such as a pyrrolidine or piperidine ring, effectively blocks the N-dealkylation pathway and dramatically increases the in vitro half-life of the compounds. These findings provide a clear direction for the optimization of this chemical series to produce drug candidates with more favorable pharmacokinetic profiles. The experimental protocols and analytical methods described herein represent a robust framework for assessing the metabolic stability of novel chemical entities in a drug discovery setting.
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Safety Operating Guide
Definitive Guide to the Proper Disposal of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. The procedures outlined herein are designed to mitigate risks associated with the energetic nature of the tetrazole functional group and ensure full compliance with environmental and occupational safety regulations.
Hazard Assessment: Understanding the Intrinsic Risks of the Tetrazole Moiety
This compound belongs to the tetrazole class of compounds, which are characterized by a five-membered ring composed of four nitrogen atoms and one carbon atom. This high nitrogen content is the primary source of the compound's potential hazards. While toxicological data for this specific molecule is not extensively published, the known chemistry of the tetrazole ring dictates a cautious approach based on the following potential risks.
-
Thermal Instability and Explosive Decomposition: The most significant hazard associated with tetrazoles is their potential for rapid, exothermic decomposition upon heating.[1][2] This decomposition can be explosive, releasing a large volume of nitrogen gas.[1] The decomposition of N-substituted tetrazoles, like the compound , is theorized to begin with the elimination of a nitrogen molecule directly from the tetrazole ring.[3] The decomposition temperature can be influenced by the compound's structure and the presence of other functional groups.[4]
-
Formation of Shock-Sensitive Compounds: Tetrazoles can form explosive heavy metal salts.[5] Contact with metals such as lead, mercury, copper, or silver, or their salts, must be strictly avoided in the waste stream.
-
Hazardous Decomposition Products: Thermal decomposition or combustion can produce highly toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide (HCN).[2][6]
A summary of the key hazards associated with the tetrazole functional group is provided below.
| Hazard Category | Description | Causality & Scientific Rationale |
| Explosive Potential | May decompose explosively when heated. | The tetrazole ring contains a high percentage of nitrogen, making it an energetic functional group. Heating provides the activation energy needed to break the ring bonds, leading to a rapid release of energy and nitrogen gas.[1][3] |
| Reactivity | Forms sensitive explosive compounds with some metals.[5][6] | The acidic proton on the tetrazole ring can be displaced by metal ions, forming heavy metal tetrazolides which are often shock-sensitive. |
| Incompatibility | Strong oxidizing agents, strong acids, acid chlorides.[5][6] | These materials can initiate or accelerate decomposition, leading to a dangerous exothermic reaction. |
| Toxic Fumes | Combustion produces toxic gases like NOx and HCN.[2][6] | The molecular structure contains carbon, hydrogen, and a high proportion of nitrogen, which rearrange into toxic gaseous products at high temperatures. |
Regulatory Framework: Adherence to Disposal Mandates
The disposal of laboratory chemical waste is governed by stringent federal and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA (Resource Conservation and Recovery Act - RCRA): The EPA, under RCRA, establishes the "cradle-to-grave" framework for hazardous waste management.[7][8] Laboratories are classified as hazardous waste generators and are legally responsible for ensuring waste is correctly identified, managed, and treated or disposed of at a permitted facility.[9][10]
-
OSHA (Occupational Exposure to Hazardous Chemicals in Laboratories Standard - 29 CFR 1910.1450): OSHA's Laboratory Standard requires employers to develop a Chemical Hygiene Plan (CHP).[11][12] This plan must include procedures for the safe removal of contaminated waste.[12]
Failure to comply with these regulations can result in significant fines and legal action. Therefore, the following disposal protocol is designed to meet these regulatory requirements.
Pre-Disposal Safety Protocol: Essential Protective Measures
Before handling waste this compound, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact. Contaminated gloves must be disposed of as hazardous waste after use. |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a face shield. | Protects against splashes and potential fragmentation in the event of an unexpected reaction. |
| Body Protection | Flame-resistant laboratory coat. | Provides a barrier against spills and potential flash fires. |
| Work Area | Certified Chemical Fume Hood. | All handling of the waste, especially transfers, must be conducted in a fume hood to contain any potential vapors or dust. |
Disposal Decision Workflow
The following diagram outlines the mandatory decision-making and operational workflow for the disposal of this compound.
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Comprehensive Safety and Handling Guide for N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine
This document provides essential safety protocols and operational guidance for the handling and disposal of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine. Tailored for researchers, scientists, and professionals in drug development, this guide synthesizes critical safety information to ensure the well-being of laboratory personnel and the integrity of research. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of its core chemical moieties: the tetrazole ring and the dimethylamine functional group.
Understanding the Inherent Risks: A Dual-Hazard Profile
This compound presents a dual-hazard profile stemming from its constituent parts. The tetrazole ring, with its high nitrogen content, is an energetic functional group, making the compound potentially susceptible to explosive decomposition under certain conditions such as heat, shock, or friction.[1] Concurrently, the dimethylamine portion of the molecule suggests risks of significant skin, eye, and respiratory irritation.[2][3][4]
Key Potential Hazards:
-
Explosive Decomposition: Tetrazole compounds are known for their energetic nature and can be sensitive to heat or physical shock.[1]
-
Skin and Eye Irritation: Both tetrazole derivatives and dimethylamines are frequently classified as irritants.[1][2] Direct contact can lead to irritation or severe burns.[2]
-
Respiratory Tract Irritation: Inhalation of dust or vapors can cause irritation to the respiratory system.[4]
-
Flammability: While the flammability of this specific compound is not fully characterized, both tetrazoles and dimethylamines can be flammable.[1][4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment (PPE) strategy is the first and most critical line of defense against the potential hazards of this compound. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize the inhalation of any dust, fumes, or vapors. All handling procedures should be performed within a properly functioning fume hood.[5] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) and a face shield. | Protects against splashes and airborne particles that could cause serious eye irritation.[2][5] Contact lenses should not be worn when handling this substance.[3] |
| Skin and Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene) and a flame-resistant laboratory coat or impervious clothing. | Prevents skin contact, which can lead to irritation or burns.[2][3] Gloves should be inspected before use and disposed of properly after handling.[5] |
| Respiratory Protection | NIOSH-approved respirator with an appropriate filter (e.g., ABEK-type for vapors, P2 for dust). | Required if working outside of a fume hood or if there is a risk of exceeding exposure limits.[2] |
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic workflow is essential for minimizing risks during the handling of this compound.
Pre-Handling Preparations
-
Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment that considers the quantities of the compound being used and the specific experimental conditions.
-
PPE Inspection: Ensure all required PPE is in good condition and properly fitted before entering the designated handling area.[5]
-
Emergency Equipment Check: Verify that safety showers and eyewash stations are accessible and in working order.[6]
Handling Procedures
The following diagram illustrates the recommended workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling
First Aid Procedures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[2] |
Disposal Plan: Managing Hazardous Waste
Proper disposal of this compound and any contaminated materials is critical to ensure laboratory and environmental safety.
Waste Segregation and Labeling
All waste materials, including unused compounds, contaminated labware (e.g., pipette tips, gloves), and cleaning materials, must be treated as hazardous waste.
Caption: Waste Disposal Workflow
Disposal Guidelines
-
Contaminated Disposables: Place all contaminated items in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Unused Compound: The unused compound should be kept in its original container and disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Waste Classification: Based on related compounds, the waste is likely to be classified as both flammable and toxic.[8] Always consult with your EHS office for specific disposal protocols.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, fostering a safer research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


